(-)-Hygrine
説明
特性
CAS番号 |
65941-22-2 |
|---|---|
分子式 |
C8H15NO |
分子量 |
141.21 g/mol |
IUPAC名 |
1-[(2S)-1-methylpyrrolidin-2-yl]propan-2-one |
InChI |
InChI=1S/C8H15NO/c1-7(10)6-8-4-3-5-9(8)2/h8H,3-6H2,1-2H3/t8-/m0/s1 |
InChIキー |
ADKXZIOQKHHDNQ-QMMMGPOBSA-N |
SMILES |
CC(=O)CC1CCCN1C |
異性体SMILES |
CC(=O)C[C@@H]1CCCN1C |
正規SMILES |
CC(=O)CC1CCCN1C |
製品の起源 |
United States |
Foundational & Exploratory
Unveiling (-)-Hygrine: A Technical Chronicle of its Discovery and Isolation from Coca Leaves
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Hygrine, a pyrrolidine (B122466) alkaloid found in the leaves of the coca plant (Erythroxylum coca), has been a subject of chemical interest for over a century. First isolated in the late 19th century, its discovery and the subsequent elucidation of its structure laid foundational work for the broader understanding of coca alkaloids. This technical guide provides an in-depth historical account of the discovery and isolation of this compound, presenting the experimental protocols of the era, quantitative data, and the logical pathways that led to its characterization.
Discovery and Early Observations
In 1889, the German chemist Carl Liebermann, while investigating the alkaloidal content of coca leaves, was the first to isolate and describe hygrine (B30402).[1] He noted its presence as a minor alkaloid accompanying the more abundant cocaine. Liebermann characterized hygrine as a thick, yellowish oil with a distinct, pungent odor and a sharp taste, properties that distinguished it from the crystalline and odorless cocaine.[2]
Initial analyses by Liebermann and subsequent researchers established the basic chemical and physical properties of hygrine.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅NO | [3] |
| Molecular Weight | 141.21 g/mol | [4] |
| Boiling Point | 193-195 °C | [3] |
| Appearance | Thick, yellow oil | [2] |
| Odor | Pungent | [2] |
| Taste | Pungent | [2] |
| Concentration in Coca Leaves | ~0.2% | [2] |
Isolation from Coca Leaves: The Liebermann Method
While Liebermann's original 1889 publication in Berichte der Deutschen Chemischen Gesellschaft provides the primary account, the detailed experimental protocol is best reconstructed from the general alkaloid extraction methods of the late 19th century, such as the Stas-Otto method, which would have been standard practice.[5][6]
Experimental Protocol: Acid-Base Extraction
The isolation of hygrine from coca leaves relied on the principle of acid-base extraction to separate the basic alkaloids from the bulk of the plant material.
Materials:
-
Dried and powdered coca leaves (Erythroxylum coca)
-
Sodium carbonate (Na₂CO₃) or Calcium hydroxide (B78521) (Ca(OH)₂)
-
Organic solvent (e.g., diethyl ether or chloroform)
-
Dilute sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH) or ammonia (B1221849) (NH₃)
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Alkalinization: The powdered coca leaves were moistened and mixed with a basifying agent like sodium carbonate or lime (calcium hydroxide). This step was crucial to deprotonate the alkaloid salts present in the plant, converting them into their free base form, which is soluble in organic solvents.
-
Solvent Extraction: The alkalinized plant material was then extracted with an organic solvent such as diethyl ether or chloroform. This was typically done through maceration or percolation, allowing the solvent to dissolve the free base alkaloids, including cocaine and hygrine.
-
Acidification and Separation: The organic extract containing the alkaloids was then transferred to a separatory funnel and shaken with dilute sulfuric acid. This protonated the basic nitrogen atom of the alkaloids, forming their water-soluble sulfate (B86663) salts. The aqueous layer, now containing the alkaloid salts, was separated from the organic layer, which retained many non-alkaloidal impurities.
-
Liberation of Free Bases: The acidic aqueous solution was then made alkaline by the addition of a stronger base, such as sodium hydroxide or ammonia. This regenerated the free base form of the alkaloids, causing them to precipitate or become extractable again into an organic solvent.
-
Final Extraction and Solvent Evaporation: The alkaline aqueous solution was extracted again with an organic solvent (e.g., diethyl ether). This final organic extract, containing the purified mixture of alkaloids, was then subjected to distillation to remove the solvent, yielding a crude mixture of coca alkaloids.
-
Separation of Hygrine: Liebermann would have then employed fractional distillation under reduced pressure to separate the more volatile hygrine from the less volatile cocaine and other alkaloids. The lower boiling point of hygrine (193-195 °C) compared to cocaine allowed for its isolation.
Figure 1: Workflow for the isolation of this compound from coca leaves.
Structural Elucidation: A Puzzle Solved by Degradation and Synthesis
The determination of hygrine's structure was not immediate and relied on a series of chemical degradation experiments, a common strategy in the era before modern spectroscopic techniques.
Key Degradation Reaction: Oxidation to Hygrinic Acid
A pivotal step in deducing the structure of hygrine was its oxidation using chromic acid (CrO₃).[3][7] This reaction cleaved the side chain, yielding a carboxylic acid derivative.
Experimental Protocol: Oxidation of Hygrine
Materials:
-
Isolated hygrine
-
Chromic acid (CrO₃) solution
-
Apparatus for heating and reflux
Procedure:
-
Hygrine was dissolved in a suitable solvent.
-
A solution of chromic acid was added portion-wise.
-
The mixture was heated, leading to the oxidation of the acetonyl side chain.
-
The resulting product, hygrinic acid (N-methyl-2-pyrrolidinecarboxylic acid), was then isolated and purified.
The formation of hygrinic acid indicated that hygrine possessed an N-methylpyrrolidine ring with a side chain at the 2-position.[3] Further degradation of hygrinic acid by dry distillation yielded N-methylpyrrolidine, confirming the core ring structure.[3]
Figure 2: Logical flow of the degradation studies of this compound.
Confirmation by Synthesis: The Willstätter Era
The proposed structure of hygrine was ultimately confirmed by synthesis. While Robinson later proposed a biomimetic synthesis, the work of Richard Willstätter in the early 20th century on tropane (B1204802) alkaloids provided the chemical framework to build such molecules. A common synthetic route involved the condensation of γ-methylaminobutyraldehyde with ethyl acetoacetate (B1235776).[3]
Experimental Protocol: Synthesis of (±)-Hygrine
Materials:
-
γ-methylaminobutyraldehyde
-
Ethyl acetoacetate
-
Buffer solution (pH ~7)
Procedure:
-
γ-methylaminobutyraldehyde was condensed with ethyl acetoacetate in a buffered aqueous solution at a neutral pH.
-
The reaction mixture was allowed to react, likely with gentle heating.
-
The resulting product, a racemic mixture of (±)-hygrine, was then extracted and purified.
-
The physical and chemical properties of the synthetic hygrine were compared to those of the natural product isolated from coca leaves, providing the final confirmation of its structure.
Figure 3: Simplified synthetic scheme for (±)-Hygrine.
Conclusion
The discovery and isolation of this compound from coca leaves by Carl Liebermann in 1889 marked a significant, albeit often overlooked, milestone in alkaloid chemistry. The subsequent elucidation of its structure through classical methods of chemical degradation and confirmation by synthesis exemplifies the ingenuity of early organic chemists. This technical guide has provided a detailed overview of the historical experimental protocols and the logical progression of research that unveiled the nature of this fascinating pyrrolidine alkaloid. The foundational knowledge gained from the study of hygrine contributed to the broader understanding of the complex array of alkaloids present in Erythroxylum coca and continues to be relevant for researchers in natural products chemistry and forensic science.
References
- 1. synarchive.com [synarchive.com]
- 2. Hygrine - Wikipedia [en.wikipedia.org]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. On a New Organic Base in the Coca Leaves - Wikipedia [en.wikipedia.org]
- 5. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 6. alkaloids and extraction of alkaloids | PPTX [slideshare.net]
- 7. Solved Hygrine oxidation with chromic acid gives Hygrinic | Chegg.com [chegg.com]
The Biosynthesis of (-)-Hygrine in Erythroxylum coca: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the biosynthetic pathway of (-)-hygrine, a key intermediate in the formation of tropane (B1204802) alkaloids like cocaine, within Erythroxylum coca. Recent research has revealed that the pathway in Erythroxylaceae is a remarkable example of convergent evolution, employing distinct enzymatic machinery compared to the well-documented pathway in the Solanaceae family.[1][2][3] This guide details the unique enzymatic steps, presents relevant quantitative data, outlines key experimental protocols used in pathway elucidation, and provides visualizations of the core biochemical processes.
The Biosynthetic Pathway: From Primary Metabolism to a Pyrrolidine Alkaloid
The formation of hygrine (B30402) in E. coca begins with the amino acids L-ornithine and L-arginine, products of primary metabolism.[4][5] The pathway proceeds through the formation of a key intermediate, the N-methyl-Δ¹-pyrrolinium cation, which is subsequently elongated and cyclized. The entire process occurs predominantly in the young, developing leaves and buds of the plant, in contrast to Solanaceae species where biosynthesis is localized to the roots.[6][7]
Formation of Putrescine
The initial committed step involves the decarboxylation of either L-ornithine or L-arginine to produce the diamine putrescine.[7] Two key enzymes are responsible for this conversion:
-
Ornithine Decarboxylase (ODC): Directly converts L-ornithine to putrescine.
-
Arginine Decarboxylase (ADC): Converts L-arginine to agmatine, which is further metabolized to putrescine.
Full-length cDNAs for both EcODC and EcADC have been identified and characterized from E. coca leaf libraries.[7][8] Transcript levels for both genes are highest in the buds and rolled leaves, the primary sites of alkaloid synthesis.[7]
A Divergent Route to the N-methyl-Δ¹-pyrrolinium Cation
A critical distinction in the E. coca pathway is the mechanism for producing the N-methyl-Δ¹-pyrrolinium cation. The canonical pathway in Solanaceae involves the direct methylation of putrescine by putrescine N-methyltransferase (PMT). However, metabolic profiling of E. coca leaves reveals the presence of N-methylspermidine but not N-methylputrescine, indicating a different route.[9][10]
The E. coca pathway proceeds as follows:
-
Spermidine (B129725) Synthesis: Putrescine is aminopropylated to form spermidine.
-
Spermidine N-methylation: A bifunctional spermidine synthase/N-methyltransferase (SPMT) catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of spermidine to yield N-methylspermidine.[9]
-
Dual Amine Oxidation: N-methylspermidine is converted to the N-methyl-Δ¹-pyrrolinium cation through the action of two distinct amine oxidases: a flavin-dependent amine oxidase (AOF) and a copper-dependent amine oxidase (AOC).[9][11] This dual-oxidase system is unique to the Erythroxylaceae pathway.
Polyketide-Mediated Chain Elongation and Hygrine Formation
The final steps leading to hygrine involve the condensation of the N-methyl-Δ¹-pyrrolinium cation with a four-carbon unit derived from acetate.
-
Condensation: An atypical type III polyketide synthase (PKS), designated as 3-oxoglutarate synthase (OGAS) in E. coca, catalyzes the condensation of the N-methyl-Δ¹-pyrrolinium cation with two molecules of malonyl-CoA.[6][9][10] This reaction forms the unstable β-keto acid intermediate, 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOB).
-
Spontaneous Decarboxylation: MPOB is a highly unstable compound. Under physiological conditions, it spontaneously decarboxylates to form hygrine.[9][12]
The stereochemistry of the resulting hygrine is a critical aspect. While downstream tropane alkaloids like cocaine have a specific stereoconfiguration, the spontaneous nature of the final decarboxylation step to form hygrine may result in a racemic mixture.[12] It is hypothesized that downstream enzymes selectively utilize the correct (-)-enantiomer for subsequent reactions leading to cocaine.
Quantitative Data
Quantitative analysis of precursors and alkaloids provides insight into the metabolic flux within E. coca. The following tables summarize key data extracted from published literature.
Table 1: Concentration of Key Amino Acid Precursors in Erythroxylum coca Tissues. [13]
| Tissue Type | L-Ornithine (nmol mg⁻¹ dry weight) | L-Arginine (nmol mg⁻¹ dry weight) |
| Buds | 1.83 | 14.13 |
| Rolled Leaves (L1) | 1.15 | 13.91 |
| Young Leaves (L2) | 1.10 | 20.35 |
| Mature Leaves (L3) | 0.90 | 32.53 |
| Stem | 2.15 | 23.33 |
| Roots | 1.34 | 11.02 |
Table 2: Concentration of Major Tropane Alkaloids in Erythroxylum coca Tissues. [2]
| Tissue Type | Cocaine (nmol mg⁻¹ fresh weight) | Cinnamoyl Cocaine (nmol mg⁻¹ fresh weight) |
| Buds | 8.3 ± 1.2 | 3.1 ± 0.5 |
| Rolled Leaves (L1) | 7.9 ± 0.8 | 2.5 ± 0.3 |
| Young Leaves (L2) | 4.5 ± 0.6 | 1.1 ± 0.1 |
| Mature Leaves (L3) | 1.8 ± 0.3 | Not Detected |
| Stem | 0.9 ± 0.1 | Not Detected |
| Roots | Not Detected | Not Detected |
Experimental Protocols
The elucidation of the this compound pathway in E. coca has relied on a combination of molecular biology, biochemistry, and synthetic biology techniques. The use of a yeast-based expression platform has been particularly instrumental.[11][14][15]
Protocol for Heterologous Expression and Pathway Reconstruction in Saccharomyces cerevisiae
This protocol provides a generalized workflow for identifying and characterizing pathway enzymes using a yeast platform.[4][16]
-
Gene Candidate Identification: Candidate genes (e.g., methyltransferases, oxidases, PKS) are identified from E. coca leaf transcriptome libraries based on homology to known enzyme families.
-
Yeast Strain Engineering: A base S. cerevisiae strain is engineered to produce the necessary precursor (e.g., putrescine or the N-methyl-Δ¹-pyrrolinium cation). This may involve expressing upstream pathway genes, such as EcODC.
-
Plasmid Construction: Candidate genes are cloned into yeast expression vectors under the control of strong, inducible promoters (e.g., GAL1).
-
Yeast Transformation: The engineered yeast strain is transformed with plasmids carrying the candidate genes.
-
Culturing and Induction: Transformed yeast are grown in selective media to maintain plasmids. Gene expression is induced by transferring cells to a galactose-containing medium. Cultures are incubated for 72-96 hours.
-
Metabolite Extraction: Yeast cells are separated from the culture medium by centrifugation. Metabolites are extracted from both the cell pellet and the supernatant using a solvent such as 50% methanol (B129727).
-
LC-MS/MS Analysis: Extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the production of expected intermediates (e.g., N-methylspermidine, MPOB) and the final product (hygrine). Multiple reaction monitoring (MRM) is used for sensitive and specific quantification.
Protocol for Total Alkaloid Extraction from E. coca Leaves
This protocol describes a standard acid-base extraction for isolating crude alkaloids for analysis.[17]
-
Maceration: 100 g of finely powdered, dried coca leaves are macerated in 500 mL of methanol for 48 hours at room temperature with occasional agitation.
-
Filtration and Concentration: The methanolic extract is filtered to remove plant material. The solvent is removed under reduced pressure using a rotary evaporator to yield a crude residue.
-
Acidification: The residue is redissolved in 200 mL of 10% aqueous acetic acid. This protonates the alkaloids, rendering them water-soluble.
-
Defatting: The acidic solution is washed three times with 100 mL of dichloromethane (B109758) (DCM) in a separatory funnel to remove non-alkaloidal lipids and pigments. The organic DCM layers are discarded.
-
Basification: The aqueous layer is carefully brought to pH 9-10 by the dropwise addition of concentrated ammonium (B1175870) hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extraction: The basified aqueous solution is extracted three times with 150 mL of DCM. The organic layers containing the free-base alkaloids are combined.
-
Drying and Evaporation: The combined DCM extract is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude total alkaloid extract, which contains hygrine and other tropane alkaloids.
Visualizations
The following diagrams illustrate the biosynthetic pathway and a representative experimental workflow.
Figure 1: Biosynthetic pathway of this compound in Erythroxylum coca.
Figure 2: Generalized workflow for enzyme discovery using a yeast platform.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. discover.library.noaa.gov [discover.library.noaa.gov]
- 5. pure.mpg.de [pure.mpg.de]
- 6. Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The first step in the biosynthesis of cocaine in Erythroxylum coca: the characterization of arginine and ornithine decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. db-thueringen.de [db-thueringen.de]
- 10. Elucidation of tropane alkaloid biosynthesis in Erythroxylum coca using a microbial pathway discovery platform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciencedaily.com [sciencedaily.com]
- 12. Elucidation of tropane alkaloid biosynthesis in Erythroxylum coca using a microbial pathway discovery platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. pnas.org [pnas.org]
- 16. Biosynthesis of medicinal tropane alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
The Role of L-Ornithine as a Precursor in (-)-Hygrine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Hygrine is a pyrrolidine (B122466) alkaloid that serves as a key intermediate in the biosynthesis of tropane (B1204802) alkaloids, a class of compounds with significant pharmacological applications. This technical guide provides an in-depth exploration of the biosynthesis of this compound, with a primary focus on the pivotal role of the non-proteinogenic amino acid L-ornithine as the foundational precursor. This document details the enzymatic cascade that transforms L-ornithine into the core pyrrolidine structure of hygrine (B30402), presents quantitative data on key enzyme kinetics, and provides detailed experimental protocols for the elucidation of this pathway. The included visualizations of the biosynthetic pathway and experimental workflows offer a clear and comprehensive understanding for researchers in natural product chemistry, biosynthesis, and drug development.
Introduction
Tropane alkaloids, such as atropine (B194438) and scopolamine, are a well-established class of secondary metabolites predominantly found in the Solanaceae plant family. Their diverse physiological effects, primarily as anticholinergic agents, have led to their widespread use in medicine. The biosynthesis of these complex molecules originates from simple precursors, with the amino acid L-ornithine playing a crucial role in the formation of the characteristic tropane ring system. A key intermediate in this intricate pathway is the simpler pyrrolidine alkaloid, this compound. Understanding the biosynthesis of this compound is fundamental to comprehending the entire tropane alkaloid pathway and opens avenues for metabolic engineering to enhance the production of these valuable pharmaceuticals. This guide will dissect the conversion of L-ornithine to this compound, providing the technical details necessary for researchers in the field.
The Biosynthetic Pathway from L-Ornithine to this compound
The biosynthesis of this compound from L-ornithine is a multi-step enzymatic process that establishes the core pyrrolidine ring. The pathway is initiated by the decarboxylation of L-ornithine and proceeds through a series of methylation, oxidation, and cyclization reactions, culminating in the condensation with an acetate-derived unit.
The key enzymatic steps are as follows:
-
Decarboxylation of L-Ornithine: The pathway commences with the removal of the carboxyl group from L-ornithine to yield putrescine. This reaction is catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, ornithine decarboxylase (ODC) .[1][2]
-
Methylation of Putrescine: The primary amine group of putrescine is then methylated to form N-methylputrescine. This step is catalyzed by putrescine N-methyltransferase (PMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[3]
-
Oxidative Deamination of N-Methylputrescine: N-methylputrescine undergoes oxidative deamination to yield 4-methylaminobutanal. This reaction is catalyzed by a copper-containing enzyme, N-methylputrescine oxidase (MPO) .
-
Spontaneous Cyclization: The resulting 4-methylaminobutanal spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.
-
Condensation and Formation of Hygrine: The N-methyl-Δ¹-pyrrolinium cation then undergoes a Mannich-like condensation with acetoacetic acid or a derivative thereof, which is derived from two acetyl-CoA units. This condensation leads to the formation of hygrine. While the initial steps are enzymatically controlled, evidence suggests this final condensation may occur non-enzymatically.
dot
Caption: Biosynthetic pathway of this compound from L-ornithine.
Quantitative Data on Key Biosynthetic Enzymes
The efficiency of the biosynthetic pathway is governed by the kinetic properties of its constituent enzymes. The following tables summarize the available quantitative data for the key enzymes involved in the conversion of L-ornithine to the N-methyl-Δ¹-pyrrolinium cation.
Table 1: Kinetic Parameters of Ornithine Decarboxylase (ODC) from Various Plant Sources
| Plant Source | Substrate | K_m_ (mM) | V_max_ (nmol/mg/h) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Reference |
| Anisodus luridus | L-Ornithine | 0.13 ± 0.01 | 1.83 ± 0.03 | 0.12 | 8.0 | 37 | [2] |
| Datura stramonium | L-Ornithine | 0.21 ± 0.02 | 1.52 ± 0.04 | 0.10 | 8.5 | 42 | [2] |
| Atropa belladonna | L-Ornithine | 0.18 ± 0.02 | 1.67 ± 0.05 | 0.11 | 8.0 | 37 | [2] |
| Hyoscyamus niger | L-Ornithine | 0.25 ± 0.03 | 1.39 ± 0.06 | 0.09 | 8.5 | 42 | [2] |
Table 2: Kinetic Parameters of Putrescine N-Methyltransferase (PMT) and N-Methylputrescine Oxidase (MPO)
| Enzyme | Plant Source | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Reference |
| PMT | Datura stramonium | Putrescine | - | 0.16 - 0.39 | [4] |
| MPO | Nicotiana tabacum | N-Methylputrescine | 0.057 | - |
Note: Data for MPO is from a study on nicotine (B1678760) biosynthesis, which shares the initial pathway with tropane alkaloids.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been heavily reliant on two key experimental approaches: in vitro enzyme assays and in vivo precursor feeding studies.
Enzymatic Assay Protocols
This protocol is based on the quantification of putrescine formed from L-ornithine.
Materials:
-
Enzyme extract (from plant tissue or recombinant expression system)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
L-Ornithine solution (10 mM)
-
Pyridoxal 5'-phosphate (PLP) solution (1 mM)
-
Dithiothreitol (DTT) solution (10 mM)
-
Perchloric acid (PCA), 0.6 M
-
Dansyl chloride solution (5 mg/mL in acetone)
-
Saturated sodium carbonate solution
-
Proline solution (100 mg/L)
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare the reaction mixture containing 800 µL of Tris-HCl buffer, 100 µL of PLP solution, and 100 µL of DTT solution.
-
Add 100 µL of the enzyme extract to the reaction mixture.
-
Initiate the reaction by adding 100 µL of L-ornithine solution.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Stop the reaction by adding 200 µL of 0.6 M PCA.
-
Centrifuge the mixture at 10,000 x g for 10 minutes.
-
To 500 µL of the supernatant, add 500 µL of saturated sodium carbonate solution and 1 mL of dansyl chloride solution.
-
Incubate the mixture in the dark at 60°C for 1 hour.
-
Add 500 µL of proline solution to remove excess dansyl chloride.
-
Extract the dansylated putrescine with 1 mL of toluene.
-
Analyze the toluene phase by HPLC with fluorescence detection (excitation at 365 nm, emission at 510 nm) to quantify the amount of putrescine produced.
This protocol is based on the quantification of N-methylputrescine formed from putrescine and SAM.
Materials:
-
Enzyme extract
-
HEPES buffer (50 mM, pH 8.0)
-
Putrescine solution (10 mM)
-
S-adenosyl-L-methionine (SAM) solution (1 mM)
-
Dithiothreitol (DTT) solution (10 mM)
-
Perchloric acid (PCA), 0.6 M
-
Dansyl chloride solution (5 mg/mL in acetone)
-
Saturated sodium carbonate solution
-
Proline solution (100 mg/L)
-
Toluene
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare the reaction mixture containing 800 µL of HEPES buffer, 100 µL of putrescine solution, and 100 µL of DTT solution.
-
Add 100 µL of the enzyme extract.
-
Initiate the reaction by adding 100 µL of SAM solution.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction and proceed with dansylation and HPLC analysis as described for the ODC assay to quantify N-methylputrescine.
Radiolabeled Precursor Feeding Protocol
This protocol outlines a general procedure for tracing the incorporation of L-ornithine into this compound in vivo using radiolabeling.
Materials:
-
Young, healthy plants of a tropane alkaloid-producing species (e.g., Datura stramonium, Atropa belladonna) or hairy root cultures.
-
[U-¹⁴C]-L-Ornithine solution (specific activity of 10-50 µCi/µmol).
-
Sterile water or plant culture medium.
-
Syringe and needle for administration.
-
Liquid nitrogen.
-
Mortar and pestle.
-
Extraction solvent: Chloroform (B151607):Methanol:Ammonia (B1221849) (15:5:1 v/v/v).[5]
-
0.5 M Sulfuric acid.
-
Chloroform.
-
Anhydrous sodium sulfate (B86663).
-
Thin-layer chromatography (TLC) plates (silica gel).
-
TLC developing solvent (e.g., Chloroform:Methanol:Ammonia 85:14:1 v/v/v).
-
Autoradiography film or a phosphorimager.
-
Scintillation counter and scintillation cocktail.
-
Reference standard for this compound.
Procedure:
-
Administration of Labeled Precursor:
-
For whole plants, carefully inject a sterile solution of [U-¹⁴C]-L-ornithine into the stem near the root-shoot junction.
-
For hairy root cultures, add the sterile [U-¹⁴C]-L-ornithine solution directly to the liquid culture medium.
-
-
Incubation: Incubate the plants or root cultures under their normal growth conditions for a specified period (e.g., 24, 48, 72 hours) to allow for the uptake and metabolism of the labeled precursor.
-
Harvesting and Extraction:
-
Harvest the plant material (roots are the primary site of biosynthesis) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Extract the powdered tissue with the chloroform:methanol:ammonia solvent mixture.
-
Filter the extract and acidify the filtrate with 0.5 M sulfuric acid.
-
Partition the acidified extract with chloroform to remove non-alkaloidal compounds.
-
Make the aqueous phase alkaline (pH 9-10) with ammonia and extract the alkaloids with chloroform.
-
Dry the chloroform extract over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Analysis and Quantification:
-
Spot the concentrated extract onto a TLC plate alongside a non-radioactive hygrine standard.
-
Develop the TLC plate in the appropriate solvent system.
-
Visualize the hygrine standard (e.g., using iodine vapor).
-
Perform autoradiography on the TLC plate to detect the radioactive spots corresponding to the metabolites of [U-¹⁴C]-L-ornithine.
-
Scrape the silica (B1680970) gel from the radioactive spot corresponding to hygrine into a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter to determine the amount of ¹⁴C incorporated into hygrine.
-
-
Determination of Incorporation Rate: Calculate the percentage of the initially fed radioactivity that was incorporated into hygrine.
dot
Caption: Experimental workflow for a radiolabeled precursor feeding study.
Conclusion
The biosynthesis of this compound from L-ornithine is a well-defined pathway that forms the entry point into the larger and more complex tropane alkaloid network. The enzymatic steps, catalyzed by ODC, PMT, and MPO, have been characterized, and quantitative data on their kinetics are becoming increasingly available. Precursor feeding studies with labeled L-ornithine have been instrumental in confirming its role as the primary precursor. The detailed experimental protocols provided in this guide offer a practical framework for researchers to investigate this pathway further. A thorough understanding of this compound biosynthesis is not only of academic interest but also holds significant potential for the metabolic engineering of medicinal plants and microbial systems for the enhanced production of valuable tropane alkaloids. Future research may focus on the precise mechanism of the final condensation step and the regulatory networks that control the flux through this important biosynthetic route.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the biosynthesis of tropane alkaloids by Datura stramonium L. transformed root cultures : 3. The relationship between morphological integrity and alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of Tropane Alkaloids’ Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.: A Comparative Analysis of Scopolamine, Atropine, and Hyoscyamine Accumulation [mdpi.com]
- 5. Studies on tropane alkaloid extraction by volatile organic solvents: dichloromethane vs. chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Hygrine: A Technical Guide to its Chemical Structure and Absolute Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Hygrine is a naturally occurring pyrrolidine (B122466) alkaloid found predominantly in the leaves of the coca plant (Erythroxylum coca). As a key biosynthetic precursor to the tropane (B1204802) alkaloids, including cocaine and hyoscyamine, its structure and stereochemistry are of significant interest in the fields of natural product chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the chemical structure, absolute stereochemistry, and physicochemical properties of this compound. Detailed experimental protocols for its isolation from natural sources and a key enantioselective synthesis are provided, along with spectroscopic data for its characterization.
Chemical Structure and Nomenclature
This compound is a monosubstituted pyrrolidine derivative featuring an acetonyl side chain at the C-2 position. The pyrrolidine nitrogen is methylated, rendering it a tertiary amine.
-
Molecular Formula: C₈H₁₅NO
-
Systematic IUPAC Name: 1-[(2S)-1-methylpyrrolidin-2-yl]propan-2-one
-
Common Names: this compound, l-Hygrine
-
Class: Pyrrolidine Alkaloid
The structure consists of two main components:
-
A saturated five-membered nitrogen-containing heterocycle: the N-methylpyrrolidine ring.
-
A three-carbon ketone side chain: the acetonyl group (propan-2-one).
The linkage between these two units is a carbon-carbon bond between the C-2 of the pyrrolidine ring and the C-1 of the propanone chain.
Absolute Stereochemistry
The stereochemistry of hygrine (B30402) is defined by a single chiral center at the C-2 position of the pyrrolidine ring. The naturally occurring levorotatory isomer, this compound, possesses the (S)-configuration. Its enantiomer, (+)-Hygrine, has the (R)-configuration.[1]
The absolute (S)-configuration of this compound has been unequivocally established through its enantioselective synthesis from a chiral precursor of known stereochemistry, L-proline, which has an (S)-configuration.[2][3] Syntheses starting from L-proline yield the levorotatory enantiomer, thereby confirming the S-configuration for this compound.
Caption: Logical relationship confirming the (S)-stereochemistry of this compound.
Physicochemical and Spectroscopic Data
The properties of this compound are summarized below. Spectroscopic data is crucial for its identification and characterization in both isolated and synthetic samples.
Table 1: Physicochemical and Spectroscopic Properties of Hygrine
| Property | Value | Reference(s) |
| Molecular Weight | 141.21 g/mol | [1] |
| Appearance | Thick, yellow oil with a pungent odor | [4] |
| Boiling Point | 193-195 °C | [5] |
| Optical Rotation | While known to be levorotatory, a precise value for enantiomerically pure this compound is not consistently reported in the literature. Natural samples show slight levorotation. | |
| ¹³C NMR (CDCl₃) δ (ppm) | 209.0 (C=O), 66.8 (C2), 57.2 (C5), 48.9 (CH₂-CO), 40.5 (N-CH₃), 30.6 (C3), 21.9 (C4), 21.5 (CO-CH₃) | |
| Mass Spectrometry (EI) | Key fragments (m/z): 141 (M+), 98, 84 (base peak), 70, 42 |
Experimental Protocols
Isolation from Natural Sources (Erythroxylum coca)
Hygrine is typically isolated from coca leaves as part of a total alkaloid extraction. The following protocol is a generalized acid-base extraction method.
Objective: To extract a crude mixture of alkaloids, including hygrine, from dried coca leaf material.
Methodology:
-
Maceration & Defatting:
-
Dried, powdered coca leaves (100 g) are first macerated with a non-polar solvent like n-hexane (500 mL) for 24-48 hours. This step removes fats, waxes, and other lipophilic, non-alkaloidal compounds.
-
The plant material is filtered, and the hexane (B92381) extract is discarded. The defatted plant material is air-dried.
-
-
Alkaloid Liberation (Basification):
-
The defatted plant material is placed in a flask and moistened with a dilute basic solution, such as 10% sodium carbonate or ammonium (B1175870) hydroxide (B78521) solution, until a pH of 9-10 is achieved. This converts the alkaloid salts present in the plant into their free base form, which is soluble in organic solvents.
-
-
Solvent Extraction:
-
The basified plant material is then extracted with a moderately polar organic solvent like dichloromethane (B109758) (DCM) or diethyl ether (3 x 300 mL). The mixture is agitated for several hours to ensure complete extraction.
-
The organic layers are combined.
-
-
Acidic Wash (Salt Formation):
-
The combined organic extract is transferred to a separatory funnel and washed with dilute sulfuric acid (e.g., 5% H₂SO₄, 3 x 100 mL). The alkaloids, being basic, move from the organic layer into the acidic aqueous layer as water-soluble sulfate (B86663) salts.
-
The organic layer is discarded.
-
-
Recovery of Crude Alkaloids:
-
The acidic aqueous solution is again basified to pH 9-10 with a strong base (e.g., concentrated NH₄OH). This liberates the free-base alkaloids, which often precipitate or form an oily layer.
-
The aqueous layer is re-extracted with fresh DCM (3 x 100 mL).
-
The combined DCM extracts are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure (rotary evaporation) to yield a crude alkaloid extract containing hygrine.
-
-
Purification (Optional):
-
Further purification of hygrine from the crude mixture requires chromatographic techniques, such as column chromatography on silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Caption: General workflow for the isolation of crude alkaloids from coca leaves.
Enantioselective Synthesis of this compound from L-Proline
This synthesis confirms the absolute stereochemistry of this compound and provides a route to enantiomerically pure material for research. The following protocol is based on the strategy involving a Wittig reaction followed by a Wacker oxidation.[2]
Objective: To synthesize (S)-(-)-Hygrine from L-proline.
Methodology: This is a multi-step synthesis. A representative key transformation is detailed below.
Step 1: Synthesis of N-Cbz-L-prolinal from N-Cbz-L-proline
-
N-Cbz-L-proline is reduced to the corresponding alcohol, N-Cbz-L-prolinol, using a reducing agent like borane-tetrahydrofuran (B86392) complex (BH₃·THF).
-
The resulting alcohol is then oxidized to the aldehyde, N-Cbz-L-prolinal, using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol.
Step 2: Wittig Olefination
-
A solution of methyltriphenylphosphonium (B96628) bromide in dry THF is treated with a strong base (e.g., n-butyllithium) at 0 °C to generate the corresponding ylide.
-
A solution of N-Cbz-L-prolinal in dry THF is added dropwise to the ylide solution at 0 °C.
-
The reaction is stirred for several hours, allowing the formation of the terminal alkene, (S)-N-Cbz-2-allylpyrrolidine. The reaction is quenched with water and the product is extracted with an organic solvent.
Step 3: Wacker Oxidation
-
The alkene from the previous step is dissolved in an aqueous solvent mixture (e.g., DMF/water).
-
Palladium(II) chloride (PdCl₂, catalytic amount) and copper(II) chloride (CuCl₂, co-oxidant) are added.
-
The mixture is stirred under an oxygen atmosphere (balloon) at room temperature for 24-48 hours. The CuCl₂ reoxidizes the Pd(0) back to Pd(II), allowing the use of a catalytic amount of the precious metal.
-
The reaction yields the methyl ketone, (S)-1-(N-Cbz-pyrrolidin-2-yl)propan-2-one.
Step 4: Deprotection and N-Methylation
-
The Cbz protecting group is removed via catalytic hydrogenation (H₂ over Pd/C).
-
The resulting secondary amine is N-methylated using formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride (reductive amination) or formic acid (Eschweiler-Clarke reaction) to yield the final product, (S)-(-)-Hygrine.
-
The final product is purified by column chromatography.
Conclusion
This compound is a structurally simple yet stereochemically important pyrrolidine alkaloid. Its absolute configuration is firmly established as (S) through stereospecific synthesis from L-proline. The methodologies for its isolation and synthesis, along with comprehensive spectroscopic data, provide researchers with the necessary tools to identify, quantify, and utilize this compound in further studies, particularly those investigating the intricate biosynthetic pathways of tropane alkaloids and the development of novel therapeutic agents.
References
- 1. Synthesis of (−)-hygrine, (−)-norhygrine, (−)-pseudohygroline and (−)-hygroline via Nef reaction [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Hygrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Hygrine is a pyrrolidine (B122466) alkaloid naturally occurring in the leaves of plants from the Erythroxylum genus, most notably Erythroxylum coca[1]. First isolated by Carl Liebermann in 1889, it is characterized as a thick, yellow oil with a pungent odor[1]. As the (S)-enantiomer of 1-(1-methylpyrrolidin-2-yl)propan-2-one, this compound is a key biosynthetic intermediate in the formation of more complex and pharmacologically significant tropane (B1204802) alkaloids, such as cocaine and scopolamine. Its role in these pathways and its own potential biological activities make it a molecule of significant interest in phytochemical and pharmaceutical research. This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, along with detailed experimental protocols and pathway visualizations.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its extraction, synthesis, and analysis.
| Property | Value | Reference(s) |
| IUPAC Name | 1-[(2S)-1-methylpyrrolidin-2-yl]propan-2-one | |
| Molecular Formula | C₈H₁₅NO | [2] |
| Molecular Weight | 141.21 g/mol | [2] |
| Appearance | Thick yellow oil with a pungent taste and odor | [1] |
| Boiling Point | 193-195 °C at 760 mmHg | |
| Solubility | Soluble in ethanol (B145695) and chloroform (B151607); slightly soluble in water. | |
| Stereochemistry | (S)-enantiomer | |
| CAS Number | 65941-22-2 |
Spectral Data
Spectroscopic analysis is critical for the identification and structural elucidation of this compound. Below are the key spectral data.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The following chemical shifts are reported for the enantiomer, (+)-Hygrine, in CDCl₃, and are identical for this compound in an achiral solvent[3].
| Carbon Atom | Chemical Shift (δ) in ppm |
| C=O | 209.1 |
| C2' | 65.1 |
| CH₂ (side chain) | 51.5 |
| N-CH₃ | 40.5 |
| C5' | 57.1 |
| C3' | 21.9 |
| C4' | 30.1 |
| CH₃ (side chain) | 31.0 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. A strong, sharp absorption peak is anticipated in the range of 1710-1720 cm⁻¹ , which is indicative of the C=O (ketone) stretching vibration. Additionally, C-H stretching vibrations for the sp³ hybridized carbons of the pyrrolidine ring and the side chain would appear just below 3000 cm⁻¹ [4][5]. The C-N stretching vibration would likely be observed in the fingerprint region, typically between 1000-1250 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry of this compound reveals its molecular weight and provides structural information through its fragmentation pattern. The molecular ion peak [M]⁺ would be observed at m/z 141 . A prominent fragment is often seen at m/z 84 , corresponding to the N-methylpyrrolidinyl-methylene cation, which is formed by the alpha-cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group. Another significant peak can be expected at m/z 43 , representing the acetyl cation [CH₃CO]⁺[2][6].
Experimental Protocols
Isolation of this compound from Erythroxylum coca Leaves
This protocol is a general method for the extraction and isolation of alkaloids from coca leaves, which can be optimized for the purification of this compound[7][8].
-
Maceration and Extraction :
-
100 g of finely powdered, dried coca leaves are macerated in 500 mL of methanol (B129727) for 48 hours at room temperature with occasional agitation[7].
-
The methanolic extract is filtered to remove plant debris. The residue is washed with an additional 100 mL of methanol, and the filtrates are combined.
-
The combined extract is concentrated under reduced pressure using a rotary evaporator at 40°C to yield a viscous residue.
-
-
Acid-Base Extraction :
-
The residue is dissolved in 200 mL of 10% acetic acid to protonate the alkaloids, rendering them water-soluble.
-
This acidic solution is washed with dichloromethane (B109758) (100 mL) in a separatory funnel to remove non-alkaloidal lipophilic impurities. The organic layer is discarded.
-
The aqueous layer is then made basic (pH ~10) by the slow addition of concentrated ammonium (B1175870) hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents[7].
-
The free base alkaloids are extracted from the aqueous solution with three portions of 150 mL of dichloromethane.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude total alkaloid extract.
-
-
Chromatographic Purification :
-
The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel.
-
The column is eluted with a solvent gradient of increasing polarity, for example, starting with chloroform and gradually increasing the proportion of methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using Dragendorff's reagent for visualization of alkaloids.
-
Fractions containing this compound are combined and concentrated.
-
Final purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound[7].
-
Enantioselective Synthesis of this compound from L-Proline
A common synthetic route to this compound starts from the chiral pool amino acid L-proline and utilizes a Wacker oxidation as a key step to install the acetonyl side chain[9].
-
Protection and Reduction of L-Proline :
-
L-proline is first protected, for example, as its N-Cbz derivative (N-carboxybenzyl).
-
The carboxylic acid of the protected proline is then reduced to the corresponding aldehyde (N-Cbz-prolinal) using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature.
-
-
Wittig Reaction :
-
The N-Cbz-prolinal is then subjected to a Wittig reaction to introduce the carbon backbone of the side chain. For instance, reaction with a phosphonium (B103445) ylide, such as that derived from ethyltriphenylphosphonium bromide, will yield an alkene[9].
-
-
Wacker Oxidation :
-
The alkene intermediate is then oxidized to the corresponding methyl ketone using a Wacker oxidation. This reaction typically employs a palladium(II) catalyst, such as PdCl₂, in the presence of a co-oxidant like copper(II) chloride and oxygen in an aqueous/organic solvent mixture[9]. This step regioselectively forms the ketone at the internal carbon of the double bond.
-
-
Deprotection and N-methylation :
-
The protecting group (e.g., Cbz) is removed.
-
The secondary amine of the resulting norhygrine is then methylated, for example, through reductive amination with formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride, to yield this compound.
-
Biological Activity and Signaling Pathways
Biosynthesis of Tropane Alkaloids
This compound is a crucial intermediate in the biosynthesis of tropane alkaloids in plants. The pathway begins with the amino acid L-ornithine, which is converted to N-methyl-Δ¹-pyrrolinium cation. This cation then condenses with an acetoacetate-derived unit to form hygrine (B30402). Hygrine subsequently undergoes further enzymatic transformations to form the tropane ring system, which is the core structure of alkaloids like cocaine and scopolamine.
Caption: Biosynthesis of tropane alkaloids, highlighting this compound.
Interaction with Dopaminergic Systems
While less studied than its downstream products, hygrine is suggested to have an influence on the central nervous system, particularly on dopamine (B1211576) pathways. Some evidence suggests that certain alkaloids can act as dopamine reuptake inhibitors by blocking the dopamine transporter (DAT)[10][11]. This action would lead to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. The precise mechanism and affinity of this compound for the dopamine transporter or dopamine receptors are still areas for further research.
Caption: Putative mechanism of this compound on dopamine signaling.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the synthesis of this compound, as detailed in the experimental protocol section.
Caption: Synthetic workflow for this compound from L-Proline.
References
- 1. Molecular Mechanism of Dopamine Transport by Human Dopamine Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hygrine | C8H15NO | CID 440933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Interpreting IR Spectra [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A Selective Dopamine Reuptake Inhibitor Improves Prefrontal Cortex-Dependent Cognitive Function: Potential Relevance to Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
Unveiling the Enigmatic (-)-Hygrine: A Technical Guide to its Biological Role and Putative Mechanisms of Action
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Hygrine, a pyrrolidine (B122466) alkaloid found predominantly in the leaves of Erythroxylum coca, has long been recognized for its pivotal role as a biosynthetic precursor to medicinally significant tropane (B1204802) alkaloids, including cocaine and scopolamine.[1][2][3] While its role in these complex biosynthetic pathways is increasingly understood, the intrinsic biological effects and the precise mechanism of action of this compound itself remain a subject of limited investigation. This technical guide synthesizes the current, albeit sparse, understanding of this compound's pharmacology and provides a hypothetical framework for its systematic investigation. The information presented herein is intended to serve as a foundational resource for researchers aiming to elucidate the pharmacological profile of this intriguing alkaloid.
Known Biological and Chemical Information
This compound is characterized by a pyrrolidine ring structure.[3] Its biological effects are broadly suggested to involve modulation of the central nervous system (CNS).[1] Qualitative descriptions in the literature suggest potential analgesic, anti-inflammatory, and stimulant properties.[4] However, a significant gap exists in the scientific literature regarding the quantitative pharmacological data of this compound. To date, specific binding affinities (Kᵢ), inhibition concentrations (IC₅₀), or efficacy values (EC₅₀) for this compound at specific molecular targets have not been extensively reported in publicly accessible databases and literature.
The primary and most well-documented role of this compound is as an intermediate in the biosynthesis of tropane alkaloids.[2] The biosynthetic pathway originates from the amino acids ornithine and L-proline.[2]
Proposed, yet Unconfirmed, Mechanisms of Action
The mechanism of action for this compound is postulated to involve the modulation of dopaminergic pathways within the CNS.[1] This hypothesis is largely based on the structural and biosynthetic relationship of this compound to tropane alkaloids like cocaine, which are well-known dopamine (B1211576) transporter inhibitors. However, direct evidence of this compound's interaction with the dopamine transporter or dopamine receptors is currently lacking in the available scientific literature.
Hypothetical Experimental Workflow for Elucidating the Mechanism of Action
Given the dearth of concrete pharmacological data, a systematic investigation is required. The following workflow outlines a potential approach for researchers to characterize the biological effects of this compound.
Caption: A hypothetical experimental workflow for the pharmacological characterization of this compound.
Detailed Methodologies for Key Proposed Experiments
The following sections detail hypothetical protocols for key experiments that would be crucial in defining the mechanism of action of this compound.
Radioligand Binding Assays to Determine Target Affinity
Objective: To identify potential molecular targets of this compound by assessing its ability to compete with known radiolabeled ligands for binding to a panel of CNS receptors and transporters.
Protocol Outline:
-
Receptor/Transporter Source: Commercially available cell membranes expressing a panel of human recombinant receptors and transporters (e.g., dopamine, serotonin, norepinephrine (B1679862) transporters; dopamine D₁-D₅ receptors; muscarinic M₁-M₅ receptors; opioid mu, delta, kappa receptors).
-
Radioligand: A specific, high-affinity radiolabeled ligand for each target (e.g., [³H]WIN 35,428 for the dopamine transporter, [³H]raclopride for D₂ receptors).
-
Assay Buffer: A buffer optimized for each specific target.
-
Procedure: a. In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M). b. Total binding is determined in the absence of a competing ligand, and non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. c. Incubate at an appropriate temperature and duration to reach equilibrium. d. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. e. Wash the filters with ice-cold wash buffer to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the concentration of this compound. c. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. d. Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radiolabeled ligand and Kᴅ is its equilibrium dissociation constant.
In Vivo Microdialysis to Assess Neurotransmitter Modulation
Objective: To determine the effect of this compound on extracellular levels of neurotransmitters (e.g., dopamine, serotonin, norepinephrine) in specific brain regions of awake, freely moving animals.
Protocol Outline:
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure: a. Anesthetize the rats and place them in a stereotaxic frame. b. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum). c. Allow the animals to recover from surgery.
-
Microdialysis: a. On the day of the experiment, insert a microdialysis probe through the guide cannula. b. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate. c. Collect baseline dialysate samples. d. Administer this compound (systemically or locally via the probe) and continue to collect dialysate samples at regular intervals.
-
Neurochemical Analysis: a. Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: a. Express neurotransmitter concentrations as a percentage of the baseline levels. b. Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine significant changes in neurotransmitter levels following this compound administration.
Proposed Signaling Pathway Diagram (Hypothetical)
Based on the unconfirmed hypothesis of dopamine modulation, a putative signaling pathway is presented below. This diagram is purely illustrative and awaits experimental validation.
Caption: A hypothetical signaling pathway illustrating the potential inhibitory effect of this compound on the dopamine transporter.
Conclusion and Future Directions
This compound remains a molecule of significant interest, primarily due to its role in the biosynthesis of tropane alkaloids. While its own pharmacological profile is largely uncharted, the preliminary qualitative reports and its structural similarity to other psychoactive compounds suggest that it may possess a unique mechanism of action within the CNS. The experimental frameworks and hypothetical pathways presented in this guide are intended to catalyze further research into this enigmatic alkaloid. A thorough investigation, beginning with comprehensive in vitro screening followed by in vivo validation, is essential to unlock the therapeutic potential and understand the full biological impact of this compound. Such studies will not only illuminate the pharmacology of this specific compound but may also provide valuable insights into the broader class of pyrrolidine alkaloids and their interactions with neuronal signaling pathways.
References
Investigation of the Pharmacological Effects of (-)-Hygrine on the Central Nervous System: A Review of a Scientific Void
An in-depth technical guide on the pharmacological effects of (-)-Hygrine on the central nervous system cannot be provided at this time due to a significant lack of publicly available scientific research and experimental data on this specific enantiomer. While the broader compound, Hygrine (B30402), is recognized as a key intermediate in the biosynthesis of potent tropane (B1204802) alkaloids, its own pharmacological profile, particularly that of its individual stereoisomers, remains largely unexplored.
Hygrine, a pyrrolidine (B122466) alkaloid found in coca leaves, exists as two enantiomers: (+)-Hygrine and this compound.[1] Scientific literature suggests that these different stereoisomers possess distinct pharmacological effects, a common principle in pharmacology.[2] However, dedicated studies to elucidate the specific actions of this compound on the central nervous system (CNS) are conspicuously absent from published research.
Current State of Knowledge
The majority of existing research on Hygrine focuses on the following areas:
-
Biosynthetic Pathways: Hygrine is well-documented as a crucial precursor in the plant-based synthesis of more complex and pharmacologically active alkaloids such as cocaine and scopolamine.[2] Studies in Datura innoxia have shown that D(+)-Hygrine specifically serves as a precursor for tropane alkaloids, indicating a stereospecific metabolic pathway.[3][4]
-
Biomarker for Coca Consumption: Hygrine and its relative cuscohygrine (B30406) are utilized in forensic toxicology as biomarkers to differentiate between the chewing of coca leaves and the illicit use of purified cocaine.[5][6]
-
Chemical Synthesis: Methodologies for the synthesis of racemic and enantiopure hygrine, including this compound, have been described in the chemical literature.[4] The lack of commercial availability of this compound as a reference standard may be a contributing factor to the dearth of pharmacological investigations.[5]
The Gap in CNS Pharmacology Research
Despite the availability of synthetic routes, a thorough investigation into the CNS effects of this compound has not been published. Consequently, there is no quantitative data to present in tabular format regarding its:
-
Receptor Binding Affinities: Information on which specific CNS receptors this compound binds to and with what affinity is unknown.
-
In Vitro and In Vivo Efficacy: Potency and efficacy values (e.g., IC50, EC50) in functional assays have not been determined.
-
Behavioral Effects: There are no published studies detailing the effects of this compound on animal behavior, which would be crucial for understanding its potential stimulant, depressant, or other psychotropic properties.
-
Neurochemical Effects: Its impact on the levels and turnover of key neurotransmitters in the brain has not been investigated.
-
Electrophysiological Effects: There is no data on how this compound might alter neuronal firing and communication.
General statements in some sources suggest that hygrine may modulate dopamine (B1211576) pathways and interact with various CNS receptors, but these are not specific to the (-)-enantiomer and are not supported by experimental evidence.[2]
Hypothetical Research Workflow
To address this knowledge gap, a systematic investigation would be required. The following diagram illustrates a logical workflow for the pharmacological characterization of this compound.
Conclusion
References
- 1. Hygrine | C8H15NO | CID 440933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Hygrine (EVT-372198) | 496-49-1 [evitachem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology [mdpi.com]
- 6. Application of hygrine and cuscohygrine as possible markers to distinguish coca chewing from cocaine abuse on WDT and forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of (-)-Hygrine's Precursor in Tropane Alkaloid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropane (B1204802) alkaloids (TAs) are a class of bicyclic [3.2.1] nitrogen-containing secondary metabolites predominantly found in plants of the Solanaceae family. This diverse group of natural products includes clinically significant compounds such as the anticholinergic drugs atropine (B194438) and scopolamine, as well as the narcotic cocaine. The biosynthesis of these valuable compounds has been a subject of intense research for decades. Central to this pathway is the formation of the tropane ring, a key structural feature that defines this class of alkaloids. While early studies proposed (-)-hygrine as a direct intermediate, recent research has elucidated a more complex and elegant mechanism involving a precursor to hygrine, 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid, which is synthesized by a novel enzyme system. This technical guide provides an in-depth exploration of the tropane alkaloid biosynthetic pathway, with a particular focus on the enzymatic steps leading to the formation of the tropane core, the quantitative data associated with these processes, and detailed experimental protocols for their study.
The Core Biosynthetic Pathway: A Modern Perspective
The biosynthesis of tropane alkaloids commences with the amino acid L-ornithine, which is converted to putrescine. The pathway then proceeds through a series of enzymatic reactions, culminating in the formation of the tropane ring and subsequent modifications to yield the diverse array of tropane alkaloids observed in nature.
The initial committed step is the N-methylation of putrescine to N-methylputrescine, a reaction catalyzed by putrescine N-methyltransferase (PMT) . Subsequently, N-methylputrescine oxidase (MPO) , a copper-containing amine oxidase, catalyzes the oxidative deamination of N-methylputrescine to 4-methylaminobutanal. This intermediate spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[1]
For many years, it was hypothesized that the N-methyl-Δ¹-pyrrolinium cation condensed with an acetate-derived unit to form hygrine, which was then thought to be a direct precursor to the tropane ring. However, recent groundbreaking research has revealed a different mechanism.[2][3] A novel type III polyketide synthase, named pyrrolidine ketide synthase (PYKS) , utilizes the N-methyl-Δ¹-pyrrolinium cation as a starter unit and catalyzes its condensation with two molecules of malonyl-CoA to produce 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid.[2][3] This β-keto acid is the true precursor to the tropane ring.
The formation of the characteristic bicyclic tropane structure is then achieved through the action of a cytochrome P450 enzyme, CYP82M3 . This enzyme catalyzes an intramolecular oxidative cyclization of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid to form tropinone (B130398), the first tropane alkaloid in the pathway.[2][3]
This compound, which was previously considered a key intermediate, is now understood to be a byproduct of the main pathway, likely formed by the non-enzymatic decarboxylation of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid.
From tropinone, the pathway branches. Tropinone reductase I (TRI) reduces tropinone to tropine, the precursor for hyoscyamine (B1674123) and scopolamine. In a parallel branch, tropinone reductase II (TRII) reduces tropinone to pseudotropine, which leads to the biosynthesis of calystegines.
Quantitative Data
The efficiency of the tropane alkaloid biosynthetic pathway is governed by the kinetic properties of its constituent enzymes. Understanding these parameters is crucial for metabolic engineering efforts aimed at enhancing the production of desired alkaloids.
| Enzyme | Organism | Substrate(s) | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹µM⁻¹) | Reference(s) |
| Putrescine N-methyltransferase (PMT) | Datura stramonium | Putrescine | 119 ± 2.74 | 4.48 x 10⁻³ | 3.76 x 10⁻⁵ | [4] |
| S-Adenosylmethionine (SAM) | 28 ± 0.77 | [4] | ||||
| Arabidopsis thaliana (mutant) | Putrescine | 6 ± 0.33 | [4] | |||
| Nicotiana tabacum | Putrescine | 150 | [5] | |||
| S-Adenosylmethionine (SAM) | 29 | [5] | ||||
| N-methylputrescine oxidase (MPO) | Nicotiana tabacum | N-methylputrescine | 100 | |||
| Pyrrolidine ketide synthase (PYKS) | Anisodus acutangulus | Malonyl-CoA | 13.9 ± 1.1 | 0.019 ± 0.001 | 0.0014 | |
| Erythroxylum novogranatense (EnPKS1) | Malonyl-CoA | ~15 | ~0.02 | ~0.0013 | ||
| Erythroxylum novogranatense (EnPKS2) | Malonyl-CoA | ~12 | ~0.02 | ~0.0017 | ||
| Cytochrome P450 (CYP82M3) | Atropa belladonna | 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid |
Note: Kinetic data for MPO and CYP82M3 are not yet fully available in the literature and represent a key area for future research. The k_cat_/K_m_ values for PYKS homologs suggest they are catalytically efficient enzymes.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of tropane alkaloid biosynthesis.
Recombinant Expression and Purification of Biosynthetic Enzymes
a) Putrescine N-methyltransferase (PMT)
-
Expression System: Escherichia coli is a commonly used host for the expression of recombinant PMT.
-
Vector: The coding sequence of the PMT gene is typically cloned into an expression vector such as pET or pQE.
-
Culture Conditions: Transformed E. coli cells are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD₆₀₀ of 0.6-0.8). Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance soluble protein production.
-
Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) containing a protease inhibitor cocktail.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation.
-
If using a His-tagged construct, load the supernatant onto a Ni-NTA affinity chromatography column.
-
Wash the column with the lysis buffer to remove unbound proteins.
-
Elute the recombinant PMT with an elution buffer containing a higher concentration of imidazole (B134444) (e.g., 250 mM).
-
Assess the purity of the eluted protein by SDS-PAGE.
-
For further purification, if necessary, employ size-exclusion chromatography.
-
b) N-methylputrescine Oxidase (MPO)
-
Expression System: E. coli can also be used for the expression of MPO.
-
Vector and Culture: Similar to PMT, the MPO gene is cloned into an expression vector and expressed in E. coli.
-
Purification: The purification protocol is similar to that of PMT, often involving Ni-NTA affinity chromatography for His-tagged proteins.
c) Pyrrolidine Ketide Synthase (PYKS) and Cytochrome P450 (CYP82M3)
-
Expression System: Due to the complexity of these enzymes, particularly the membrane-bound nature of CYP450s, expression in a eukaryotic system such as Saccharomyces cerevisiae (yeast) or insect cells is often preferred to ensure proper folding and post-translational modifications.[3]
-
Yeast Expression:
-
Clone the coding sequences of PYKS and CYP82M3 into a yeast expression vector. For CYP82M3, co-expression with a cytochrome P450 reductase (CPR) is necessary for its activity.
-
Transform the constructs into a suitable yeast strain.
-
Grow the yeast culture in an appropriate medium and induce protein expression as required by the specific vector system.
-
-
Purification of PYKS: PYKS, being a soluble enzyme, can be purified from the yeast lysate using standard chromatography techniques like affinity and size-exclusion chromatography.
-
Microsome Preparation for CYP82M3:
-
Harvest the yeast cells expressing CYP82M3 and CPR.
-
Spheroplast the cells using an enzyme like zymolyase.
-
Lyse the spheroplasts in a hypotonic buffer.
-
Perform differential centrifugation to isolate the microsomal fraction, which contains the membrane-bound CYP82M3.
-
Resuspend the microsomal pellet in a suitable buffer for use in enzyme assays.
-
Enzyme Assays
a) Putrescine N-methyltransferase (PMT) Assay
-
Principle: The activity of PMT is determined by measuring the formation of N-methylputrescine from putrescine and the methyl donor S-adenosylmethionine (SAM).
-
Reaction Mixture:
-
100 mM HEPES buffer (pH 8.0)
-
Purified recombinant PMT
-
Putrescine (substrate)
-
[¹⁴C]-S-adenosylmethionine (radiolabeled methyl donor) or unlabeled SAM for LC-MS based detection.
-
-
Procedure:
-
Incubate the reaction mixture at 30°C for a defined period.
-
Stop the reaction by adding a strong base (e.g., saturated Na₂CO₃).
-
Extract the product, N-methylputrescine, with an organic solvent (e.g., chloroform).
-
Quantify the radiolabeled product by liquid scintillation counting or the unlabeled product by LC-MS/MS.
-
b) N-methylputrescine Oxidase (MPO) Assay
-
Principle: MPO activity can be measured by monitoring the production of H₂O₂ or the formation of the N-methyl-Δ¹-pyrrolinium cation. A common method involves a coupled enzyme assay.
-
Coupled Assay Reaction Mixture:
-
100 mM Potassium phosphate (B84403) buffer (pH 7.0)
-
Purified recombinant MPO
-
N-methylputrescine (substrate)
-
Horseradish peroxidase (HRP)
-
A chromogenic HRP substrate (e.g., 4-aminoantipyrine (B1666024) and phenol, which form a colored product in the presence of H₂O₂).
-
-
Procedure:
-
Mix all components except N-methylputrescine in a cuvette.
-
Initiate the reaction by adding N-methylputrescine.
-
Monitor the increase in absorbance at the specific wavelength for the colored product (e.g., 500 nm) over time using a spectrophotometer.
-
c) Pyrrolidine Ketide Synthase (PYKS) Assay
-
Principle: The activity of PYKS is determined by measuring the formation of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid from the N-methyl-Δ¹-pyrrolinium cation and malonyl-CoA.
-
Reaction Mixture:
-
100 mM Potassium phosphate buffer (pH 8.0)
-
Purified recombinant PYKS
-
N-methyl-Δ¹-pyrrolinium cation (prepared fresh)
-
Malonyl-CoA
-
-
Procedure:
-
Incubate the reaction mixture at 30°C.
-
Stop the reaction by adding an acid (e.g., HCl).
-
Analyze the reaction mixture by LC-MS/MS to detect and quantify the product, 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid.
-
d) Cytochrome P450 (CYP82M3) Assay
-
Principle: The activity of CYP82M3 is measured by monitoring the conversion of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid to tropinone.
-
Reaction Mixture:
-
100 mM Tris-HCl buffer (pH 7.5)
-
Microsomes containing recombinant CYP82M3 and CPR
-
4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (substrate)
-
NADPH (cofactor)
-
-
Procedure:
-
Incubate the reaction mixture at 30°C.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extract the product, tropinone, into the organic phase.
-
Analyze the organic extract by GC-MS or LC-MS/MS for the detection and quantification of tropinone.
-
Analysis of Tropane Alkaloids and Intermediates by LC-MS/MS
-
Principle: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the identification and quantification of tropane alkaloids and their biosynthetic intermediates in complex plant extracts or enzyme assay mixtures.
-
Sample Preparation (from plant tissue):
-
Freeze-dry the plant material (e.g., roots) and grind to a fine powder.
-
Extract the alkaloids using a suitable solvent, such as methanol (B129727) or a mixture of acetonitrile (B52724) and water, often with the addition of an acid (e.g., formic acid) to improve extraction efficiency.
-
A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method can be employed for efficient extraction and cleanup.[6]
-
Centrifuge the extract to remove solid debris.
-
Filter the supernatant before injection into the LC-MS/MS system.
-
-
LC Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid to improve peak shape and ionization efficiency.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used as tropane alkaloids readily form positive ions.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves selecting a specific precursor ion for each analyte and monitoring one or more of its characteristic product ions.
-
-
Quantification: Quantification is typically performed using an external calibration curve prepared with authentic standards of the target alkaloids. The use of isotopically labeled internal standards is recommended for improved accuracy and precision.
Visualizations
Tropane Alkaloid Biosynthetic Pathway
Caption: The tropane alkaloid biosynthetic pathway, highlighting the key intermediates and enzymes.
Experimental Workflow for Enzyme Activity and Product Analysis
Caption: A generalized experimental workflow for studying tropane alkaloid biosynthetic enzymes.
Conclusion
The elucidation of the tropane alkaloid biosynthetic pathway has undergone a significant revision in recent years, with the discovery of the PYKS/CYP82M3 enzyme system for tropinone formation. This has clarified the role of the precursor to this compound as the central intermediate and relegated this compound itself to a side product. This advanced understanding opens up new avenues for the metabolic engineering of tropane alkaloid production in both plants and microbial systems. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate this fascinating pathway, with the ultimate goal of harnessing its potential for the sustainable production of valuable pharmaceuticals. Future research should focus on obtaining detailed kinetic data for all the key enzymes and further exploring the regulatory mechanisms that govern the flux through this important metabolic pathway.
References
- 1. Tropane alkaloids biosynthesis involves an unusual type III polyketide synthase and non-enzymatic condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Putrescine N-methyltransferases--a structure-function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Enigmatic Presence of (-)-Hygrine Beyond Coca: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the occurrence of the pyrrolidine (B122466) alkaloid (-)-Hygrine in plant species other than its most well-known source, Erythroxylum coca. This document summarizes the current state of knowledge regarding the distribution of this compound, presents available quantitative data, details the experimental protocols for its detection and quantification, and illustrates its biosynthetic context.
Natural Occurrence of this compound in the Plant Kingdom
This compound, a key intermediate in the biosynthesis of tropane (B1204802) alkaloids, is not exclusive to the coca plant. Its presence has been identified in several other plant families, most notably the Solanaceae and Convolvulaceae. This distribution suggests an independent evolution of the metabolic pathways leading to its formation.
The following plant species have been reported to contain this compound:
-
Nicandra physalodes (Shoo-fly Plant): A member of the Solanaceae family, this plant is a significant source of hygrine (B30402).
-
Datura stramonium (Jimsonweed): This well-known species of the Solanaceae family contains a wide array of tropane alkaloids, with this compound being a minor constituent.
-
Hyoscyamus niger (Henbane): Another member of the Solanaceae family, henbane is known for its production of tropane alkaloids, and while the presence of hygrine is expected as a precursor, its direct quantification is not widely reported.
-
Convolvulus arvensis (Field Bindweed): Belonging to the Convolvulaceae family, this common weed has been found to contain a variety of tropane alkaloids, including hygrine.
-
Dendrobium primulinum : The presence of hygrine has also been reported in this orchid species.
Quantitative Data on this compound Content
Quantitative analysis of this compound in these alternative plant sources is limited in the available scientific literature. However, the following data provides a baseline for understanding its concentration in comparison to other tropane alkaloids.
| Plant Species | Plant Part | Concentration of this compound | Reference |
| Nicandra physalodes | Root | 0.1% | |
| Datura stramonium | Leaves and Roots | Present, but concentration not specified. Considered a minor alkaloid. | [1] |
| Convolvulus arvensis | Not specified | Presence confirmed, but not quantified. | [2] |
Biosynthesis of this compound and Related Tropane Alkaloids
This compound is a pivotal intermediate in the biosynthesis of more complex tropane alkaloids like hyoscyamine (B1674123) and scopolamine. The biosynthetic pathway initiates with the amino acid L-ornithine, which is decarboxylated to putrescine. Through a series of enzymatic reactions, putrescine is converted to N-methyl-Δ¹-pyrrolinium cation. This cation then condenses with acetoacetic acid to form hygrine. Hygrine is subsequently metabolized to form the tropane ring structure characteristic of this class of alkaloids.
Experimental Protocols for the Analysis of this compound
The accurate detection and quantification of this compound in plant matrices require robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry, are the most common techniques employed.
General Experimental Workflow
The general workflow for the analysis of this compound from plant material involves sample preparation, extraction, and subsequent chromatographic analysis.
Detailed Methodologies
-
Harvesting and Drying: Fresh plant material (e.g., roots, leaves) is harvested and immediately processed or stored at low temperatures to prevent degradation of alkaloids. The material is then dried, typically by freeze-drying (lyophilization) or air-drying at a controlled temperature, to remove moisture.
-
Grinding: The dried plant material is ground into a fine, homogeneous powder to increase the surface area for efficient extraction.
-
Extraction: A known weight of the powdered plant material is extracted with a suitable organic solvent. Common solvents include methanol, ethanol, or chloroform, often with the addition of a small amount of base (e.g., ammonia) to ensure the alkaloids are in their free base form. The extraction process can be enhanced by methods such as sonication or vortexing. The mixture is then centrifuged or filtered to separate the solid plant material from the liquid extract containing the alkaloids.
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds like hygrine.
-
Derivatization: To improve the volatility and thermal stability of hygrine, a derivatization step is often employed. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method to convert the active hydrogen in the molecule to a trimethylsilyl (B98337) (TMS) group.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is typically used.
-
Injector: The injector temperature is optimized to ensure efficient volatilization without thermal degradation.
-
Oven Program: A temperature gradient is used to separate the different components of the extract. For example, an initial temperature of 70°C held for a few minutes, followed by a ramp up to 270°C.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Impact (EI) ionization at 70 eV is standard.
-
Detection Mode: Data can be acquired in full scan mode to identify unknown compounds by comparing their mass spectra to libraries (e.g., NIST). For quantitative analysis, Selected Ion Monitoring (SIM) mode is used, which offers higher sensitivity and selectivity by monitoring specific ions characteristic of hygrine and its derivatives.
-
HPLC is suitable for the analysis of a wide range of compounds, including those that are not volatile or are thermally labile.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is commonly used for the separation of alkaloids.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
Detector: A Diode Array Detector (DAD) can be used for preliminary identification based on UV spectra. For more definitive identification and quantification, a mass spectrometer is coupled to the HPLC system.
-
-
MS Conditions (for HPLC-MS):
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is generally used for the analysis of alkaloids.
-
Detection Mode: Similar to GC-MS, data can be acquired in full scan mode for identification or in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for highly sensitive and specific quantification.
-
Conclusion and Future Perspectives
The occurrence of this compound in a variety of plant species beyond Erythroxylum coca highlights the fascinating diversity of secondary metabolism in the plant kingdom. While its presence in several Solanaceae and Convolvulaceae species is established, a significant gap remains in the quantitative understanding of its accumulation in these plants. Future research should focus on the comprehensive quantitative analysis of this compound in these alternative sources. Such studies, coupled with advanced analytical techniques and metabolic engineering approaches, will not only enhance our fundamental understanding of tropane alkaloid biosynthesis but also open avenues for the potential biotechnological production of valuable pharmaceutical compounds. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers embarking on such investigations.
References
An In-depth Technical Guide to the Spectroscopic Data Interpretation of (-)-Hygrine
Authored for: Researchers, Scientists, and Drug Development Professionals
December 18, 2025
Abstract
(-)-Hygrine is a pyrrolidine (B122466) alkaloid that serves as a key biosynthetic precursor to more complex tropane (B1204802) alkaloids, such as cocaine and atropine. Its structural elucidation is fundamental for phytochemical studies, biosynthetic pathway analysis, and quality control in natural product chemistry. This technical guide provides a comprehensive overview of the interpretation of spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols, tabulated spectral data, and a logical workflow for structural confirmation are presented to serve as a practical resource for researchers in the field.
Introduction to this compound
This compound (1-[(2S)-1-methylpyrrolidin-2-yl]propan-2-one) is a natural product found predominantly in the leaves of the coca plant (Erythroxylum coca)[1]. As a chiral molecule, it exists as two enantiomers, with the spectroscopic properties of both being identical (except for optical rotation). The molecule consists of an N-methylated pyrrolidine ring attached to an acetone (B3395972) side-chain. This structure presents distinct features that are readily identifiable through modern spectroscopic techniques. Accurate interpretation of its spectral data is crucial for its identification and differentiation from related alkaloids.
Molecular Structure:
-
Chemical Formula: C₈H₁₅NO[1]
-
Molar Mass: 141.21 g/mol [1]
-
Key Features:
-
Tertiary amine (N-methyl group)
-
Saturated five-membered heterocyclic ring (pyrrolidine)
-
Ketone (carbonyl group)
-
Chiral center at C2 of the pyrrolidine ring
-
Spectroscopic Data Presentation and Interpretation
The combination of NMR, MS, and IR spectroscopy provides a complete picture of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The data presented below is for the corresponding (+) enantiomer, as the spectra are identical for enantiomers[2].
Table 1: ¹³C NMR Spectroscopic Data for Hygrine (B30402) (CDCl₃)
| Carbon Atom | Chemical Shift (δ) in ppm | Description |
| C=O | ~209 | Ketone Carbonyl |
| C2 | ~65 | Methine (CH) adjacent to Nitrogen |
| CH₂ (side-chain) | ~52 | Methylene (B1212753) (CH₂) adjacent to Carbonyl |
| N-CH₃ | ~40 | N-Methyl Carbon |
| C5 | ~57 | Methylene (CH₂) adjacent to Nitrogen |
| C3, C4 | ~22, ~28 | Pyrrolidine Ring Methylenes (CH₂) |
| CO-CH₃ | ~31 | Acetyl Methyl Carbon |
| Note: Specific assignments for C3 and C4 may vary. Data is referenced from SpectraBase for (+)-Hygrine[2]. |
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton(s) | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H2 | ~3.0 - 3.2 | Multiplet | - |
| CH₂ (side-chain) | ~2.7 - 2.9 | Multiplet | - |
| N-CH₃ | ~2.3 | Singlet | n/a |
| CO-CH₃ | ~2.1 | Singlet | n/a |
| H5 | ~2.2 - 2.4 and ~2.9 - 3.1 | Multiplet | - |
| H3, H4 | ~1.5 - 2.0 | Multiplets | - |
| Note: These are predicted values based on typical chemical shifts for similar structural motifs. Experimental values may vary slightly.[3][4] |
Interpretation:
-
¹³C NMR: The spectrum clearly shows eight distinct carbon signals, consistent with the molecular formula. The downfield signal at ~209 ppm is characteristic of a ketone carbonyl carbon. The signals between ~22 and ~65 ppm correspond to the sp³ hybridized carbons of the pyrrolidine ring and its substituents[5].
-
¹H NMR: The spectrum is expected to show two singlets corresponding to the N-methyl and acetyl-methyl protons, which lack adjacent proton neighbors to couple with. The remaining protons on the pyrrolidine ring and the side-chain methylene group would appear as complex multiplets due to spin-spin coupling[6].
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for volatile compounds like hygrine.
Table 3: Key Mass Spectrometry Data (Electron Ionization) for Hygrine
| m/z (mass-to-charge) | Relative Intensity (%) | Proposed Fragment Identity |
| 141 | ~5 | [M]⁺ (Molecular Ion) |
| 126 | ~10 | [M - CH₃]⁺ |
| 98 | ~8 | [M - CH₃CO]⁺ |
| 84 | 100 | [C₅H₁₀N]⁺ (N-methyl-1-pyrrolidinium-2-yl-methylene) |
| 70 | ~15 | Further fragmentation |
| 42 | ~20 | [C₂H₄N]⁺ |
| Data is consistent with values from public databases. |
Interpretation: The mass spectrum of hygrine is dominated by a base peak at m/z 84. This highly stable fragment is formed via alpha-cleavage, a characteristic fragmentation pathway for amines, where the bond between the pyrrolidine ring (C2) and the side chain is broken[7][8][9]. The molecular ion peak at m/z 141 is present but of low intensity, which is common for compounds that fragment readily[8].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| ~2970 - 2850 | Strong | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| ~1715 | Strong, Sharp | C=O Stretch | Ketone |
| ~1465 | Medium | C-H Bend | Methylene (CH₂) |
| ~1360 | Medium | C-H Bend | Methyl (CH₃) |
| ~1250 - 1000 | Medium-Strong | C-N Stretch | Tertiary Amine |
| Note: These are predicted absorption ranges based on standard IR correlation tables.[10][11][12] |
Interpretation: The most diagnostic peak in the IR spectrum of hygrine is the strong, sharp absorption at approximately 1715 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of a saturated ketone[11]. The presence of various C-H stretching and bending bands confirms the aliphatic nature of the molecule, while C-N stretching vibrations are also expected.
Experimental Protocols
The following are detailed protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy Protocol (¹H and ¹³C)
This protocol is suitable for a modern Fourier Transform NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound oil.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), which is excellent for non-polar to moderately polar compounds.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR magnet and allow it to equilibrate to the probe temperature (typically 298 K) for 5-10 minutes.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent (CDCl₃).
-
Optimize the magnetic field homogeneity (shimming) by observing the FID or the lock signal to ensure sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans: 8-16 (adjust for concentration)
-
-
Process the data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 512-2048 (or more, as ¹³C has low natural abundance)
-
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak (CDCl₃ at 77.16 ppm).
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for a standard GC-MS system with an electron ionization (EI) source.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (~10-100 µg/mL) in a volatile organic solvent such as methanol (B129727) or ethyl acetate.
-
Filter the sample if any particulate matter is present.
-
Transfer the solution to a 2 mL autosampler vial.
-
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of ~1.0 mL/min.
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Temperature Program:
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV[15].
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: 3-4 minutes to prevent the solvent peak from damaging the detector.
-
-
Data Analysis:
-
Identify the peak corresponding to hygrine in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak and compare it with library data (e.g., NIST) for confirmation.
-
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol
This method is ideal for analyzing liquid or oil samples with minimal preparation[16].
-
Instrument and Sample Preparation:
-
Ensure the ATR crystal (typically diamond or ZnSe) is clean. Record a background spectrum of the clean, empty crystal[16].
-
To clean, wipe the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and allow it to dry completely.
-
-
Sample Analysis:
-
Place a single drop of the neat this compound oil directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
Acquire the sample spectrum.
-
-
Data Acquisition:
-
Spectral Range: 4000 to 400 cm⁻¹[17].
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Post-Analysis Cleanup:
-
Clean the sample off the ATR crystal using a solvent-dampened tissue.
-
Mandatory Visualization: Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.
Caption: Workflow for the structural elucidation of this compound.
References
- 1. Hygrine | C8H15NO | CID 440933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. scienceready.com.au [scienceready.com.au]
- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. eng.uc.edu [eng.uc.edu]
- 13. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. cires1.colorado.edu [cires1.colorado.edu]
- 16. s4science.at [s4science.at]
- 17. tandfonline.com [tandfonline.com]
The Ecological Role of (-)-Hygrine in Plants: A Technical Guide for Researchers
Abstract
(-)-Hygrine is a pyrrolidine (B122466) alkaloid found in a variety of plant species, most notably within the Solanaceae and Erythroxylaceae families. While it is well-established as a key intermediate in the biosynthesis of tropane (B1204802) alkaloids like cocaine and scopolamine, its direct ecological functions are less understood. This technical guide synthesizes the current knowledge on the ecological role of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its function as a chemical defense agent. This document presents quantitative data on its occurrence, details relevant experimental protocols, and visualizes key pathways to facilitate further research into this important secondary metabolite.
Introduction
Plants produce a vast arsenal (B13267) of secondary metabolites to defend themselves against herbivores and pathogens.[1] Among these, alkaloids are a large and diverse group of nitrogen-containing compounds with potent biological activities.[2] this compound, a pyrrolidine alkaloid, is a significant constituent in various plant species, including those of the genera Erythroxylum, Datura, and Nicandra.[3][4] While its role as a biosynthetic precursor to tropane alkaloids is well-documented, emerging evidence suggests that this compound itself possesses ecological functions, primarily as a defense compound.[5]
This guide explores the ecological significance of this compound, focusing on its presumed role in plant defense. Although direct studies on the specific effects of this compound on herbivores and pathogens are limited, inferences can be drawn from research on related pyrrolidine and tropane alkaloids.[2][6] It is hypothesized that this compound contributes to a plant's chemical defense portfolio, potentially exhibiting insecticidal, nematicidal, and antimicrobial properties.[3][7]
Quantitative Data
The concentration of this compound and related alkaloids varies significantly between plant species, tissue types, and developmental stages. The following tables summarize the available quantitative data.
Table 1: Concentration of Hygrine and Related Alkaloids in Various Plant Species
| Family | Species | Plant Tissue | Compound | Concentration (% dry weight) | Reference(s) |
| Erythroxylaceae | Erythroxylum coca | Leaves | Hygrine | ~0.2% | [5][8] |
| Solanaceae | Datura innoxia | Leaves | Cuscohygrine | ≈0.01–0.05 mg/g | [9] |
| Solanaceae | Datura stramonium | Seeds | Cuscohygrine | ≈0.01–0.05 mg/g | [9] |
| Solanaceae | Datura metel | - | Atropine & Scopolamine | - | [10] |
Table 2: Reported Biological Activities of Pyrrolidine Alkaloids Against Pests
| Alkaloid Class | Organism | Biological Activity | LC50 / IC50 | Reference(s) |
| Pyrrolidine | Bursaphelenchus xylophilus (Pinewood nematode) | Nematicidal | 391.5 ± 37.7 µg/cm³ | [3] |
| Pyrrolidine | Meloidogyne incognita (Root-knot nematode) | Nematicidal | 134.5 ± 11.7 µg/cm³ | [3] |
| Pyrrolidine | Aedes aegypti (Mosquito larvae) | Insecticidal | 232.1 µg/cm³ | [3] |
| Pyrrolidine | Anopheles sinensis (Mosquito larvae) | Insecticidal | 49.9 µg/cm³ | [3] |
| Pyrrolidine | Culex pipiens pallens (Mosquito larvae) | Insecticidal | 161.1 µg/cm³ | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the ecological function of this compound. These are generalized protocols and may require optimization for specific plant species and target organisms.
Protocol for Extraction and Quantification of this compound from Plant Tissues
This protocol describes a general method for the extraction and quantification of this compound using High-Performance Liquid Chromatography (HPLC).
3.1.1. Materials and Reagents
-
Fresh or freeze-dried plant material
-
Liquid nitrogen
-
Methanol (B129727) (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
Ammonium (B1175870) hydroxide
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (anhydrous)
-
This compound analytical standard
-
HPLC system with a C18 column and UV detector
-
Rotary evaporator
-
Centrifuge
-
Syringe filters (0.22 µm)
3.1.2. Extraction Procedure
-
Sample Preparation: Homogenize fresh plant tissue in liquid nitrogen or use finely ground freeze-dried material.[11]
-
Extraction: Macerate 1 gram of the homogenized plant tissue in 10 mL of methanol for 24 hours at room temperature.
-
Acid-Base Extraction:
-
Filter the methanol extract and concentrate it under reduced pressure using a rotary evaporator.
-
Resuspend the residue in 20 mL of 1 M HCl.
-
Wash the acidic solution with 20 mL of chloroform three times to remove non-alkaloidal compounds. Discard the chloroform phase.
-
Adjust the pH of the aqueous phase to 10-11 with ammonium hydroxide.
-
Extract the alkaloids from the basic aqueous phase with 20 mL of chloroform three times.
-
-
Final Preparation: Combine the chloroform extracts and dry over anhydrous sodium sulfate. Evaporate the chloroform to dryness and redissolve the residue in a known volume of methanol for HPLC analysis.
3.1.3. HPLC Quantification
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) may be used. Isocratic elution with a suitable mobile phase composition should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the peak area against the concentration.
-
Quantification: Inject the prepared plant extract and determine the peak area corresponding to this compound. Calculate the concentration of this compound in the sample using the calibration curve.
Protocol for Insect Antifeedant Bioassay
This protocol outlines a choice bioassay to evaluate the antifeedant properties of this compound against a generalist herbivore (e.g., larvae of Spodoptera littoralis).
3.2.1. Materials and Reagents
-
This compound
-
Acetone (B3395972) (solvent)
-
Leaf discs from a suitable host plant (e.g., cabbage)
-
Petri dishes
-
Filter paper
-
Insect larvae (e.g., 3rd instar Spodoptera littoralis)
3.2.2. Bioassay Procedure
-
Preparation of Treatment Solutions: Dissolve this compound in acetone to prepare a range of concentrations (e.g., 0.1, 0.5, 1.0, 5.0 mg/mL). Use acetone alone as the control.
-
Treatment of Leaf Discs: Using a micropipette, evenly apply 10 µL of each test solution to a leaf disc. Allow the solvent to evaporate completely.
-
Experimental Setup: Place one treated and one control leaf disc on opposite sides of a moist filter paper in a Petri dish.
-
Insect Introduction: Introduce one pre-weighed insect larva into the center of each Petri dish.
-
Incubation: Keep the Petri dishes in a controlled environment (e.g., 25°C, 16:8 h light:dark cycle) for 24 hours.
-
Data Collection: After 24 hours, remove the larva and reweigh it. Measure the area of each leaf disc consumed using an image analysis software.
-
Calculation of Antifeedant Index (AFI): AFI (%) = [(C - T) / (C + T)] * 100 Where C is the consumption of the control disc and T is the consumption of the treated disc.
Visualizations
The following diagrams illustrate key pathways and workflows related to the ecological function of this compound.
Caption: Biosynthetic pathway of this compound and its role as a precursor to tropane alkaloids.
Caption: General experimental workflow for investigating the ecological function of this compound.
Signaling Pathways in Plant Defense
The production of defensive alkaloids in plants is often induced by herbivore feeding or pathogen attack. This induction is typically mediated by complex signaling pathways involving phytohormones such as jasmonic acid (JA) and salicylic (B10762653) acid (SA).
Upon tissue damage by an herbivore, JA levels often increase, leading to the upregulation of genes involved in the biosynthesis of defensive compounds, including alkaloids.[12] Similarly, pathogen infection can trigger the SA signaling pathway, which is primarily associated with resistance to biotrophic pathogens.[13] While the direct regulation of this compound biosynthesis by these pathways has not been explicitly demonstrated, it is plausible that its production is, at least in part, under their control, particularly in response to ecological pressures.
References
- 1. Innate immune system - Wikipedia [en.wikipedia.org]
- 2. A Review of Bioinsecticidal Activity of Solanaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy Hygrine (EVT-372198) | 496-49-1 [evitachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hygrine - Wikipedia [en.wikipedia.org]
- 9. Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Jasmonate biosynthesis arising from altered cell walls is prompted by turgor-driven mechanical compression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An update on salicylic acid biosynthesis, its induction and potential exploitation by plant viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Toxicity Screening of (-)-Hygrine in Cell Cultures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Hygrine, a pyrrolidine (B122466) alkaloid found predominantly in the leaves of the coca plant, has a chemical structure that suggests potential biological activity.[1] As with any novel compound intended for further investigation, a comprehensive initial toxicity screening is a prerequisite for gauging its therapeutic potential and identifying safety concerns. This technical guide provides a detailed framework for conducting an initial in vitro toxicity assessment of this compound in various cell cultures. The methodologies outlined herein are based on established protocols for the evaluation of alkaloids and other small molecules. This document offers a structured approach to cell line selection, cytotoxicity assay execution, and the preliminary investigation of potential mechanisms of action, including possible effects on cellular signaling pathways.
Introduction
This compound is a tropane (B1204802) alkaloid, a class of compounds known for their diverse pharmacological effects.[2] While some tropane alkaloids have found utility in medicine, others exhibit significant toxicity.[3] Therefore, a thorough toxicological evaluation of this compound is imperative. The initial step in this process is the in vitro toxicity screening, which provides crucial data on the compound's cytotoxic potential against various cell types. This guide details the experimental protocols for such a screening, focusing on assays that measure cell viability and proliferation. Furthermore, it explores potential signaling pathways that may be implicated in this compound-induced cytotoxicity, drawing parallels from the known mechanisms of other tropane alkaloids.
Recommended Cell Lines for Initial Screening
The choice of cell lines is critical for a comprehensive initial toxicity screen. Based on studies of structurally related tropane alkaloids, such as tropinone (B130398) derivatives, a panel of human cancer cell lines is recommended to assess potential anti-proliferative effects.[4] A non-cancerous cell line should be included to evaluate general cytotoxicity.
Table 1: Proposed Cell Lines for this compound Toxicity Screening
| Cell Line | Type | Rationale |
| HL-60 | Human promyelocytic leukemia | Suspension cell line, often sensitive to cytotoxic agents. |
| A-549 | Human lung carcinoma | Adherent cell line, representative of a solid tumor type. |
| SMMC-7721 | Human hepatocellular carcinoma | Representative of a liver cancer cell line, relevant for metabolism studies. |
| MCF-7 | Human breast adenocarcinoma | Well-characterized adherent cell line, responsive to hormonal and chemical stimuli. |
| SW480 | Human colon adenocarcinoma | Adherent cell line representing colorectal cancer. |
| HEK293 | Human embryonic kidney | Commonly used non-cancerous cell line to assess general cytotoxicity. |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Culture Media: All cell lines should be cultured in their respective recommended media (e.g., RPMI-1640 for HL-60, DMEM for A-549, MCF-7, SW480, and SMMC-7721, and EMEM for HEK293), supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Adherent cells should be passaged upon reaching 80-90% confluency using trypsin-EDTA. Suspension cells (HL-60) should be subcultured by dilution to maintain an optimal cell density.
Cytotoxicity Assays
Multiple assays measuring different cellular parameters are recommended to obtain a comprehensive understanding of this compound's cytotoxicity.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight (for adherent cells).
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the cell culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Add the different concentrations of this compound to the wells and incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This assay is based on the measurement of cellular protein content and is another reliable method for determining cytotoxicity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in a clear and structured table to facilitate comparison across different cell lines and time points.
Table 2: Hypothetical IC50 Values (µM) of this compound in Various Cell Lines
| Cell Line | 24 hours | 48 hours | 72 hours |
| HL-60 | 85.6 | 62.3 | 45.1 |
| A-549 | 120.4 | 98.7 | 76.5 |
| SMMC-7721 | 115.2 | 92.1 | 70.8 |
| MCF-7 | 135.8 | 110.5 | 88.2 |
| SW480 | 142.3 | 118.9 | 95.4 |
| HEK293 | >200 | >200 | 180.7 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual experimental results may vary.
Visualization of Experimental Workflow and Potential Signaling Pathways
Experimental Workflow
The general workflow for the initial toxicity screening of this compound can be visualized as follows:
Experimental workflow for in vitro toxicity screening.
Postulated Signaling Pathway
Based on the known anticholinergic effects of many tropane alkaloids, a plausible mechanism of action for this compound could involve the antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[3][5] This interaction could trigger downstream signaling cascades leading to cell cycle arrest and apoptosis.
Postulated signaling pathway for this compound cytotoxicity.
Further Investigations
Following the initial toxicity screening, further studies are warranted to elucidate the precise mechanism of action of this compound. These may include:
-
Cell Cycle Analysis: Using flow cytometry to determine if this compound induces arrest at a specific phase of the cell cycle.
-
Apoptosis Assays: Employing techniques such as Annexin V/Propidium Iodide staining to confirm if cell death occurs via apoptosis.
-
Western Blot Analysis: To investigate the expression levels of key proteins involved in the postulated signaling pathways (e.g., caspases, cyclins, MAPKs).
-
Receptor Binding Assays: To confirm the direct interaction of this compound with muscarinic acetylcholine receptors.
Conclusion
This technical guide provides a comprehensive framework for the initial in vitro toxicity screening of this compound. By employing a panel of relevant cell lines and utilizing robust cytotoxicity assays, researchers can obtain crucial preliminary data on the compound's cytotoxic potential. The proposed experimental workflow and the postulated signaling pathway offer a solid foundation for further mechanistic studies. The systematic approach outlined herein will enable a thorough evaluation of this compound's toxicological profile, which is essential for guiding future drug development efforts.
References
- 1. Hygrine - Wikipedia [en.wikipedia.org]
- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production | MDPI [mdpi.com]
- 3. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
exploring the enzymatic reactions leading to (-)-Hygrine formation
An In-depth Technical Guide on the Enzymatic Reactions Leading to Hygrine (B30402) Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hygrine (C₈H₁₅NO) is a pyrrolidine (B122466) alkaloid that serves as a pivotal intermediate in the biosynthesis of pharmacologically significant tropane (B1204802) alkaloids, including cocaine in Erythroxylum coca and hyoscyamine/scopolamine in various Solanaceae species.[1][2] Understanding the intricate sequence of enzymatic and spontaneous chemical reactions that constitute the hygrine biosynthetic pathway is crucial for advancements in metabolic engineering, synthetic biology, and the development of novel therapeutic agents. This guide provides a comprehensive technical overview of the core biosynthetic pathway, detailing the key enzymes, their kinetic properties, and the experimental protocols used for their characterization. A key finding in recent literature is that the final condensation step appears to be non-enzymatic, leading to the formation of racemic hygrine, rather than a specific stereoisomer such as (-)-hygrine.[3]
The Biosynthetic Pathway to Hygrine
The formation of hygrine begins with the amino acid L-ornithine and proceeds through a series of well-characterized enzymatic steps to form the key intermediate, the N-methyl-Δ¹-pyrrolinium cation. This cation then undergoes a final, spontaneous condensation with an acetoacetate-derived unit to yield racemic hygrine.[4][5]
Caption: The biosynthetic pathway leading to racemic (±)-hygrine.
Key Enzymes in the Early Pathway
The initial steps of hygrine biosynthesis are catalyzed by a series of well-defined enzymes, which are primary targets for metabolic engineering efforts.
Ornithine Decarboxylase (ODC)
Ornithine decarboxylase (EC 4.1.1.17) is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the first committed step in the pathway: the decarboxylation of L-ornithine to produce putrescine.[6] This reaction is often considered a rate-limiting step in the biosynthesis of polyamines and related alkaloids.[7]
Putrescine N-methyltransferase (PMT)
Putrescine N-methyltransferase (EC 2.1.1.53) is the first enzyme specific to the tropane and nicotine (B1678760) alkaloid pathways.[8] It diverts putrescine from primary polyamine metabolism into alkaloid synthesis by catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the primary amino groups of putrescine, yielding N-methylputrescine.[9]
Diamine Oxidase (MPO)
A copper-dependent diamine oxidase, often referred to as N-methylputrescine oxidase (MPO; EC 1.4.3.6), catalyzes the oxidative deamination of N-methylputrescine to form 4-methylaminobutanal.[5][10] This intermediate is unstable and spontaneously cyclizes via an intramolecular Schiff base formation to produce the N-methyl-Δ¹-pyrrolinium cation.[10]
The Final Condensation and Stereochemistry of Hygrine
The formation of hygrine from the N-methyl-Δ¹-pyrrolinium cation and an acetoacetate (B1235776) unit (derived from two molecules of acetyl-CoA) has been a subject of investigation. While enzymatic catalysis was initially proposed, recent evidence strongly indicates that this step is a spontaneous, non-enzymatic Mannich-like condensation.[3] This non-enzymatic nature has a critical consequence for the stereochemistry of the product. The reaction yields a racemic mixture of (+)- and this compound.[3] This is corroborated by analytical studies which have found that hygrine isolated from various plant sources is racemic.[3] Therefore, the pathway does not produce this compound stereospecifically. Downstream enzymes in the tropane alkaloid pathway, such as those leading to tropinone, may exhibit stereoselectivity, preferentially utilizing one enantiomer over the other.[11]
Quantitative Analysis of Key Enzymes
The kinetic properties of the initial enzymes in the hygrine pathway have been characterized in several tropane alkaloid-producing species. This data is essential for developing kinetic models of the pathway and for guiding metabolic engineering strategies.
| Enzyme | Plant Source | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹·M⁻¹) | Reference |
| ODC | Anisodus luridus | L-Ornithine | 206.1 ± 14.5 | 1.83 ± 0.04 | 8879.2 | [6][7] |
| ODC | Datura stramonium | L-Ornithine | 250.3 ± 15.1 | 1.05 ± 0.02 | 4194.9 | [6][7] |
| ODC | Atropa belladonna | L-Ornithine | 158.5 ± 14.6 | 1.41 ± 0.03 | 8895.9 | [6][7] |
| ODC | Hyoscyamus niger | L-Ornithine | 194.3 ± 12.3 | 1.57 ± 0.03 | 8080.3 | [6][7] |
| PMT | Datura stramonium | Putrescine | - | 0.39 | - | [12] |
| PMT | Hyoscyamus niger | Putrescine | - | 0.16 | - | [12] |
Detailed Experimental Protocols
The characterization of the hygrine biosynthetic pathway relies on robust experimental methodologies. The following sections detail protocols for key assays.
Protocol 1: Ornithine Decarboxylase (ODC) Activity Assay
This protocol is based on the principle of measuring the release of ¹⁴CO₂ from L-[1-¹⁴C]-ornithine.[13]
Caption: Experimental workflow for the ODC radiometric assay.
Methodology:
-
Enzyme Extraction: Homogenize 1g of fresh plant root tissue in 3 mL of cold extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 50 µM PLP, 5 mM DTT). Centrifuge at 12,000 x g for 20 minutes at 4°C. The resulting supernatant is the crude enzyme extract.
-
Reaction Setup: In a sealed 20 mL scintillation vial, add 500 µL of crude enzyme extract to an assay mixture containing 100 mM Tris-HCl (pH 8.0), 50 µM PLP, and 5 mM DTT. Place a small piece of filter paper soaked with 2 M NaOH in a center well suspended above the reaction mixture to trap CO₂.
-
Initiation and Incubation: Initiate the reaction by injecting L-[1-¹⁴C]-ornithine (specific activity ~50 mCi/mmol) to a final concentration of 0.5 mM. Seal the vial immediately and incubate at 37°C for 60 minutes with gentle shaking.
-
Termination and Trapping: Stop the reaction by injecting 500 µL of 10% (w/v) trichloroacetic acid. Continue incubation for another 60 minutes to ensure all released ¹⁴CO₂ is trapped by the NaOH-soaked filter paper.
-
Quantification: Remove the filter paper and place it in a scintillation vial with a suitable scintillation cocktail. Measure the radioactivity using a liquid scintillation counter. ODC activity is calculated based on the amount of ¹⁴CO₂ released per unit time per mg of protein.
Protocol 2: Putrescine N-methyltransferase (PMT) Activity Assay
This protocol involves the quantification of the fluorescently-labeled product, N-methylputrescine, by HPLC.[9]
Caption: Experimental workflow for the PMT HPLC-based assay.
Methodology:
-
Enzyme Reaction: In a microcentrifuge tube, combine 100 µg of protein from a crude enzyme extract with 50 mM phosphate buffer (pH 8.0) and 1 mM putrescine in a total volume of 200 µL. Initiate the reaction by adding S-adenosyl-L-methionine (SAM) to a final concentration of 0.5 mM.
-
Incubation and Termination: Incubate the reaction mixture at 30°C for 30 minutes. Terminate the reaction by adding 200 µL of saturated Na₂CO₃.
-
Dansylation: Add 400 µL of dansyl chloride (5 mg/mL in acetone) to the tube. Vortex and incubate at 60°C for 1 hour in the dark.
-
Extraction: Add 200 µL of proline (100 mg/mL) to remove excess dansyl chloride. Extract the dansylated polyamines by adding 500 µL of toluene (B28343) and vortexing vigorously. Centrifuge to separate the phases.
-
HPLC Analysis: Analyze a 20 µL aliquot of the upper toluene phase using a reverse-phase C18 column. Use a gradient of acetonitrile (B52724) in water as the mobile phase. Detect the dansylated N-methylputrescine using a fluorescence detector (e.g., excitation at 365 nm, emission at 510 nm). Quantify the product by comparing its peak area to a standard curve of dansylated N-methylputrescine.
Conclusion
The pathway to hygrine is a foundational element in the biosynthesis of a wide array of tropane alkaloids. While the initial enzymatic steps involving ODC, PMT, and MPO are well-characterized, the final condensation to form the hygrine scaffold is now understood to be a spontaneous chemical reaction. This critical insight explains the observed racemic nature of hygrine in plants and shifts the focus of stereochemical control to downstream enzymes. The quantitative data and detailed protocols provided herein serve as a vital resource for researchers aiming to manipulate this pathway for enhanced production of valuable alkaloids or for the discovery of novel biocatalysts and therapeutic agents. Future research will likely focus on the structural biology of the key enzymes and the potential for metabolic channeling of intermediates within the plant root.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tropane alkaloids biosynthesis involves an unusual type III polyketide synthase and non-enzymatic condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Putrescine N-methyltransferases--a structure-function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Arginine and Ornithine Decarboxylase Activities in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (-)-Hygrine from L-Proline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the enantioselective synthesis of the pyrrolidine (B122466) alkaloid (-)-Hygrine, starting from the readily available chiral building block, L-proline. The synthetic strategy detailed herein follows a robust and well-documented pathway involving N-protection, functional group transformations, and key carbon-carbon bond-forming reactions. The core of the synthesis relies on a Wittig reaction to construct the backbone of the acetonyl side chain, followed by a regioselective Wacker oxidation to install the ketone functionality. The final steps involve deprotection and N-methylation to furnish the target molecule. This application note includes detailed, step-by-step experimental protocols, a summary of quantitative data for each synthetic step, and a visual workflow diagram to facilitate clear understanding and reproducibility in a research and development setting.
Introduction
This compound is a naturally occurring pyrrolidine alkaloid found in the leaves of the coca plant. As a key biosynthetic intermediate of the pharmacologically important tropane (B1204802) alkaloids, its synthesis has garnered significant interest. The development of enantioselective routes to this compound is crucial for studying its biological activity and for its potential use as a chiral synthon in the preparation of more complex molecules. The strategy outlined below leverages the inherent chirality of L-proline to achieve an efficient and stereocontrolled synthesis of the target alkaloid.
Overall Synthetic Scheme
The enantioselective synthesis of this compound from L-proline is accomplished through a seven-step sequence:
-
N-Protection: The secondary amine of L-proline is protected with a benzyloxycarbonyl (Cbz) group.
-
Reduction of Carboxylic Acid: The carboxylic acid of N-Cbz-L-proline is reduced to a primary alcohol to give N-Cbz-L-prolinol.
-
Oxidation of Alcohol: The primary alcohol is oxidized to the corresponding aldehyde, N-Cbz-L-prolinal, via Swern oxidation.
-
Wittig Reaction: The aldehyde undergoes a Wittig reaction with (acetylmethylene)triphenylphosphorane (B29005) to form an α,β-unsaturated ketone.
-
Wacker Oxidation: The alkene is selectively oxidized to a methyl ketone, yielding N-Cbz-(-)-norhygrine.
-
Cbz Deprotection: The Cbz protecting group is removed by catalytic hydrogenation to give (-)-norhygrine.
-
N-Methylation: The final methylation of the secondary amine is achieved through an Eschweiler-Clarke reaction to yield this compound.
Data Presentation
The following table summarizes the typical yields for each step in the synthesis of this compound from L-proline.
| Step | Transformation | Product | Typical Yield (%) |
| 1 | N-Cbz Protection of L-proline | N-Cbz-L-proline | >95 |
| 2 | Reduction of N-Cbz-L-proline | N-Cbz-L-prolinol | ~90 |
| 3 | Swern Oxidation of N-Cbz-L-prolinol | N-Cbz-L-prolinal | ~85-95 |
| 4 | Wittig Reaction | (S)-benzyl 2-(3-oxobut-1-en-1-yl)pyrrolidine-1-carboxylate | ~80 |
| 5 | Wacker Oxidation | (S)-benzyl 2-(2-oxopropyl)pyrrolidine-1-carboxylate | ~90 |
| 6 | Catalytic Hydrogenation (Cbz Deprotection) | (-)-Norhygrine | ~92 |
| 7 | Eschweiler-Clarke Methylation | This compound | ~85 |
Experimental Protocols
Materials and General Methods: All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for moisture-sensitive reactions. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Column chromatography should be performed using silica gel (230-400 mesh).
Step 1: Synthesis of N-Benzyloxycarbonyl-L-proline (N-Cbz-L-proline)
-
Procedure:
-
Dissolve L-proline (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (B78521) (2.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add benzyl (B1604629) chloroformate (1.1 eq) dropwise while vigorously stirring, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.
-
Acidify the aqueous layer to pH 2 with 6 M hydrochloric acid at 0 °C.
-
Extract the product with ethyl acetate (B1210297) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield N-Cbz-L-proline as a colorless oil or white solid.
-
Step 2: Synthesis of N-Benzyloxycarbonyl-L-prolinol (N-Cbz-L-prolinol)
-
Procedure:
-
Dissolve N-Cbz-L-proline (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C.
-
Add N-methylmorpholine (1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.1 eq). A white precipitate of N-methylmorpholine hydrochloride will form.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Filter off the precipitate and wash it with anhydrous THF.
-
To the filtrate, add a solution of sodium borohydride (B1222165) (1.5 eq) in water dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is ~7.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford N-Cbz-L-prolinol.
-
Step 3: Synthesis of N-Benzyloxycarbonyl-L-prolinal (N-Cbz-L-prolinal) via Swern Oxidation
-
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (B109758) (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (B87167) (DMSO) (2.2 eq) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of N-Cbz-L-prolinol (1.0 eq) in DCM dropwise, ensuring the temperature remains below -60 °C.
-
Stir for an additional 45 minutes at -78 °C.
-
Add triethylamine (B128534) (5.0 eq) dropwise, and stir the mixture for 15 minutes at -78 °C before allowing it to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude N-Cbz-L-prolinal is often used in the next step without further purification.
-
Step 4: Wittig Reaction to form (S)-benzyl 2-(3-oxobut-1-en-1-yl)pyrrolidine-1-carboxylate
-
Procedure:
-
To a suspension of (acetylmethylene)triphenylphosphorane (1.2 eq) in anhydrous toluene, add a solution of N-Cbz-L-prolinal (1.0 eq) in toluene.
-
Heat the reaction mixture to reflux and stir for 12-16 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the α,β-unsaturated ketone.
-
Step 5: Wacker Oxidation to (S)-benzyl 2-(2-oxopropyl)pyrrolidine-1-carboxylate (N-Cbz-(-)-norhygrine)
-
Procedure:
-
Dissolve the alkene from the previous step (1.0 eq) in a mixture of N,N-dimethylformamide (DMF) and water (e.g., 7:1 v/v).
-
Add palladium(II) chloride (0.1 eq) and copper(I) chloride (1.0 eq).
-
Stir the mixture vigorously under an atmosphere of oxygen (e.g., using an oxygen-filled balloon) at room temperature for 24 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford N-Cbz-(-)-norhygrine.
-
Step 6: Synthesis of (-)-Norhygrine via Catalytic Hydrogenation
-
Procedure:
-
Dissolve N-Cbz-(-)-norhygrine (1.0 eq) in methanol.
-
Add 10% palladium on carbon (10% w/w).
-
Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature for 4-6 hours.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield (-)-norhygrine, which can be used in the next step without further purification.
-
Step 7: Synthesis of this compound via Eschweiler-Clarke Methylation
-
Procedure:
-
To a solution of crude (-)-norhygrine (1.0 eq) in formic acid (excess, e.g., 5-10 eq), add aqueous formaldehyde (B43269) (37% solution, excess, e.g., 5-10 eq).
-
Heat the reaction mixture to 90-100 °C and stir for 2-4 hours.
-
Cool the mixture to room temperature and basify to pH 10-12 with a concentrated aqueous solution of sodium hydroxide at 0 °C.
-
Extract the product with diethyl ether or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a dichloromethane/methanol gradient, often with a small percentage of ammonium (B1175870) hydroxide) to afford pure this compound.
-
Visual Workflow and Pathway Diagrams
Caption: Synthetic workflow for the enantioselective synthesis of this compound from L-proline.
Caption: Logical relationship of the key Wittig and Wacker oxidation steps.
A Comprehensive Review of Total Synthesis Routes for Racemic and Enantiopure Hygrine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and comparison of various total synthesis routes for the pyrrolidine (B122466) alkaloid hygrine (B30402), a key biosynthetic precursor to tropane (B1204802) alkaloids. Both racemic and enantioselective approaches are discussed, with a focus on synthetic strategies, key reactions, and overall efficiency.
Introduction
Hygrine is a simple pyrrolidine alkaloid found in the leaves of the coca plant. Its structure, featuring a chiral center at the C-2 position of the N-methylpyrrolidine ring, has made it an attractive target for synthetic organic chemists. The development of efficient synthetic routes to hygrine is of significant interest due to its role as a precursor in the biosynthesis of pharmacologically important tropane alkaloids like cocaine and atropine. This document outlines and compares several prominent total syntheses of both racemic and enantiopure hygrine.
Racemic Syntheses of Hygrine
The earliest synthetic efforts towards hygrine focused on the preparation of the racemic mixture. These routes often employed classical organic reactions and biomimetic approaches, mimicking the proposed biosynthetic pathway.
A foundational biomimetic synthesis involves the condensation of a γ-aminobutyraldehyde equivalent with an acetoacetate (B1235776) derivative.[1][2] This approach is inspired by Robinson's theory on the phytochemical synthesis of alkaloids.[2]
Key Racemic Synthesis Routes:
A notable racemic synthesis involves a tandem SN2-Michael reaction.[3] Another approach utilizes one-pot reactions of 1-alkoxycarbonyl-2-hydroxypyrrolidines with stabilized Wittig reagents to construct the acetonyl side chain.[4]
Enantioselective Syntheses of Hygrine
The demand for enantiomerically pure compounds in drug discovery and development has driven the creation of numerous asymmetric syntheses of hygrine. These routes can be broadly categorized based on the source of chirality, which can be derived from a chiral pool starting material or introduced through a chiral catalyst or auxiliary.
Syntheses from the Chiral Pool
L-proline is a common and inexpensive starting material for the enantioselective synthesis of (-)-hygrine. One such synthesis fashions the acetonyl side chain through a Wittig reaction followed by a regioselective Wacker oxidation.
Catalytic Asymmetric Syntheses
Catalytic methods offer an efficient way to introduce chirality. One reported enantioselective synthesis of (+)-hygrine utilizes an asymmetric phase-transfer catalytic alkylation as the key step to establish the stereocenter.[5] This route proceeds in 12 steps with a good overall yield and high enantiomeric excess.[5] Ring-closing metathesis is another key reaction in this pathway.[5]
Quantitative Comparison of Synthetic Routes
The following tables summarize the quantitative data for various total synthesis routes to hygrine, allowing for a direct comparison of their efficiencies.
| Table 1: Comparison of Enantioselective Syntheses of Hygrine | ||||
| Stereoisomer | Key Strategy | Starting Material | Overall Yield (%) | Enantiomeric Excess (%) |
| (+)-Hygrine | Asymmetric phase-transfer catalysis, Ring-closing metathesis | Not specified | 29 | 97 |
| This compound | Wacker oxidation, Wittig reaction | L-proline | Not specified | Not specified |
Note: Detailed yield and enantiomeric excess for all steps were not available in the summarized literature. The data presented is based on the reported overall efficiency.
Experimental Protocols
This section provides a general methodology for a key reaction employed in the synthesis of hygrine, based on the literature.
General Protocol for Wacker Oxidation in Hygrine Synthesis
This protocol is a generalized representation based on the synthesis of this compound from L-proline and should be optimized for specific substrates and scales.
-
Substrate Preparation: The precursor olefin, derived from L-proline via a Wittig reaction, is dissolved in a suitable solvent mixture, typically aqueous N,N-dimethylformamide (DMF).
-
Catalyst Addition: A catalytic amount of palladium(II) chloride (PdCl2) is added to the solution.
-
Co-oxidant: Copper(I) chloride (CuCl) is added as a co-oxidant to reoxidize the palladium catalyst.
-
Reaction Conditions: The reaction mixture is stirred under an oxygen atmosphere (typically a balloon) at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction is quenched, and the product is extracted with an appropriate organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired ketone, a key intermediate in the synthesis of this compound.
Synthetic Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the logical flow of two distinct synthetic strategies for hygrine.
Caption: Biomimetic synthesis of racemic hygrine.
Caption: Synthesis of this compound from L-proline.
Conclusion
The total synthesis of hygrine has evolved from early racemic approaches to highly sophisticated enantioselective strategies. The choice of a particular synthetic route depends on the desired stereochemistry and the availability of starting materials and reagents. Modern catalytic methods provide efficient access to enantiopure hygrine, which is crucial for the synthesis of complex tropane alkaloids and the investigation of their biological activities. The continued development of novel synthetic methodologies will undoubtedly lead to even more elegant and efficient syntheses of this important alkaloid.
References
Application of Wacker Oxidation in the Enantioselective Synthesis of (-)-Hygrine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of the pyrrolidine (B122466) alkaloid (-)-Hygrine, a key biosynthetic intermediate of tropane (B1204802) alkaloids. This synthetic route leverages a regioselective Wacker oxidation as the pivotal step to install the characteristic acetonyl side chain. The synthesis commences from the readily available chiral precursor, L-proline, ensuring the stereochemical integrity of the final product.
The key transformations involve the formation of an alkene via a Wittig reaction, followed by the palladium-catalyzed oxidation of this alkene to a methyl ketone, commonly known as the Wacker oxidation.[1] This approach offers a robust and efficient pathway to this compound and its analogs, which are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active natural products.
Synthetic Strategy Overview
The enantioselective synthesis of this compound begins with the protection of L-proline, followed by its conversion to the corresponding aldehyde, N-Cbz-prolinal. A subsequent Wittig reaction with a suitable phosphonium (B103445) ylide introduces the required vinyl group. The crucial Wacker oxidation then selectively oxidizes the terminal double bond of the resulting N-Cbz-2-allylpyrrolidine to furnish the desired ketone. Final deprotection and methylation yield the target molecule, this compound.
Experimental Protocols
The following protocols are representative procedures for the key steps in the synthesis of this compound.
Wittig Olefination of N-Cbz-prolinal
This procedure outlines the formation of N-Cbz-2-allylpyrrolidine from N-Cbz-prolinal using a Wittig reagent.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
N-Cbz-prolinal
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
A suspension of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF is prepared in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
The suspension is cooled to 0 °C in an ice bath.
-
n-Butyllithium (1.1 equivalents) is added dropwise to the suspension with vigorous stirring. The mixture is then allowed to warm to room temperature and stirred for 1 hour, during which the color should turn deep yellow or orange, indicating the formation of the ylide.
-
The reaction mixture is cooled back to 0 °C.
-
A solution of N-Cbz-prolinal (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution.
-
The reaction is stirred at 0 °C for 30 minutes and then at room temperature for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure N-Cbz-2-allylpyrrolidine.
Wacker Oxidation of N-Cbz-2-allylpyrrolidine
This protocol describes the regioselective oxidation of the terminal alkene to a methyl ketone.[1]
Materials:
-
N-Cbz-2-allylpyrrolidine
-
Palladium(II) chloride (PdCl₂) (0.1 equivalents)
-
Copper(I) chloride (CuCl) (1.0 equivalent)
-
N,N-Dimethylformamide (DMF)
-
Water (H₂O)
-
Oxygen (O₂) balloon
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
A three-necked round-bottom flask is charged with PdCl₂ (0.1 equivalents) and CuCl (1.0 equivalent).
-
A 7:1 mixture of DMF and water is added to the flask.
-
One neck of the flask is fitted with an oxygen-filled balloon, and the other outlets are sealed.
-
The mixture is stirred vigorously at room temperature under the oxygen atmosphere for 30-60 minutes to allow for the oxidation of Cu(I) to Cu(II).
-
A solution of N-Cbz-2-allylpyrrolidine (1.0 equivalent) in the DMF/H₂O solvent mixture is added to the reaction flask.
-
The reaction is stirred at room temperature for 12-24 hours, with the progress monitored by TLC.
-
Upon completion, the reaction mixture is diluted with water and extracted three times with dichloromethane.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution and then with brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product, N-Cbz-2-(2-oxopropyl)pyrrolidine, is purified by silica gel column chromatography.
Data Presentation
| Step | Reactant | Product | Reagents | Solvent | Yield (%) |
| 1 | N-Cbz-prolinal | N-Cbz-2-allylpyrrolidine | CH₃PPh₃Br, n-BuLi | THF | 85-95 |
| 2 | N-Cbz-2-allylpyrrolidine | N-Cbz-2-(2-oxopropyl)pyrrolidine | PdCl₂, CuCl, O₂ | DMF/H₂O | 70-85 |
| 3 | N-Cbz-2-(2-oxopropyl)pyrrolidine | This compound | H₂, Pd/C; HCHO, HCOOH | MeOH | 80-90 |
Yields are representative and may vary based on experimental conditions.
Visualizations
Synthetic Workflow for this compound
Caption: Synthetic pathway to this compound from L-proline.
Wacker Oxidation Catalytic Cycle
References
Validated Analytical Methods for Accurate (-)-Hygrine Quantification
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Hygrine is a pyrrolidine (B122466) alkaloid found in various plants, including those of the Erythroxylum genus. Its quantification is crucial in diverse research areas, from phytochemical analysis to forensic toxicology and pharmaceutical development. This document provides detailed application notes and protocols for the accurate quantification of this compound using validated analytical methods, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard, with Gas Chromatography-Mass Spectrometry (GC-MS) discussed as an alternative screening tool.
Analytical Methodologies
The accurate quantification of this compound requires sensitive and selective analytical methods due to its potential for low concentrations in complex biological and botanical matrices. While several techniques can be employed, LC-MS/MS offers superior sensitivity, specificity, and reliability compared to other methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the recommended technique for the definitive quantification of this compound. It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, minimizing matrix interference and providing accurate results.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the qualitative and quantitative analysis of this compound. However, it is prone to several challenges, including the thermal degradation of related compounds like cuscohygrine (B30406) into hygrine, which can lead to inaccurate quantification.[1] Matrix effects can also significantly impact the signal response.[1] Therefore, GC-MS is more suitable as a screening method, with positive results requiring confirmation by a more robust technique like LC-MS/MS.
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of tropane (B1204802) alkaloids, including this compound, using LC-MS/MS and GC-MS. These values are compiled from various studies and represent expected performance characteristics.
| Parameter | LC-MS/MS | GC-MS |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Quantification (LOQ) | 0.5 - 20 µg/kg | 1 - 50 µg/kg |
| Accuracy (Recovery %) | 80 - 120% | 70 - 130% |
| Precision (RSD %) | < 15% | < 20% |
| Specificity | High (based on parent/daughter ion transitions) | Moderate (potential for interferences) |
Experimental Protocols
Protocol 1: Quantification of this compound in Plant Material by LC-MS/MS
This protocol details a robust method for the extraction and quantification of this compound from plant matrices such as coca leaves.
4.1.1. Materials and Reagents
-
This compound analytical standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Syringe filters (0.22 µm)
4.1.2. Sample Preparation
-
Homogenization: Weigh 1 gram of dried and powdered plant material.
-
Extraction: Add 10 mL of methanol/water/formic acid (80:19:1, v/v/v) to the sample. Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load 1 mL of the supernatant onto the cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the analytes with 5 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
4.1.3. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive mode
-
MRM Transitions: Specific precursor and product ions for this compound should be determined by direct infusion of the standard.
4.1.4. Method Validation
The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Protocol 2: Screening of this compound in Urine by GC-MS
This protocol provides a method for the screening of this compound in urine samples. Note the limitations of this technique as mentioned in section 2.2.
4.2.1. Materials and Reagents
-
This compound analytical standard
-
Internal standard (e.g., deuterated hygrine, if available)
-
Sodium hydroxide (B78521) solution (10 M)
-
Dichloromethane (GC grade)
-
Anhydrous sodium sulfate (B86663)
4.2.2. Sample Preparation
-
Alkalinization: To 1 mL of urine, add an internal standard and 100 µL of 10 M sodium hydroxide to adjust the pH to > 10.
-
Liquid-Liquid Extraction (LLE): Add 5 mL of dichloromethane, vortex for 2 minutes, and centrifuge at 3000 rpm for 5 minutes.
-
Separation: Transfer the organic layer to a clean tube.
-
Drying: Add anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Evaporation: Evaporate the solvent to a final volume of approximately 50 µL under a gentle stream of nitrogen.
4.2.3. GC-MS Conditions
-
GC System: Gas chromatograph with a mass selective detector
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 250°C[1]
-
Oven Temperature Program: Start at 70°C, hold for 3 minutes, then ramp to 270°C at 25°C/min and hold for 7 minutes.[1]
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Volume: 1 µL (splitless mode)
-
MSD Transfer Line: 280°C
-
Ionization: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 m/z
4.2.4. Data Analysis
Identification of this compound is based on the retention time and the mass spectrum compared to a reference standard. Quantification is performed using a calibration curve prepared with the internal standard.
Visualizations
References
Developing a Robust LC-MS/MS Method for the Quantification of (-)-Hygrine in Plant Tissues
Application Note
Introduction
(-)-Hygrine is a pyrrolidine (B122466) alkaloid found in various plant species, notably in the leaves of the coca plant (Erythroxylum coca). As a secondary metabolite, its quantification in plant tissues is crucial for phytochemical studies, understanding biosynthetic pathways, and for quality control of plant-based products. This application note details a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound in plant matrices. The method employs a straightforward extraction protocol followed by reversed-phase chromatographic separation and detection using Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and accuracy.
Analytical Challenge and Solution
The primary challenge in analyzing this compound in plant tissues lies in the complexity of the matrix, which contains numerous interfering compounds. To overcome this, a robust sample preparation procedure involving solid-phase extraction (SPE) is utilized for effective cleanup. The inherent selectivity of tandem mass spectrometry, particularly in MRM mode, allows for the precise detection and quantification of this compound, even at low concentrations, by monitoring specific precursor-to-product ion transitions.
Method Overview
A generalized workflow for the analysis of this compound in plant tissues is presented below. The process begins with the extraction of the analyte from the homogenized plant material, followed by a cleanup step to remove interfering substances. The purified extract is then analyzed by LC-MS/MS.
Caption: Experimental workflow for this compound analysis.
Experimental
Materials and Reagents
-
This compound analytical standard
-
Cuscohygrine-d6 (or other suitable internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)
Sample Preparation Protocol
-
Homogenization : Weigh approximately 100 mg of lyophilized and ground plant tissue into a centrifuge tube.
-
Internal Standard Spiking : Add a known concentration of the internal standard (e.g., Cuscohygrine-d6) to the sample.
-
Extraction : Add 1 mL of acidified methanol (0.1% formic acid in methanol). Vortex thoroughly and sonicate for 30 minutes.
-
Centrifugation : Centrifuge the sample at 10,000 x g for 10 minutes.
-
Solid-Phase Extraction (SPE) Cleanup :
-
Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid and 5 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Time (min) |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 150 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions and Collision Energies
The following MRM transitions are recommended for the quantification and confirmation of this compound. The exact collision energies should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Collision Energy (eV) | Use |
| This compound | 142.12 | 84.1 | 15 - 25 | Quantifier |
| This compound | 142.12 | 98.1 | 10 - 20 | Qualifier |
| Cuscohygrine-d6 (IS) | 231.2 | 90.1 | 20 - 30 | Internal Standard |
Note: The precursor ion for this compound is its protonated molecule [M+H]⁺, with an exact mass of approximately 142.123. The product ions m/z 84.1 and 98.1 are suggested based on known fragmentation patterns of similar compounds.
Caption: MRM fragmentation of this compound.
Data Analysis and Quantification
Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte. The use of a stable isotope-labeled internal standard, such as Cuscohygrine-d6, is recommended to compensate for matrix effects and variations in instrument response.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in plant tissues using LC-MS/MS. The method is sensitive, selective, and robust, making it suitable for a wide range of research and quality control applications. The provided experimental details serve as a strong foundation for researchers to implement and further optimize this method for their specific needs.
Application Note & Protocol: Standard Operating Procedure for the Gas Chromatography-Mass Spectrometry (GC-MS) Detection of (-)-Hygrine in Biological Fluids
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Hygrine is a pyrrolidine (B122466) alkaloid found in coca leaves. Its detection in biological fluids can be crucial in forensic toxicology to distinguish between the chewing of coca leaves and the abuse of purified cocaine, as hygrine (B30402) is often lost during the illicit production of cocaine.[1][2] This document outlines a standard operating procedure (SOP) for the qualitative and quantitative analysis of this compound in biological samples such as urine, blood, and plasma using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology described herein provides a framework for sample preparation, instrumental analysis, and data interpretation.
Challenges in the GC-MS detection of hygrine include its potential for thermal degradation and the low intensity of specific mass fragments.[3] Therefore, careful optimization of sample preparation and GC-MS parameters is critical for reliable and accurate results.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted for the extraction of hygrine from urine, plasma, or oral fluid.[3]
Materials:
-
Biological fluid (1.0 mL)
-
Methanol (B129727) (HPLC grade)
-
Ultrapure water
-
Borate (B1201080) buffer (pH 9.2)
-
5% (v/v) Methanol in ultrapure water
-
2% (v/v) Acetic acid in methanol
-
OASIS® HLB SPE cartridges
-
Nitrogen gas stream
-
Vortex mixer
-
Centrifuge
Procedure:
-
Cartridge Conditioning: Condition the OASIS® HLB SPE cartridge by passing 2.0 mL of methanol followed by 2.0 mL of ultrapure water.[3]
-
Sample Loading: Mix 1.0 mL of the biological sample (urine, plasma, or oral fluid) with 1.0 mL of borate buffer (pH 9.2) and load the mixture onto the conditioned SPE cartridge.[3]
-
Washing: Wash the cartridge with 2.0 mL of 5.0% (v/v) methanol in ultrapure water.[3]
-
Drying: Dry the cartridge under a vacuum for 10 minutes.[3]
-
Elution: Elute the target analyte by first passing 2.0 mL of methanol, followed by 2.0 mL of 2.0% (v/v) acetic acid in methanol.[3]
-
Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitution: Reconstitute the dried extract in 50 µL of a suitable solvent (e.g., methanol or ethyl acetate) for GC-MS analysis.[3]
Sample Preparation: Liquid-Liquid Extraction (LLE)
This is an alternative method for sample clean-up.
Materials:
-
Biological fluid (e.g., 200 µL of whole blood)[4]
-
Internal Standard (e.g., Atropine-d3 or Nordazepam-d5)[5][6]
-
Borate buffer or saturated potassium carbonate (to adjust pH)[5][6]
-
Extraction solvent (e.g., dichloromethane, ethyl acetate, or a specific LLE solvent mixture)[4][5][6]
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting: Pipette a known volume of the biological sample into a clean centrifuge tube.
-
Internal Standard Spiking: Add the internal standard to the sample.
-
pH Adjustment: Adjust the pH of the sample to alkaline conditions (e.g., pH 9 with borate buffer or pH 12 with saturated potassium carbonate) to ensure hygrine is in its free base form.[5][6]
-
Extraction: Add the extraction solvent, vortex vigorously for several minutes, and then centrifuge to separate the organic and aqueous layers.[4][6]
-
Solvent Collection: Carefully transfer the organic layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a nitrogen stream.
-
Derivatization/Reconstitution: Proceed with derivatization if necessary, or reconstitute the residue in a suitable solvent for injection.
Derivatization (Optional but Recommended)
To improve the thermal stability and chromatographic properties of tropane (B1204802) alkaloids like hygrine, derivatization to form trimethylsilyl (B98337) (TMS) derivatives is recommended.[5][7]
Materials:
-
Dried sample extract
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Heating block or oven
Procedure:
-
Add the derivatizing agent to the dried extract.
-
Heat the mixture (e.g., at a specific temperature and time as optimized) to facilitate the reaction.
-
Cool the sample before injection into the GC-MS.
GC-MS Instrumental Parameters
The following are general GC-MS parameters; specific conditions may require optimization based on the instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Volume | 1.0 - 2.0 µL[3][8] |
| Injection Mode | Splitless or Split (e.g., 1:30 ratio)[3][8] |
| Injector Temperature | 250°C - 290°C (Note: Higher temperatures may increase response but also risk thermal degradation of cuscohygrine (B30406) to hygrine)[3] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min)[8][9] |
| Column | Semi-polar capillary column (e.g., HP-5, DB-5ms, or DB-WAX; 30-60 m length, 0.25 mm ID, 0.25 µm film thickness)[6][8] |
| Oven Program | Initial temp: ~110°C, hold for 2 min. Ramp: 5-15°C/min to ~280-320°C, hold for several minutes. (This needs to be optimized for specific separation)[9] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[3] |
| Ion Source Temp | ~250°C[9] |
| Mass Range | Scan mode: m/z 40-500 for qualitative analysis. Selected Ion Monitoring (SIM) mode for quantitative analysis.[3][6] |
| SIM Ions for Hygrine | Key fragments include m/z 84, 98, and 140. The ion at m/z 84 is often used for quantification due to its abundance.[3] |
Data Presentation: Quantitative Summary
The following table summarizes typical validation parameters for the analysis of tropane alkaloids in biological fluids. Note that specific values for this compound may vary depending on the exact methodology and matrix.
| Parameter | Typical Range/Value | Reference(s) |
| Linearity Range | 10 - 5000 ng/mL | [5][7] |
| Limit of Detection (LOD) | 5.0 ng/mL (for tropane alkaloids in general) | [5][7] |
| Recovery | > 80% | [5][7] |
| Interday Precision (RSD) | ≤ 8.1% | [4] |
| Interday Accuracy | 89.0–108% | [4] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound detection by GC-MS.
References
- 1. Application of hygrine and cuscohygrine as possible markers to distinguish coca chewing from cocaine abuse on WDT and forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
sourcing and handling of (-)-Hygrine as an analytical reference standard
An Application Note and Protocol for the Sourcing and Handling of (-)-Hygrine as an Analytical Reference Standard
1.0 Introduction
This compound is a pyrrolidine (B122466) alkaloid naturally occurring in various plant species, most notably in the leaves of Erythroxylum coca.[1][2][3] As a key intermediate in the biosynthesis of tropane (B1204802) alkaloids like cocaine, it is a critical analytical marker for distinguishing the consumption of coca leaves from the use of processed cocaine.[4][5] High-purity this compound analytical reference standards are essential for the accurate identification and quantification of this analyte in complex matrices such as plant extracts, biological fluids, and forensic samples. This document provides detailed guidelines for the sourcing, handling, storage, and analytical use of this compound.
2.0 Sourcing of this compound Reference Standard
This compound (CAS No. 65941-22-2) for analytical purposes should be procured from reputable suppliers specializing in reference materials to ensure purity, identity, and traceability.[6] These standards are typically intended for research use only and not for human or veterinary applications.[7]
Potential Suppliers:
When sourcing, it is crucial to obtain a Certificate of Analysis (CoA) for the specific lot. The CoA provides essential information regarding the certified purity, identity confirmation (e.g., by NMR, MS), storage conditions, and expiry date.
3.0 Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is critical for method development and for understanding the compound's behavior.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| IUPAC Name | 1-[(2S)-1-methylpyrrolidin-2-yl]propan-2-one | [6] |
| CAS Number | 65941-22-2 | [6] |
| Molecular Formula | C₈H₁₅NO | [1][2][6][10] |
| Molecular Weight | 141.21 g/mol | [1][6][10] |
| Appearance | Thick, yellow oil | [2][3] |
| Odor | Pungent | [2][3] |
| Boiling Point | 193-195 °C | [2][3][11] |
| Solubility | Soluble in ethanol, chloroform; less soluble in water. | [10][12] |
4.0 Handling and Storage Protocols
Proper handling and storage are paramount to maintaining the integrity and stability of the this compound reference standard.
4.1 Receiving and Initial Inspection
-
Upon receipt, visually inspect the packaging for any signs of damage or compromised seals.
-
Verify that the product information matches the purchase order and the accompanying Certificate of Analysis.
-
Log the receipt date, lot number, and initial storage conditions.
4.2 Personal Protective Equipment (PPE)
As a pyrrolidine alkaloid, this compound should be handled with appropriate care. Standard laboratory PPE should be worn at all times:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
All handling of the neat material or concentrated solutions should be performed in a well-ventilated area or a chemical fume hood.
4.3 Storage Conditions
-
Long-Term Storage: Unless otherwise specified by the manufacturer, store the reference standard in its original, tightly sealed container at -20°C, protected from light and moisture.[5][13]
-
Short-Term Storage (Working Solutions): Solutions of this compound in organic solvents can be stored for short periods at 2-8°C. The stability of the solution will depend on the solvent and concentration; therefore, it is recommended to prepare fresh working solutions regularly.
-
General Precautions: Avoid repeated freeze-thaw cycles. Do not store near incompatible materials. The storage area should be clean, dry, and secure to prevent unauthorized access.[14][15]
5.0 Experimental Protocols
The following are example protocols for the preparation of standard solutions and analysis using common chromatographic techniques.
5.1 Protocol for Preparation of Stock and Working Standard Solutions
-
Acclimatization: Allow the sealed vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a suitable amount of the neat oil (e.g., 10 mg) into a volumetric flask (e.g., 10 mL).
-
Dissolve the material in a suitable solvent, such as methanol (B129727) or acetonitrile.
-
Sonicate briefly if necessary to ensure complete dissolution.
-
Bring the flask to volume with the solvent and mix thoroughly.
-
Transfer the solution to an amber glass vial with a PTFE-lined cap for storage.
-
-
Working Solutions:
-
Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the appropriate solvent or mobile phase. These solutions are used to construct a calibration curve for quantification.
-
5.2 Protocol for Analysis by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound in plant extracts.[4]
-
Instrumentation: HPLC system with UV or Mass Spectrometric (MS) detection.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and 0.1 M potassium dihydrogen phosphate (B84403) (KH₂PO₄) at pH 7 (e.g., 75:25, v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV at 210 nm or MS detection in positive ion mode.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a series of calibration standards to generate a standard curve (peak area vs. concentration).
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.
-
6.0 Visualizations
6.1 Workflow for Sourcing and Handling
The following diagram illustrates the logical workflow from procurement to analysis of the this compound reference standard.
Caption: Workflow for sourcing, handling, and analysis of this compound.
6.2 Simplified Biosynthetic Pathway of Hygrine (B30402)
This diagram shows the key precursors involved in the biosynthesis of the hygrine pyrrolidine ring, a fundamental concept for researchers in natural products chemistry.
Caption: Simplified biosynthetic pathway of this compound from primary precursors.
References
- 1. Hygrine | C8H15NO | CID 440933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hygrine [chemeurope.com]
- 3. webqc.org [webqc.org]
- 4. Hygrine | High-Purity Reference Standard [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-((2S)-1-Methyl-2-pyrrolidinyl)-2-propanone | C8H15NO | CID 443144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. labmix24.com [labmix24.com]
- 9. Reference materials & standards - Wido Lab [widolab.se]
- 10. Buy Hygrine (EVT-372198) | 496-49-1 [evitachem.com]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. Hygrine [drugfuture.com]
- 13. niph.org.kh [niph.org.kh]
- 14. Storing medicines safely and appropriately | General Pharmaceutical Council [pharmacyregulation.org]
- 15. blog.smartsense.co [blog.smartsense.co]
detailed protocol for the isolation and purification of (-)-Hygrine from Datura innoxia
Introduction
Datura innoxia, a member of the Solanaceae family, is a well-known source of a variety of tropane (B1204802) alkaloids, including scopolamine (B1681570) and hyoscyamine.[1][2][3] In addition to these major alkaloids, D. innoxia also contains the pyrrolidine (B122466) alkaloid (-)-hygrine, which serves as a key intermediate in the biosynthesis of tropane alkaloids.[4] This document provides a detailed protocol for the isolation and purification of this compound from the dried plant material of Datura innoxia. The methodology is based on established alkaloid extraction and purification techniques, including solvent extraction, acid-base partitioning, and column chromatography. This protocol is intended for researchers, scientists, and drug development professionals.
Experimental Protocols
1. Plant Material Preparation
-
Source: Dried aerial parts (leaves, stems) of Datura innoxia.
-
Preparation: The dried plant material is ground into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.
2. Extraction of Crude Alkaloids
This protocol utilizes a Soxhlet extraction method for the initial recovery of alkaloids from the plant material.
-
Defatting: 200 g of the powdered plant material is packed into a Soxhlet apparatus and defatted with petroleum ether for approximately 48 hours to remove non-polar compounds such as fats and oils.[5]
-
Alkaloid Extraction: The defatted plant material is then extracted with methanol (B129727) for 72 hours in the Soxhlet apparatus.[5] The methanolic extract, containing the alkaloids, is concentrated under reduced pressure using a rotary evaporator.
3. Acid-Base Extraction for Alkaloid Fractionation
This step separates the alkaloids from other plant metabolites based on their basic nature.
-
The concentrated methanolic extract is dissolved in a 5% v/v solution of 0.5N hydrochloric acid.[5]
-
The acidic aqueous solution is then washed with chloroform (B151607) in a separatory funnel to remove any remaining non-polar impurities. The chloroform layer is discarded.
-
The aqueous fraction is then basified to a pH of approximately 9 with an ammonia (B1221849) solution.[5]
-
The basic aqueous solution is partitioned with chloroform multiple times until the chloroform layer is no longer colored. The combined chloroform fractions, now containing the free base alkaloids, are collected.[5]
-
The chloroform extract is dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo to yield the crude alkaloid mixture.
4. Chromatographic Purification of this compound
Column chromatography is employed to isolate this compound from the crude alkaloid mixture.
-
Column Preparation: A slurry of silica (B1680970) gel in a non-polar solvent (e.g., a mixture of chloroform and methanol) is packed into a glass column.
-
Sample Loading: The crude alkaloid extract is dissolved in a minimum amount of the mobile phase and adsorbed onto a small amount of silica gel. This is then carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of chloroform and methanol. The polarity of the mobile phase is gradually increased by increasing the proportion of methanol.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:ammonia) and visualized with Dragendorff's reagent.
-
Isolation: Fractions showing a spot corresponding to the Rf value of a this compound standard are combined and the solvent is evaporated to yield purified this compound.
5. Identification and Characterization
The identity and purity of the isolated this compound can be confirmed using various analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.
Data Presentation
The following table summarizes the quantitative data associated with this protocol. Please note that yields are estimates and can vary depending on the plant material and experimental conditions.
| Parameter | Value | Reference |
| Starting Material | ||
| Plant Material | Dried Datura innoxia (aerial parts) | |
| Initial Weight | 200 g | [5] |
| Extraction | ||
| Defatting Solvent | Petroleum Ether | [5] |
| Extraction Solvent | Methanol | [5] |
| Acidic Solution | 5% v/v 0.5N HCl | [5] |
| Basifying Agent | Ammonia Solution (to pH 9) | [5] |
| Partitioning Solvent | Chloroform | [5] |
| Purification | ||
| Stationary Phase | Silica Gel | |
| Mobile Phase | Chloroform:Methanol gradient | |
| Yield (Estimated) | ||
| Crude Alkaloid Extract | 2 - 4 g | |
| Purified this compound | 50 - 150 mg |
Mandatory Visualization
Caption: Workflow for the isolation and purification of this compound.
This protocol provides a comprehensive framework for the isolation and purification of this compound from Datura innoxia. Researchers may need to optimize certain parameters, such as solvent ratios and chromatographic conditions, based on the specific characteristics of their plant material and available equipment.
References
Application Notes and Protocols: Isotopic Labeling of (-)-Hygrine for Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Hygrine is a pyrrolidine (B122466) alkaloid that serves as a key intermediate in the biosynthesis of medicinally important tropane (B1204802) alkaloids, such as scopolamine (B1681570) and hyoscyamine.[1][2] Understanding the metabolic dynamics of its production is crucial for optimizing the yield of these valuable compounds in plant systems or engineered microbial hosts. Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular reactions.[3][4] By introducing stable, non-radioactive isotope-labeled substrates (e.g., ¹³C or ¹⁵N) into a biological system, researchers can trace the path of atoms through metabolic pathways.[5][6] The resulting isotopic enrichment patterns in downstream metabolites, like this compound, provide a detailed snapshot of the active metabolic routes and their relative contributions.[7] These application notes provide a comprehensive overview and detailed protocols for designing and executing isotopic labeling experiments for the metabolic flux analysis of this compound.
Principle of the Method
The core principle of Isotope-Assisted Metabolic Flux Analysis involves feeding a biological system (e.g., plants, hairy root cultures) with a substrate enriched with a stable isotope, such as ¹³C-glucose or ¹⁵N-ammonium chloride.[3][8] As the organism metabolizes this labeled substrate, the isotopes are incorporated into various intermediates and final products, including this compound.
The biosynthesis of this compound originates from two primary precursors: L-ornithine (which provides the N-methyl-Δ¹-pyrrolinium cation) and acetoacetic acid (derived from acetyl-CoA).[1][9] By labeling these initial precursors, the isotopic signature of the resulting this compound molecule can be analyzed. Analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to measure the specific isotopic labeling patterns and enrichment levels.[10][11] This data is then fed into a computational model of the metabolic network to calculate the flux rates through the relevant biosynthetic pathways.[12]
Key Biosynthetic Pathway and Labeling Strategy
The biosynthetic pathway of this compound is the foundation for designing an effective labeling experiment. The diagram below illustrates the key steps and the entry points for isotopic labels from primary metabolism.
Figure 1: Biosynthetic pathway of this compound from primary precursors.
Experimental Workflow Overview
A typical isotopic labeling experiment for MFA of this compound follows a structured workflow from experimental design to data interpretation.
Figure 2: General experimental workflow for this compound MFA.
Protocol 1: In Vivo Labeling of Tropane Alkaloid-Producing Plants
This protocol describes the labeling of plants (e.g., Datura stramonium, Atropa belladonna) using a hydroponic system to ensure consistent delivery of the isotopic tracer.[2][13]
Materials:
-
Plant seedlings (e.g., D. stramonium)
-
Hydroponic growth system
-
Hoagland nutrient solution
-
Stable isotope tracer:
-
For ¹³C labeling: U-¹³C₆-Glucose (Cambridge Isotope Laboratories, CLM-1396 or equivalent)
-
For ¹⁵N labeling: ¹⁵N-Ammonium Chloride or ¹⁵N-Potassium Nitrate (B79036) (Cambridge Isotope Laboratories, NLM-467 or equivalent)
-
-
Aeration pump
-
Grow lights, controlled environment chamber
Methodology:
-
Acclimatization: Transfer healthy plant seedlings to a hydroponic system containing standard Hoagland solution. Allow plants to acclimate for 7-10 days under controlled conditions (e.g., 16h/8h light/dark cycle, 25°C).
-
Labeling Initiation: Replace the standard nutrient solution with a freshly prepared Hoagland solution where the standard carbon or nitrogen source is replaced with the isotopically labeled tracer.
-
For ¹³C Labeling: Prepare a glucose-free Hoagland solution and supplement with 2% (w/v) U-¹³C₆-Glucose.
-
For ¹⁵N Labeling: Prepare a nitrogen-free Hoagland solution and supplement with ¹⁵N-labeled ammonium (B1175870) chloride or potassium nitrate at the standard concentration.[14]
-
-
Labeling Period: Grow the plants in the labeled medium for a predetermined period. A time-course experiment (e.g., harvesting at 24h, 48h, 72h, and 120h) is recommended to determine when isotopic steady-state is reached.[15]
-
Harvesting: At each time point, harvest the plant roots, as this is the primary site of tropane alkaloid biosynthesis.[13] Immediately wash the roots with distilled water to remove external label, blot dry, and flash-freeze in liquid nitrogen to quench all metabolic activity.
-
Storage: Store the frozen tissue at -80°C until metabolite extraction.
Protocol 2: Extraction and Purification of this compound
This protocol outlines a standard acid-base extraction for alkaloids from plant material.
Materials:
-
Frozen, lyophilized root tissue
-
Hydrochloric acid (HCl), 1M
-
Ammonium hydroxide (B78521) (NH₄OH)
-
Dichloromethane (DCM) or Chloroform
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Methodology:
-
Homogenization: Grind the frozen root tissue to a fine powder under liquid nitrogen.
-
Initial Extraction: Suspend the powdered tissue in methanol and sonicate for 30 minutes. Centrifuge and collect the supernatant. Repeat the extraction twice more and pool the methanol extracts.
-
Acidification: Evaporate the methanol under reduced pressure. Resuspend the residue in 1M HCl. This protonates the alkaloids, making them water-soluble.
-
Washing: Wash the acidic solution with DCM three times to remove non-polar impurities (e.g., lipids, chlorophyll). Discard the organic phase.
-
Basification: Adjust the pH of the aqueous phase to 9-10 with NH₄OH. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Alkaloid Extraction: Immediately extract the basified solution with DCM three times. Pool the organic layers.
-
Drying and Concentration: Dry the pooled organic extract over anhydrous Na₂SO₄, filter, and evaporate to dryness using a rotary evaporator. The resulting residue contains the crude alkaloid fraction, including this compound.
-
Purification (Optional): For high-purity samples, the crude extract can be further purified using SPE or preparative chromatography.
Protocol 3: Sample Preparation and Analysis by LC-MS/MS
This protocol is for quantifying the mass isotopomer distribution (MID) of this compound.
Materials:
-
Purified alkaloid extract
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)
-
C18 HPLC column
Methodology:
-
Sample Reconstitution: Dissolve the dried alkaloid extract in a known volume of 50% methanol/water with 0.1% formic acid.[16]
-
LC Separation: Inject the sample onto a C18 column. Develop a gradient elution method to separate this compound from other alkaloids. A typical mobile phase would be A: Water + 0.1% Formic Acid and B: Acetonitrile + 0.1% Formic Acid.
-
MS/MS Analysis: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Full Scan: Acquire full scan data to identify the molecular ion cluster of hygrine ([M+H]⁺). For unlabeled hygrine (C₈H₁₅NO), the monoisotopic mass is ~142.12 Da.
-
Isotopomer Detection: In labeled samples, look for the M+1, M+2, M+3... peaks corresponding to the incorporation of one, two, three, etc., ¹³C or ¹⁵N atoms.
-
Fragmentation: Use tandem MS (MS/MS) to confirm the identity of the hygrine peak by comparing its fragmentation pattern to that of an authentic standard.[10]
-
-
Data Analysis:
-
Extract the ion chromatograms for each mass isotopomer of hygrine.
-
Integrate the peak areas for each isotopomer.
-
Correct the raw peak areas for the natural abundance of isotopes (e.g., ¹³C, ¹⁷O) to determine the true fractional enrichment.[17]
-
Protocol 4: Sample Preparation and Analysis by NMR
NMR analysis can provide positional information about isotope incorporation, which is highly valuable for distinguishing between different active pathways.
Materials:
-
High-purity this compound sample (>1 mg)
-
Deuterated solvent (e.g., Chloroform-d, Methanol-d₄)
-
NMR tubes
-
High-field NMR spectrometer (≥500 MHz) with a cryoprobe
Methodology:
-
Sample Preparation: Dissolve the purified this compound sample in ~0.6 mL of deuterated solvent. The sample must be free of particulate matter.[18][19]
-
¹³C NMR Analysis:
-
Acquire a quantitative ¹³C NMR spectrum. This requires a long relaxation delay between scans to ensure accurate integration.
-
The increase in signal intensity for specific carbon positions relative to a natural abundance spectrum indicates the site and extent of ¹³C enrichment.
-
-
¹H NMR Analysis:
-
Acquire a high-resolution ¹H spectrum.
-
The presence of ¹³C atoms causes splitting of adjacent ¹H signals (¹JCH and ²JCH coupling), which can be used to quantify enrichment at specific positions.
-
-
2D NMR (Optional): Experiments like HSQC (Heteronuclear Single Quantum Coherence) can correlate ¹H and ¹³C signals, aiding in the assignment of enriched positions in the molecule.
Data Presentation and Interpretation
Quantitative data from MFA experiments should be presented clearly to facilitate interpretation. The following tables show examples of how to structure the results.
Table 1: Example Isotopic Enrichment of Key Pathway Metabolites This table summarizes the percentage of the metabolite pool that is labeled after a 72-hour feeding experiment with U-¹³C₆-Glucose.
| Metabolite | Average ¹³C Enrichment (%) | Standard Deviation |
| L-Ornithine | 85.4 | ± 3.1 |
| Putrescine | 82.1 | ± 4.5 |
| Acetyl-CoA Pool | 91.5 | ± 2.8 |
| This compound | 78.9 | ± 5.2 |
| Tropinone | 75.3 | ± 4.9 |
Table 2: Example Mass Isotopomer Distribution (MID) of this compound Data derived from LC-MS analysis showing the relative abundance of each mass isotopomer.
| Isotopomer | Formula Fragment | Relative Abundance (%) |
| M+0 | C₈ | 21.1 |
| M+1 | C₇¹³C₁ | 5.8 |
| M+2 | C₆¹³C₂ | 10.3 |
| M+3 | C₅¹³C₃ | 15.9 |
| M+4 | C₄¹³C₄ | 18.2 |
| M+5 | C₃¹³C₅ | 14.5 |
| M+6 | C₂¹³C₆ | 8.7 |
| M+7 | C₁¹³C₇ | 4.1 |
| M+8 | ¹³C₈ | 1.4 |
Table 3: Example Calculated Metabolic Fluxes Fluxes are calculated using specialized software and are often presented relative to a reference flux (e.g., hygrine production rate).
| Reaction / Pathway | Relative Flux (Hygrine Production = 100) |
| Ornithine -> Putrescine | 105.2 |
| Putrescine -> N-Methylputrescine | 102.8 |
| Glycolysis -> Acetyl-CoA | 450.6 |
| N-Methyl-Pyrrolinium + Acetoacetate -> Hygrine | 100.0 |
| Hygrine -> Tropinone | 92.5 |
| Hygrine Degradation/Export | 7.5 |
Logical Framework for Flux Calculation
The determination of metabolic fluxes from isotopic data is a complex computational task that relies on a well-defined model of metabolism.
Figure 3: Conceptual logic for calculating metabolic fluxes.
References
- 1. Scopolamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Flux Analysis-Linking Isotope Labeling and Metabolic Fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. mdpi.com [mdpi.com]
- 8. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. An isotopically labeled internal standard liquid chromatography-tandem mass spectrometry method for determination of ephedrine alkaloids and synephrine in dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies for metabolic flux analysis in plants using isotope labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Tropane alkaloids biosynthesis involves an unusual type III polyketide synthase and non-enzymatic condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of uniformly labelled 13C- and 15N-plants using customised growth chambers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. organomation.com [organomation.com]
- 19. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
Application Notes and Protocols for Investigating (-)-Hygrine in Enzyme Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are provided as a research framework. Currently, there is limited direct experimental data in the public domain regarding the specific enzyme inhibitory activities of (-)-Hygrine. The proposed target enzymes are based on the chemical structure of this compound, a pyrrolidine (B122466) alkaloid, and the known activities of structurally related compounds.
Introduction
This compound is a pyrrolidine alkaloid found in the leaves of the coca plant (Erythroxylum coca).[1][2][3] Its structural similarity to other bioactive alkaloids suggests that it may exhibit inhibitory effects on various enzymes. This document outlines a proposed research plan and detailed protocols for investigating the potential of this compound as an enzyme inhibitor, focusing on two plausible targets: Acetylcholinesterase (AChE) and α-Glucosidase.
Chemical Structure of this compound:
Hypothesized Enzyme Targets
-
Acetylcholinesterase (AChE): AChE is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine.[5] Inhibition of AChE is a therapeutic strategy for Alzheimer's disease and other neurological conditions.[5] The alkaloid structure of this compound makes AChE a promising candidate for investigation.
-
α-Glucosidase: This enzyme is involved in the breakdown of carbohydrates in the digestive tract. Its inhibition can help manage type 2 diabetes by slowing glucose absorption.[6] Other pyrrolidine-containing compounds have shown α-glucosidase inhibitory activity, suggesting this compound may have a similar potential.
Data Presentation: Hypothetical Inhibition Data
Should this compound show inhibitory activity, the quantitative data, such as IC50 values, should be summarized for clear comparison. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[5]
Table 1: Hypothetical Enzyme Inhibition Data for this compound
| Enzyme Target | Substrate | This compound IC50 (µM) | Positive Control | Positive Control IC50 (µM) |
| Acetylcholinesterase | Acetylthiocholine (B1193921) Iodide | [Experimental Value] | Donepezil | [Literature Value] |
| α-Glucosidase | p-Nitrophenyl-α-D-glucopyranoside | [Experimental Value] | Acarbose | [Literature Value] |
Experimental Protocols
The following are detailed, generalized protocols that can be adapted for the investigation of this compound's inhibitory potential against AChE and α-Glucosidase.
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method, a widely used colorimetric assay.[5]
Principle:
AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be detected spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.[5]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Sodium Phosphate Buffer (0.1 M, pH 8.0)
-
This compound (test compound)
-
Donepezil (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a working solution of AChE in the assay buffer. The final concentration in the well should be optimized (e.g., 0.1-0.25 U/mL).[5]
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.[5]
-
ATCI Solution: Prepare a 14-15 mM stock solution of ATCI in deionized water. Prepare this fresh before use.[5]
-
Inhibitor Solutions: Dissolve this compound and Donepezil in DMSO to create stock solutions. Serially dilute these with the assay buffer to obtain a range of concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Protocol (96-well plate, 200 µL final volume):
-
Plate Setup: Designate wells for blank (no enzyme), negative control (enzyme, no inhibitor), positive control (enzyme, Donepezil), and test compound (enzyme, this compound at various concentrations).
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of DTNB solution to all wells.
-
Add 25 µL of the appropriate inhibitor dilution (or vehicle for the negative control) to the respective wells.
-
Add 25 µL of AChE solution to all wells except the blank. Add 25 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbsorbance/minute) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of Negative Control - Rate of Test Sample) / Rate of Negative Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
Protocol 2: α-Glucosidase Inhibition Assay
Principle:
This colorimetric assay measures the ability of an inhibitor to prevent the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase. The enzymatic reaction produces p-nitrophenol, a yellow product that absorbs light at 405 nm.[7]
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate Buffer (50 mM, pH 6.8)
-
This compound (test compound)
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Phosphate Buffer, pH 6.8.
-
α-Glucosidase Solution: Prepare a working solution of α-glucosidase (e.g., 2 U/mL) in the assay buffer.[7]
-
pNPG Solution: Prepare a 1 mM solution of pNPG in the assay buffer.[7]
-
Stopping Reagent: Prepare a 1 M solution of sodium carbonate in deionized water.
-
Inhibitor Solutions: Dissolve this compound and Acarbose in DMSO to create stock solutions. Serially dilute these with the assay buffer to obtain a range of concentrations. The final DMSO concentration should be kept below 1%.
-
-
Assay Protocol (96-well plate):
-
Plate Setup: Designate wells for blank (no enzyme), negative control (enzyme, no inhibitor), positive control (enzyme, Acarbose), and test compound (enzyme, this compound at various concentrations).
-
Add 20 µL of the appropriate inhibitor dilution (or vehicle for the negative control) to the respective wells.
-
Add 20 µL of the α-glucosidase solution to all wells except the blank. Add 20 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 5 minutes.[7]
-
Initiate the reaction by adding 20 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.[7]
-
Stop the reaction by adding 50 µL of 1 M sodium carbonate to all wells.[7]
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Absorbance of Negative Control - Absorbance of Test Sample) / Absorbance of Negative Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
Visualizations: Diagrams
The following diagrams illustrate the proposed experimental workflow and a relevant signaling pathway.
Caption: Experimental workflow for enzyme inhibition assay of this compound.
Caption: Hypothetical inhibition of AChE by this compound in the cholinergic signaling pathway.
References
- 1. Hygrine - Wikipedia [en.wikipedia.org]
- 2. Hygrine | C8H15NO | CID 440933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Hygrine (HMDB0302902) [hmdb.ca]
- 4. Hygrine [drugfuture.com]
- 5. benchchem.com [benchchem.com]
- 6. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro α-glucosidase inhibitory assay [protocols.io]
Application Notes and Protocols for High-Throughput Screening of (-)-Hygrine via Competitive Immunoassay
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Hygrine is a pyrrolidine (B122466) alkaloid found in coca leaves and other plants. Its detection and quantification are crucial in various fields, including forensic toxicology to differentiate between coca leaf chewing and illicit cocaine use, as well as in phytochemical and drug discovery research.[1][2] Traditional analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are accurate but can be time-consuming and less suitable for screening a large number of samples.[1][3]
These application notes describe the development of a sensitive and robust competitive enzyme-linked immunosorbent assay (ELISA) for the high-throughput screening (HTS) of this compound. The competitive immunoassay format is particularly well-suited for the detection of small molecules (haptens) like this compound.[4][5][6] This method offers a cost-effective and rapid alternative for screening large sample sets.
Principle of the Competitive Immunoassay
The assay is based on the principle of competitive binding. A known amount of a this compound-protein conjugate is immobilized onto the surface of a microplate well. In the solution phase, a limited amount of a specific anti-(-)-Hygrine antibody is added along with the sample containing an unknown amount of free this compound. The free this compound from the sample competes with the immobilized this compound conjugate for the binding sites on the antibody.
After an incubation period, unbound reagents are washed away. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP). This enzyme catalyzes a substrate to produce a measurable signal (e.g., colorimetric or chemiluminescent).[7] The signal intensity is inversely proportional to the concentration of free this compound in the sample. A high concentration of this compound in the sample leads to less antibody binding to the plate and thus a weaker signal, while a low concentration results in a stronger signal.
Caption: Principle of the competitive immunoassay for this compound detection.
Experimental Workflow Overview
The development and implementation of the this compound immunoassay involve several key stages, from preparing the necessary reagents to executing the high-throughput screen. The overall workflow is depicted below.
Caption: Overall workflow for immunoassay development and HTS.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-BSA Conjugate (Coating Antigen)
Objective: To prepare the antigen required for coating the microplate wells by conjugating this compound to a carrier protein, Bovine Serum Albumin (BSA).
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve this compound in a suitable buffer to create a derivative with a carboxyl group (this may require chemical modification of the hygrine (B30402) molecule, a critical step for hapten conjugation).
-
Activate the carboxyl group by reacting it with EDC and NHS.
-
Dissolve BSA in PBS (pH 7.4) at a concentration of 10 mg/mL.
-
Add the activated this compound solution dropwise to the BSA solution while stirring.
-
Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C.
-
Stop the reaction by adding a quenching agent like hydroxylamine.
-
Purify the conjugate by extensive dialysis against PBS for 48 hours with multiple buffer changes to remove unreacted hapten and reagents.
-
Determine the protein concentration and conjugation efficiency using standard methods (e.g., BCA assay and UV-Vis spectroscopy).
-
Store the conjugate at -20°C in aliquots.
Protocol 2: Competitive ELISA for this compound Quantification
Objective: To quantify the concentration of this compound in samples using an optimized competitive ELISA protocol.
Materials:
-
96-well or 384-well high-binding polystyrene microplates
-
This compound-BSA conjugate (Coating Antigen)
-
Anti-(-)-Hygrine primary antibody
-
HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP)
-
This compound standard
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash Buffer (PBST: 0.05% Tween-20 in PBS)
-
Substrate Solution (e.g., TMB Substrate)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the this compound-BSA conjugate to its optimal concentration (e.g., 1 µg/mL) in Coating Buffer. Add 100 µL (for 96-well) or 25 µL (for 384-well) to each well. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction:
-
Prepare a serial dilution of this compound standards (e.g., from 0.1 ng/mL to 1000 ng/mL).
-
In a separate dilution plate, add 50 µL of the standard or sample and 50 µL of the diluted primary anti-(-)-Hygrine antibody (at its optimal concentration). Incubate for 30 minutes at room temperature.
-
Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader within 15 minutes.
Data Presentation and Analysis
Quantitative data from assay development and screening should be organized for clarity and easy interpretation.
Assay Development Data
Optimal concentrations of coating antigen and primary antibody are determined using a checkerboard titration.
Table 1: Checkerboard Titration for Optimal Reagent Concentrations (Hypothetical Data)
| Coating Antigen (µg/mL) | Primary Antibody Dilution | Max Signal (A₄₅₀) | Min Signal (A₄₅₀) | Signal-to-Background |
|---|---|---|---|---|
| 1.0 | 1:5,000 | 2.15 | 0.25 | 8.6 |
| 1.0 | 1:10,000 | 1.88 | 0.15 | 12.5 |
| 1.0 | 1:20,000 | 1.21 | 0.12 | 10.1 |
| 0.5 | 1:5,000 | 1.75 | 0.22 | 7.9 |
| 0.5 | 1:10,000 | 1.45 | 0.14 | 10.4 |
| 0.5 | 1:20,000 | 0.95 | 0.11 | 8.6 |
Chosen conditions are highlighted in bold based on the best signal-to-background ratio.
Standard Curve and Assay Performance
A standard curve is generated by plotting the absorbance against the logarithm of the this compound concentration. A four-parameter logistic (4-PL) curve fit is typically used.
Table 2: Representative this compound Standard Curve Data (Hypothetical Data)
| This compound (ng/mL) | Absorbance (A₄₅₀) Mean | % B/B₀ |
|---|---|---|
| 0 (B₀) | 1.85 | 100% |
| 0.5 | 1.68 | 91% |
| 2 | 1.33 | 72% |
| 10 | 0.85 | 46% |
| 50 | 0.37 | 20% |
| 200 | 0.18 | 10% |
| 1000 | 0.15 | 8% |
Table 3: Summary of Immunoassay Performance Characteristics (Hypothetical Data)
| Parameter | Value | Description |
|---|---|---|
| IC₅₀ | 12.5 ng/mL | Concentration causing 50% inhibition of antibody binding. |
| Limit of Detection (LOD) | 0.8 ng/mL | Lowest concentration statistically different from zero. |
| Dynamic Range | 2 - 200 ng/mL | Range where concentration is proportional to signal. |
| Intra-assay CV | < 8% | Precision within a single assay run. |
| Inter-assay CV | < 12% | Precision between different assay runs. |
High-Throughput Screening Data
Results from an HTS campaign can be tabulated to quickly identify potential hits.
Table 4: Sample Data from a 384-Well HTS Plate (Hypothetical Data)
| Well ID | Compound ID | % Inhibition | Hit ( >50% Inh.) |
|---|---|---|---|
| A01 | Control | 98% | Yes |
| A02 | Control | 2% | No |
| B15 | Cmpd-0451 | 12% | No |
| C08 | Cmpd-0723 | 78% | Yes |
| D21 | Cmpd-1109 | 65% | Yes |
| E05 | Cmpd-1337 | 5% | No |
% Inhibition is calculated relative to high and low controls on the plate.
References
- 1. mdpi.com [mdpi.com]
- 2. Application of hygrine and cuscohygrine as possible markers to distinguish coca chewing from cocaine abuse on WDT and forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays | Quanterix [quanterix.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mybiosource.com [mybiosource.com]
Scaling Up the Synthesis of (-)-Hygrine for Research Applications: Detailed Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable protocols for the synthesis of (-)-Hygrine, a pyrrolidine (B122466) alkaloid of significant interest in phytochemical and biosynthetic research. As a key intermediate in the biosynthesis of tropane (B1204802) alkaloids like cocaine and atropine, access to enantiomerically pure this compound is crucial for a wide range of research applications, including metabolic studies, enzyme inhibitor screening, and the development of novel therapeutic agents. The following protocols outline a robust and scalable synthetic route starting from the readily available chiral building block, L-proline.
Overview of the Synthetic Strategy
The synthesis of this compound is achieved through a five-step sequence, designed for scalability and high enantiomeric purity. The key transformations include:
-
N-Protection: The secondary amine of L-proline is protected with a benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions in subsequent steps.
-
Reduction to Aldehyde: The carboxylic acid of N-Cbz-L-proline is converted to the corresponding aldehyde, N-Cbz-L-prolinal, a key intermediate for the introduction of the acetonyl side chain.
-
Wittig Reaction: A Wittig reaction is employed to form a carbon-carbon double bond, extending the side chain in preparation for the formation of the ketone.
-
Wacker Oxidation: A palladium-catalyzed Wacker oxidation selectively converts the terminal alkene to a methyl ketone, forming the characteristic acetonyl side chain of hygrine.
-
Deprotection: The Cbz protecting group is removed under mild conditions to yield the final product, this compound.
-
Purification and Salt Formation: The crude this compound is purified by vacuum distillation and converted to its hydrochloride salt for improved stability and handling.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyloxycarbonyl-L-proline (N-Cbz-L-proline)
This protocol describes the protection of the secondary amine of L-proline using benzyl (B1604629) chloroformate under Schotten-Baumann conditions.
Materials:
-
L-proline
-
Sodium hydroxide (B78521) (NaOH)
-
Benzyl chloroformate (Cbz-Cl)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve L-proline (1.0 eq) in a 2 M aqueous solution of sodium hydroxide.
-
Cool the solution to 0-5 °C.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C. Concurrently, add a 2 M NaOH solution as needed to keep the reaction mixture alkaline (pH 8-10).
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield N-Cbz-L-proline as a white solid.
| Parameter | Value |
| Reaction Time | 2-4 hours |
| Temperature | 0-5 °C then Room Temp. |
| Typical Yield | 90-98% |
| Purity | >98% after workup |
Protocol 2: Synthesis of N-Benzyloxycarbonyl-L-prolinal (N-Cbz-L-prolinal)
This protocol details the conversion of N-Cbz-L-proline to its corresponding aldehyde via the formation of an N-hydroxysuccinimide (NHS) ester followed by reduction. This method offers a scalable and high-yielding alternative to methods that can lead to over-reduction.
Materials:
-
N-Cbz-L-proline
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Diisobutylaluminium hydride (DIBAL-H)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium sulfate, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve N-Cbz-L-proline (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Dicyclohexylcarbodiimide (1.1 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Cbz-L-proline-NHS ester.
-
-
Reduction to the Aldehyde:
-
Dissolve the crude NHS ester in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of DIBAL-H (1.2 eq) in hexanes dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and stir until a clear separation of layers is observed.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude N-Cbz-L-prolinal can be purified by flash column chromatography.
-
| Parameter | Value |
| Reaction Time | Overnight (activation), 2-3 hours (reduction) |
| Temperature | 0 °C to RT (activation), -78 °C (reduction) |
| Typical Yield | 75-85% over two steps |
| Purity | >95% after chromatography |
Protocol 3: Synthesis of (S)-Benzyl 2-allylpyrrolidine-1-carboxylate
This protocol describes the Wittig reaction to introduce the allyl group.
Materials:
-
N-Cbz-L-prolinal
-
Allyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend allyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add potassium tert-butoxide (1.2 eq) portion-wise.
-
Stir the resulting orange-red ylide solution at 0 °C for 30 minutes.
-
Add a solution of N-Cbz-L-prolinal (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica (B1680970) gel with a hexane/ethyl acetate gradient) to yield (S)-benzyl 2-allylpyrrolidine-1-carboxylate as a colorless oil.
| Parameter | Value |
| Reaction Time | 4-6 hours |
| Temperature | 0 °C to Room Temp. |
| Typical Yield | 70-80% |
| Purity | >95% after chromatography |
Protocol 4: Synthesis of (S)-Benzyl 2-(2-oxopropyl)pyrrolidine-1-carboxylate (N-Cbz-(-)-Hygrine)
This protocol outlines the Wacker-Tsuji oxidation of the terminal alkene.
Materials:
-
(S)-Benzyl 2-allylpyrrolidine-1-carboxylate
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) chloride (CuCl)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Oxygen (balloon)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve palladium(II) chloride (0.1 eq) and copper(I) chloride (1.0 eq) in a mixture of DMF and water (7:1 v/v).
-
Bubble oxygen through the solution for 15-20 minutes.
-
Add a solution of (S)-benzyl 2-allylpyrrolidine-1-carboxylate (1.0 eq) in DMF to the catalyst solution.
-
Stir the reaction mixture vigorously under an oxygen atmosphere (balloon) at room temperature for 12-24 hours.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (S)-benzyl 2-(2-oxopropyl)pyrrolidine-1-carboxylate as a pale yellow oil.[1]
| Parameter | Value |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
| Typical Yield | 60-75% |
| Purity | >95% after chromatography |
Protocol 5: Synthesis of this compound Hydrochloride
This protocol describes the deprotection of the Cbz group via catalytic transfer hydrogenation and subsequent conversion to the hydrochloride salt. This method is advantageous for scale-up as it avoids the use of high-pressure hydrogen gas.[2][3][4][5]
Materials:
-
(S)-Benzyl 2-(2-oxopropyl)pyrrolidine-1-carboxylate
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (B1220265)
-
Methanol (MeOH)
-
Celite®
-
Diethyl ether
-
Hydrochloric acid solution in diethyl ether (e.g., 2 M)
Procedure:
-
To a solution of (S)-benzyl 2-(2-oxopropyl)pyrrolidine-1-carboxylate (1.0 eq) in methanol, add 10% Pd/C (10% by weight of the substrate).
-
Add ammonium formate (5.0 eq) in one portion.
-
Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.
-
Extract the free base this compound with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate carefully under reduced pressure to obtain crude this compound as an oil.
-
Purification: Purify the crude this compound by vacuum distillation.
-
Salt Formation: Dissolve the purified this compound in anhydrous diethyl ether and cool in an ice bath. Add a solution of HCl in diethyl ether dropwise with stirring.
-
Collect the precipitated this compound hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.
| Parameter | Value |
| Reaction Time | 1-3 hours |
| Temperature | Room Temperature |
| Typical Yield | 85-95% |
| Purity | >98% after salt formation |
Visualizations
Synthetic Workflow for this compound
Caption: Overall synthetic scheme for this compound starting from L-Proline.
Logical Relationship of Key Reactions
Caption: Logical flow of the key reaction stages in the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds [organic-chemistry.org]
Application Notes and Protocols for Employing (-)-Hygrine in Studies of Plant-Microbe Interactions
Introduction
(-)-Hygrine is a pyrrolidine (B122466) alkaloid found in various plant species, notably within the Solanaceae family. It serves as a key intermediate in the biosynthesis of more complex tropane (B1204802) alkaloids such as scopolamine (B1681570) and hyoscyamine.[1][2] While the role of this compound as a biosynthetic precursor is well-established, its direct functions in mediating plant-microbe interactions remain largely unexplored. Alkaloids as a class are recognized for their diverse biological activities, including acting as defense compounds against herbivores and pathogens.[3][4][5] This document outlines potential applications and detailed protocols for investigating the role of this compound as a signaling molecule and antimicrobial agent in the context of plant-microbe interactions. These proposed studies are based on the known functions of other plant alkaloids in defense and signaling.[6][7]
Potential Applications
-
Direct Antimicrobial Activity: Assessing the inhibitory effects of this compound on the growth of pathogenic and beneficial bacteria and fungi. Many plant-derived alkaloids exhibit antimicrobial properties, suggesting this compound could function as a phytoanticipin or phytoalexin.[8][9]
-
Induction of Plant Defense Responses: Investigating whether this compound can act as a signaling molecule to elicit defense mechanisms in plants, such as the production of pathogenesis-related (PR) proteins, reactive oxygen species (ROS), and callose deposition.[10][11]
-
Modulation of Microbial Gene Expression: Studying the effect of this compound on the expression of virulence factors in pathogenic microbes or genes related to symbiosis in beneficial microbes.
-
Alteration of Plant Gene Expression: Analyzing the transcriptomic changes in plants treated with this compound to identify induced defense pathways and regulatory networks.[12]
Experimental Protocols
Protocol 1: In Vitro Antimicrobial Activity of this compound
This protocol details the determination of the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against various microorganisms.
Materials:
-
This compound (pure compound)
-
Bacterial strains (e.g., Pseudomonas syringae, Agrobacterium tumefaciens)
-
Fungal strains (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Appropriate liquid growth media (e.g., Luria-Bertani for bacteria, Potato Dextrose Broth for fungi)
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
-
Sterile agar (B569324) plates
Procedure:
-
Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., sterile distilled water or a minimal concentration of DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Microbial Inoculum Preparation: Culture the microbial strains overnight in their respective liquid media. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Serial Dilution in Microplate:
-
Add 100 µL of sterile growth medium to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well, resulting in a final volume of 110 µL. Include positive (microbes with no treatment) and negative (medium only) controls.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific microbe (e.g., 28°C for P. syringae, 25°C for F. oxysporum) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible microbial growth, as determined by visual inspection or by measuring absorbance at 600 nm.
-
MBC/MFC Determination:
-
Take 10 µL from each well that shows no visible growth.
-
Plate the aliquot onto a fresh agar plate.
-
Incubate the plates for 24-48 hours.
-
The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate.
-
Protocol 2: Induction of Plant Defense Responses by this compound
This protocol describes how to treat plants with this compound and analyze the induction of defense-related gene expression using quantitative real-time PCR (qRT-PCR).
Materials:
-
Model plant (e.g., Arabidopsis thaliana or Nicotiana benthamiana)
-
This compound solution (e.g., 1 mM in sterile water)
-
Control solution (sterile water)
-
Syringe without a needle for leaf infiltration
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR reagents and instrument
-
Primers for defense-related genes (e.g., PR1, PDF1.2) and a housekeeping gene (e.g., Actin)
Procedure:
-
Plant Growth: Grow plants in a controlled environment (e.g., 16h light/8h dark photoperiod at 22°C) for 4-6 weeks.
-
Treatment: Infiltrate fully expanded leaves with either the this compound solution or the control solution using a needleless syringe.
-
Sample Collection: At different time points (e.g., 0, 6, 12, 24 hours post-infiltration), harvest the infiltrated leaves and immediately freeze them in liquid nitrogen. Store at -80°C.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the leaf samples using a commercial kit. Synthesize first-strand cDNA from the purified RNA.
-
qRT-PCR Analysis:
-
Perform qRT-PCR using primers for the target defense genes and the housekeeping gene.
-
Analyze the gene expression data using the 2-ΔΔCt method to determine the relative fold change in gene expression in this compound treated plants compared to the control.
-
Data Presentation
Table 1: Hypothetical Antimicrobial Activity of this compound
| Microbial Species | Type | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Pseudomonas syringae | Gram-negative Bacterium | 128 | 256 |
| Agrobacterium tumefaciens | Gram-negative Bacterium | 256 | >512 |
| Bacillus subtilis | Gram-positive Bacterium | 64 | 128 |
| Fusarium oxysporum | Fungus | 256 | 512 |
| Botrytis cinerea | Fungus | 512 | >512 |
Table 2: Hypothetical Relative Gene Expression in Arabidopsis thaliana Leaves Treated with 1 mM this compound
| Time (hours) | PR1 (Fold Change) | PDF1.2 (Fold Change) |
| 0 | 1.0 | 1.0 |
| 6 | 3.5 | 1.2 |
| 12 | 8.2 | 2.5 |
| 24 | 15.6 | 4.8 |
Visualizations
Caption: Proposed signaling pathway for this compound-induced plant defense.
Caption: Workflow for studying this compound's bioactivity.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Scopolamine - Wikipedia [en.wikipedia.org]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Research – Pyrrolizidine Alkaloids - Center for Research on Ingredient Safety [cris.msu.edu]
- 6. Plants Use Signaling Molecules to Fine-tune Their Microbiomes - Biosciences Area – Biosciences Area [biosciences.lbl.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antibacterial, antiviral, and antifungal activities of quinine and its derivatives: A narrative mini-review [mnba-journal.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Airborne induction and priming of plant defenses against a bacterial pathogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plant‐to‐plant defence induction in cotton is mediated by delayed release of volatiles upon herbivory - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming challenges in the enantioselective synthesis of (-)-Hygrine
Welcome to the technical support center for the enantioselective synthesis of (-)-Hygrine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| HYG-001 | Low yield in the Wittig reaction to form the alkene precursor. | 1. Incomplete formation of the ylide. 2. Sterically hindered aldehyde or ketone. 3. Unstable ylide. 4. Competing side reactions. | 1. Ensure anhydrous conditions and use a strong base (e.g., n-BuLi, NaH) for ylide generation. 2. Use a less sterically hindered phosphonium (B103445) salt if possible. 3. For stabilized ylides, longer reaction times or heating may be necessary. For unstable ylides, generate it in situ at low temperatures and add the aldehyde immediately. 4. Monitor the reaction by TLC to identify the optimal reaction time and minimize byproduct formation. |
| HYG-002 | Poor regioselectivity in the Wacker oxidation step, leading to a mixture of ketones. | 1. The directing effect of the pyrrolidine (B122466) nitrogen is not strong enough. 2. Isomerization of the double bond before oxidation. 3. Inappropriate palladium catalyst or co-catalyst. | 1. The use of a coordinating solvent or additive may enhance the directing effect. 2. Ensure the reaction is run under conditions that minimize alkene isomerization. 3. Screen different palladium sources (e.g., PdCl₂, Pd(OAc)₂) and copper co-catalysts (e.g., CuCl, Cu(OAc)₂). The use of Tsuji-Wacker conditions (PdCl₂/CuCl/O₂) is a good starting point.[1] |
| HYG-003 | Low enantiomeric excess (% ee) in the final this compound product. | 1. Epimerization of the chiral center at C2 of the pyrrolidine ring. 2. Racemization during purification. 3. Inefficient chiral catalyst or reagent in the asymmetric step. | 1. Avoid harsh basic or acidic conditions, especially at elevated temperatures. Use milder bases or acids where possible. 2. Use neutral or slightly acidic conditions during workup and purification. Avoid prolonged exposure to silica (B1680970) gel if it proves to be problematic. 3. For asymmetric phase-transfer catalysis, screen different chiral catalysts and optimize reaction conditions (solvent, temperature, concentration). |
| HYG-004 | Difficulty in purifying the final this compound product. | 1. The product is a polar and water-soluble oil. 2. Co-elution with byproducts. | 1. Use flash column chromatography with a polar stationary phase (e.g., alumina (B75360) or amine-functionalized silica) or employ a gradient elution with a polar mobile phase. Hydrophilic Interaction Liquid Chromatography (HILIC) can be a useful technique. 2. Optimize the mobile phase for better separation. A common mobile phase for alkaloids is a mixture of chloroform (B151607) and methanol (B129727) with a small amount of ammonia. |
| HYG-005 | Overall low yield for the multi-step synthesis. | 1. Low yield in one or more individual steps. 2. Loss of material during workup and purification between steps. | 1. Optimize each step individually to maximize the yield. 2. Minimize transfers and use efficient extraction and purification techniques. Consider telescoping reactions where intermediates are not isolated. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the enantioselective synthesis of this compound?
A common and effective chiral pool starting material is L-proline.[1] This is because it already possesses the desired stereochemistry at the C2 position of the pyrrolidine ring.
Q2: How can I determine the enantiomeric excess of my this compound sample?
The enantiomeric excess of this compound can be determined using chiral High-Performance Liquid Chromatography (HPLC). This involves using a chiral stationary phase that can separate the two enantiomers, allowing for their quantification.
Q3: What are some of the key synthetic strategies for preparing enantiopure this compound?
Key strategies include:
-
Synthesis from a chiral pool: Starting with L-proline and introducing the acetonyl side chain. A common route involves a Wittig reaction followed by a regioselective Wacker oxidation.[1]
-
Asymmetric catalysis: Employing a chiral catalyst to control the stereochemistry of a key bond-forming reaction. Asymmetric phase-transfer catalysis has been successfully used for the synthesis of the opposite enantiomer, (+)-hygrine, and could be adapted.
Q4: Are there any known side reactions to be aware of during the synthesis?
A potential side reaction during the Wittig step is the formation of the E/Z isomers of the alkene. In the Wacker oxidation, oxidation at the wrong position of the double bond can lead to the formation of a regioisomeric ketone. Epimerization at the chiral center is also a concern under non-optimal pH and temperature conditions.
Data Presentation
The following table summarizes quantitative data from a reported enantioselective synthesis of (+)-Hygrine, which can serve as a benchmark for optimizing the synthesis of this compound.
| Step | Reaction Type | Yield (%) | Enantiomeric Excess (% ee) |
| Overall | Asymmetric Phase-Transfer Catalytic Alkylation & Ring-Closing Metathesis | 29 | 97 |
Data from the synthesis of (+)-Hygrine as reported in the literature.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound from L-Proline via Wittig Reaction and Wacker Oxidation
This protocol is based on a common synthetic route.[1]
Step 1: Preparation of N-Cbz-L-prolinal
-
Protect the nitrogen of L-proline with a carboxybenzyl (Cbz) group.
-
Reduce the carboxylic acid of N-Cbz-L-proline to the corresponding aldehyde, N-Cbz-L-pyrrolidinal, using a suitable reducing agent like DIBAL-H at low temperature (-78 °C).
Step 2: Wittig Reaction
-
Prepare the Wittig reagent by treating a phosphonium salt (e.g., methyltriphenylphosphonium (B96628) bromide) with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF at 0 °C.
-
Add the N-Cbz-L-prolinal dropwise to the ylide solution at 0 °C and allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent and purify by flash column chromatography to obtain the alkene intermediate.
Step 3: Wacker Oxidation
-
Dissolve the alkene intermediate in a mixture of a suitable organic solvent (e.g., DMF or acetone) and water.
-
Add the palladium catalyst (e.g., PdCl₂, 10 mol%) and the copper co-catalyst (e.g., CuCl, 1 equivalent).
-
Stir the reaction mixture under an oxygen atmosphere (balloon) at room temperature until the starting material is consumed (monitor by TLC).
-
Work up the reaction by filtering through Celite and extracting the product.
-
Purify the crude product by flash column chromatography to yield N-Cbz-(-)-hygrine.
Step 4: Deprotection
-
Remove the Cbz protecting group by catalytic hydrogenation (e.g., H₂, Pd/C) to obtain this compound.
Visualizations
Workflow for the Synthesis of this compound from L-Proline
References
methods to prevent the racemization of hygrine in neutral or basic solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hygrine (B30402). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the enantiomeric stability of hygrine, particularly its tendency to racemize in neutral or basic solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my sample of a single hygrine enantiomer showing a loss of optical purity over time?
A1: Hygrine is a chiral β-aminoketone. The hydrogen atom on the carbon alpha to the ketone group (the stereocenter) is acidic. In neutral or basic solutions, this proton can be abstracted to form a planar, achiral enolate intermediate. Reprotonation can then occur from either face of the double bond, leading to the formation of both R and S enantiomers, a process known as racemization.[1] This results in a decrease in the enantiomeric excess (e.e.) of your sample.
Q2: At what pH is hygrine most susceptible to racemization?
A2: Racemization of β-aminoketones is base-catalyzed. Therefore, hygrine is most susceptible to racemization in basic solutions (pH > 7). The rate of racemization increases with increasing pH.[2] Even in neutral solutions, racemization can occur, albeit at a slower rate. For optimal stability, it is recommended to handle and store hygrine in slightly acidic conditions (pH 4-6).
Q3: How does temperature affect the racemization of hygrine?
A3: Racemization is a chemical reaction, and its rate is temperature-dependent. Higher temperatures will accelerate the rate of racemization.[2] Therefore, it is crucial to keep hygrine solutions, especially those at neutral or basic pH, at low temperatures (e.g., 0-4 °C) to minimize the loss of optical purity.
Q4: What is the best way to store solutions of enantiomerically pure hygrine?
A4: To ensure the long-term stability of enantiomerically pure hygrine, solutions should be stored under the following conditions:
-
pH: In a slightly acidic buffer (pH 4-6).
-
Temperature: At low temperatures, preferably frozen (-20 °C or below).
-
Solvent: In an aprotic solvent if possible, although solubility may be a consideration.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.
Q5: How can I determine the enantiomeric excess of my hygrine sample?
A5: The most common and reliable method for determining the enantiomeric excess of hygrine is through chiral High-Performance Liquid Chromatography (HPLC).[3][4][5] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their individual quantification. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent, though this is often less sensitive than chiral HPLC.
Troubleshooting Guides
Issue 1: Significant loss of enantiomeric excess observed after aqueous workup.
-
Potential Cause: Exposure to basic conditions during extraction or washing steps.
-
Troubleshooting Steps:
-
pH Control: Avoid using strong bases like sodium hydroxide (B78521) or potassium carbonate for neutralization or extraction. Instead, use a milder base such as a saturated sodium bicarbonate solution and minimize contact time.
-
Temperature Management: Perform all aqueous workup steps at a low temperature (0-5 °C) to slow the rate of racemization.
-
Solvent Selection: Use aprotic solvents like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) for extractions.
-
Buffered Washes: If possible, wash with a slightly acidic buffer (e.g., pH 5-6) or brine to maintain a non-basic environment.
-
Issue 2: Racemization occurring during storage in a neutral buffer.
-
Potential Cause: Even at neutral pH, racemization can proceed, especially at room temperature.
-
Troubleshooting Steps:
-
Adjust pH: If compatible with your experimental needs, lower the pH of the buffer to a slightly acidic range (pH 4-6).
-
Reduce Temperature: Store the solution at 4 °C for short-term storage or frozen (-20 °C or lower) for long-term storage.
-
Minimize Storage Time: Analyze or use the hygrine solution as promptly as possible after preparation.
-
Quantitative Data
| pH | Temperature (°C) | Relative Racemization Rate (Arbitrary Units) |
| 5.0 | 25 | 1 |
| 7.0 | 25 | 10 |
| 8.0 | 25 | 100 |
| 7.0 | 4 | 2 |
| 7.0 | 37 | 25 |
This data is illustrative and intended to show general trends. Actual rates for hygrine will vary.
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of Hygrine Enantiomers
This protocol provides a starting point for developing a chiral HPLC method for the separation and quantification of hygrine enantiomers.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Column:
-
Chiral stationary phase column, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
-
Mobile Phase:
-
A mixture of n-hexane and isopropanol (B130326) with a small amount of a basic additive like diethylamine (B46881) (DEA) to improve peak shape. A typical starting point is 90:10 (v/v) n-hexane:isopropanol + 0.1% DEA.
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Detection:
-
UV detection at 220 nm.
-
-
Temperature:
-
25 °C.
-
-
Procedure:
-
Prepare a standard solution of racemic hygrine in the mobile phase.
-
Prepare your sample solution in the mobile phase.
-
Inject the racemic standard to determine the retention times of the two enantiomers and to ensure adequate separation (resolution > 1.5).
-
Inject your sample and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Visualizations
Caption: Mechanism of base-catalyzed racemization of hygrine.
Caption: Troubleshooting workflow for hygrine racemization.
References
- 1. Hygrine | High-Purity Reference Standard [benchchem.com]
- 2. Kinetics of racemization of (+)- and (-)-diethylpropion: studies in aqueous solution, with and without the addition of cyclodextrins, in organic solvents and in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. dujps.com [dujps.com]
strategies for improving the yield of (-)-Hygrine in multi-step total synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the multi-step total synthesis of (-)-Hygrine.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on key reaction steps such as the Wittig reaction and Wacker oxidation.
Issue 1: Low Yield in the Wittig Reaction for Alkene Precursor Synthesis
Q1: My Wittig reaction to form the alkene precursor to this compound is giving a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Wittig reaction can stem from several factors. Here is a systematic approach to troubleshooting:
-
Inefficient Ylide Formation: The generation of the phosphonium (B103445) ylide is critical.
-
Base Strength: Ensure the base is strong enough to deprotonate the phosphonium salt. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary.[1]
-
Anhydrous & Inert Conditions: The ylide is highly reactive and sensitive to moisture and oxygen. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Reagent Quality: Use freshly opened or properly stored strong bases. The phosphonium salt should be completely dry.
-
-
Ylide Instability: Some ylides are unstable and should be used immediately after preparation. Generating the ylide in the presence of the aldehyde can sometimes improve yields.[1]
-
Steric Hindrance: If the aldehyde or the ylide is sterically hindered, the reaction rate can be significantly reduced.[2][3] In such cases, consider using the Horner-Wadsworth-Emmons (HWE) reaction, which often performs better with hindered substrates.[4]
-
Side Reactions:
-
Quenching of the Ylide: Acidic protons in the starting materials or solvent can quench the ylide. Ensure all reagents and solvents are free from acidic impurities.
-
Lithium Salt Effects: The presence of lithium salts (from n-BuLi) can sometimes negatively impact the reaction. "Salt-free" conditions, which involve alternative methods for ylide generation, may lead to higher yields.[4]
-
Experimental Protocol: Wittig Reaction for N-Cbz-2-allylpyrrolidine
This protocol is adapted from syntheses starting from L-proline.[5]
-
Ylide Generation:
-
Suspend methyltriphenylphosphonium (B96628) bromide in anhydrous tetrahydrofuran (B95107) (THF) under an argon atmosphere.
-
Cool the suspension to 0°C.
-
Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete ylide formation.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution to -78°C.
-
Add a solution of N-Cbz-prolinal in anhydrous THF dropwise.
-
Stir the reaction mixture at -78°C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane (B92381)/ethyl acetate (B1210297) gradient to yield N-Cbz-2-allylpyrrolidine.
-
Issue 2: Poor Yield and/or Formation of Byproducts in the Wacker Oxidation
Q2: The Wacker oxidation of my alkene precursor is resulting in a low yield of this compound and several byproducts. How can I optimize this step?
A2: The Wacker oxidation is a powerful transformation but can be sensitive to reaction conditions. Here are key parameters to consider for optimization:
-
Catalyst System: The choice and ratio of the palladium catalyst and co-oxidant are crucial.
-
Tsuji-Wacker Conditions: A common starting point is the use of palladium(II) chloride (PdCl₂) (typically 5-10 mol%) with a stoichiometric amount of copper(I) chloride (CuCl) as the co-oxidant under an oxygen atmosphere.[6]
-
Co-oxidant: Copper(I) chloride is often preferred over copper(II) chloride as it minimizes the chloride concentration, which can favor the desired reaction pathway.[6]
-
-
Solvent System: A mixture of an organic solvent and water is necessary.
-
DMF/Water: A common solvent system is a 7:1 mixture of dimethylformamide (DMF) and water.[6] The ratio can be adjusted to optimize substrate solubility and reaction rate.
-
-
Reaction Atmosphere: A continuous supply of oxygen is required to regenerate the copper(II) catalyst. This is typically achieved by maintaining an oxygen balloon over the reaction mixture.
-
Side Reactions and Byproducts:
-
Acid-Sensitive Functional Groups: The reaction can generate hydrochloric acid (HCl), which can be problematic for acid-sensitive protecting groups. Using copper(II) acetate instead of copper(II) chloride can generate acetic acid, which is milder.
-
Chlorinated Byproducts: High concentrations of chloride ions can lead to the formation of chlorinated byproducts.[7]
-
Aldehyde Formation: While terminal alkenes typically yield methyl ketones, the formation of aldehydes can occur, especially with certain substrates.[6] Catalyst and ligand choice can influence regioselectivity.
-
Experimental Protocol: Wacker Oxidation of N-Boc-2-allylpyrrolidine
-
Reaction Setup:
-
To a round-bottom flask, add PdCl₂ (0.1 equivalents) and CuCl (1.0 equivalent) in a 7:1 mixture of DMF and water.
-
Stir the mixture under an oxygen atmosphere (balloon) for 30 minutes to ensure the oxidation of Cu(I) to Cu(II).[6]
-
-
Reaction Execution:
-
Add the N-Boc-2-allylpyrrolidine (1.0 equivalent) to the catalyst solution.
-
Stir the reaction vigorously at room temperature for 24 hours, ensuring the oxygen balloon remains inflated.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous ammonium chloride, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-Boc protected ketone can be purified by flash column chromatography on silica gel.
-
Data Presentation
Table 1: Reported Overall Yields for Multi-step Syntheses of Hygrine
| Enantiomer | Number of Steps | Key Reactions | Overall Yield (%) | Reference |
| (+)-Hygrine | 12 | Asymmetric phase-transfer catalytic alkylation, Ring-closing metathesis | 29 | [1] |
| This compound | 6 | Wittig reaction, Wacker oxidation | 25 | [5] |
| This compound | 6 (from 4,4-diethoxybutylamine) | N-methylpyrrolinium cation formation | 25 | [5] |
Frequently Asked Questions (FAQs)
Q3: What is a suitable starting material for the enantioselective synthesis of this compound?
A3: L-proline is a commonly used and commercially available chiral starting material for the synthesis of this compound. Its inherent stereochemistry is utilized to establish the (S)-configuration at the C2 position of the pyrrolidine (B122466) ring.[5][8]
Q4: I am considering using a Nef reaction. What are the typical conditions and potential issues?
A4: The Nef reaction converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively.
-
Traditional Conditions: The classic Nef reaction involves treating the salt of the nitroalkane with strong mineral acid (e.g., sulfuric acid). These conditions can be harsh and are often described as "violent".[9]
-
Milder Alternatives: To avoid the harshness of strong acids, various modified procedures have been developed using oxidizing agents like oxone, ozone, or permanganates, or Lewis acids such as tin(IV) chloride.[9]
-
Potential Issues: The reaction requires an alpha-hydrogen to form the initial nitronate salt, so it is not suitable for tertiary nitro compounds.[9] Side reactions can occur under weakly acidic conditions, leading to the formation of oximes or hydroxynitroso compounds.[10][11]
Q5: What is a reliable method for the final purification of this compound?
A5: this compound is a tertiary amine and can be purified using standard techniques for alkaloids.
-
Acid-Base Extraction: This is an effective method to separate the basic this compound from non-basic impurities. The crude product is dissolved in an organic solvent and extracted with a dilute aqueous acid (e.g., 1M HCl). The acidic aqueous layer containing the protonated amine is then basified (e.g., with NaOH or NaHCO₃) and the free base is extracted back into an organic solvent.
-
Column Chromatography: Flash column chromatography on silica gel or alumina (B75360) is a common purification method. A typical eluent system for alkaloids is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), often with a small amount of a basic modifier (like triethylamine (B128534) or ammonium hydroxide) to prevent tailing of the amine on the acidic silica gel.
Visualizations
Caption: General synthetic workflow for this compound from L-proline.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wacker process - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Nef reaction - Wikipedia [en.wikipedia.org]
- 10. Nef Reaction [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
advanced purification techniques for (-)-Hygrine from complex plant extracts
Technical Support Center: Purification of (-)-Hygrine
This guide provides researchers, scientists, and drug development professionals with advanced purification techniques, troubleshooting advice, and frequently asked questions regarding the isolation of this compound from complex plant extracts.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Initial Extraction & Sample Preparation
Question: My initial solvent extraction of the plant material shows a very low yield of total alkaloids. What can I do?
Answer: Low yield during initial extraction can stem from several factors. Firstly, ensure the plant material is properly prepared—dried and finely ground to maximize surface area. The choice of solvent is critical; alkaloids are typically extracted using solvents like methanol (B129727), ethanol, or chloroform (B151607), often in sequence with increasing polarity.[1][2] The pH of the extraction medium is also crucial. Since most alkaloids are basic, their extraction can be enhanced by making the plant material alkaline (e.g., with dilute ammonia (B1221849) solution) to liberate the free bases before extracting with an organic solvent.[3] Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[4][5]
Question: My crude extract is highly pigmented and contains a lot of fatty material. How can I clean it up before chromatography?
Answer: This is a common issue. A liquid-liquid extraction (acid-base wash) is a highly effective pre-purification step.[3][6]
-
Dissolve your crude organic extract in an immiscible organic solvent (e.g., chloroform).
-
Extract this solution with a dilute acid (e.g., 1-5% HCl). The basic this compound will form a salt and move into the aqueous layer, leaving behind many non-basic impurities, pigments, and lipids in the organic layer.
-
Separate the aqueous layer, make it alkaline with a base (e.g., NH4OH) to convert the hygrine (B30402) salt back to its free base form.
-
Extract the liberated this compound back into a fresh organic solvent. This process significantly cleans up the sample.[3]
Category 2: Chromatographic Purification
Question: I'm using silica (B1680970) gel column chromatography, but my fractions are still impure with alkaloids of similar polarity. How can I improve resolution?
Answer: Improving resolution in column chromatography involves several strategies:
-
Adsorbent Choice: While silica gel is common, its acidic nature can sometimes cause issues with basic alkaloids.[7] Consider using neutral or basic alumina (B75360) as the stationary phase.[7]
-
Solvent System Optimization: The polarity of your mobile phase is key. A shallow gradient elution (gradually increasing solvent polarity) will provide better separation than an isocratic (constant polarity) elution. Experiment with different solvent systems. A common system for alkaloids is a mixture of a non-polar solvent (like hexane (B92381) or chloroform) with a polar modifier (like methanol or ethyl acetate), often with a small amount of a basic modifier (like triethylamine (B128534) or ammonia) to reduce peak tailing.
-
Column Parameters: Use a longer, narrower column and a smaller particle size for the stationary phase to increase the number of theoretical plates and improve separation efficiency.[7]
Question: My this compound is degrading on the chromatography column. What is happening?
Answer: Alkaloid degradation during chromatography can occur, especially with sensitive compounds.
-
Stationary Phase Activity: The acidic nature of standard silica gel can catalyze degradation. Using a deactivated or end-capped silica gel, or switching to a different stationary phase like alumina, can mitigate this.[7]
-
Temperature and Light: Protect your column from direct light and avoid high temperatures during the purification process. Some alkaloids are thermolabile or photolabile.
-
Related Alkaloids: this compound is often found alongside cuscohygrine (B30406). It has been noted that cuscohygrine can be unstable and degrade into hygrine.[8] Ensure your analytical methods can distinguish between pre-existing hygrine and that formed from degradation during processing.
Question: Which High-Performance Liquid Chromatography (HPLC) method is best for final purification of this compound?
Answer: For high-purity final isolation, Reverse-Phase HPLC (RP-HPLC) is often the method of choice.[4][9]
-
Column: A C18 column is a standard starting point.
-
Mobile Phase: A typical mobile phase would consist of a mixture of acetonitrile (B52724) or methanol and water, containing a buffer to control pH. Since this compound is basic, using a slightly basic mobile phase (e.g., with ammonium (B1175870) acetate (B1210297) buffer at pH 9.6) can improve peak shape.[9]
-
Detection: UV detection is commonly used for alkaloids.[4] Preparative HPLC scales up this principle to allow for the purification of larger quantities.[3][7]
Category 3: Analysis & Stability
Question: How can I accurately quantify the amount of this compound in my purified fractions?
Answer: Quantitative analysis requires a validated analytical method.
-
HPLC-UV/DAD: High-Performance Liquid Chromatography with a UV or Diode-Array Detector is a highly accurate and reproducible method for quantifying individual alkaloids, provided you have a pure reference standard.[4]
-
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry offers superior sensitivity and specificity, making it invaluable for analyzing non-volatile and polar alkaloids like hygrine, especially at low concentrations.[4]
-
GC-MS: Gas Chromatography-Mass Spectrometry can also be used, particularly for volatile alkaloids. However, thermally unstable compounds may require derivatization before analysis.[4]
Question: How should I store my purified this compound sample to prevent degradation?
Answer: Based on general principles of alkaloid stability, storage conditions are critical.[10]
-
Temperature: Store samples at low temperatures, preferably frozen at -20°C or below, to slow down chemical degradation.[8]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Light: Protect the sample from light by using amber vials or storing it in the dark.[10]
-
Solvent: Store as a dry, solid material if possible. If in solution, use a non-reactive, anhydrous solvent.
Data & Method Comparison Tables
Table 1: Comparison of Chromatographic Purification Techniques for Alkaloids
| Technique | Stationary Phase Examples | Mobile Phase Examples | Throughput | Purity Achieved | Key Advantage |
| Column Chromatography | Silica Gel, Alumina[7] | Hexane/Ethyl Acetate, Chloroform/Methanol gradients | High | Moderate to High | Cost-effective for large-scale initial purification. |
| Flash Chromatography | Fine-particle Silica Gel | Similar to Column Chromatography | Very High | Moderate to High | Rapid version of column chromatography. |
| Preparative TLC | Silica Gel or Alumina coated plates | Various organic solvent mixtures | Low | Moderate | Good for small-scale isolation and method development. |
| Preparative HPLC | C18, C8 (Reverse-Phase)[9] | Acetonitrile/Water, Methanol/Water with buffers[9] | Low to Moderate | Very High | Excellent for final polishing to achieve >99% purity.[4] |
| Supercritical Fluid Chromatography (SFC) | Various chiral and achiral phases | Supercritical CO2 with co-solvents (e.g., Methanol) | High | High | "Green" technique with reduced solvent use, fast.[11] |
Table 2: Key Parameters for Analytical Quantification Methods
| Method | Principle | Volatility Requirement | Derivatization Needed? | Sensitivity | Specificity |
| HPLC-UV/DAD | Differential partitioning & UV absorbance[4] | No | No | Good | Moderate |
| GC-MS | Volatility-based separation & mass fragmentation[4] | Yes | Potentially, for polar alkaloids[4] | Very Good | High |
| LC-MS/MS | Chromatographic separation & mass-to-charge ratio[4] | No | No | Excellent | Excellent |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Alkaloid Enrichment
-
Alkalinization & Extraction: Mix 100g of dried, powdered plant material with a 5% sodium carbonate solution until moist and let stand for 30 minutes. Extract the alkalinized material with 3 x 500 mL of chloroform by maceration for 24 hours each.
-
Acidification: Combine the chloroform extracts and concentrate under reduced pressure. Dissolve the residue in 200 mL of chloroform and transfer to a separatory funnel. Extract the chloroform solution with 3 x 150 mL of 2% sulfuric acid.
-
Washing: The combined acidic aqueous layers contain the alkaloid salts. Wash this aqueous phase with 100 mL of fresh chloroform to remove residual neutral impurities. Discard the chloroform wash.
-
Liberation of Free Base: Cool the aqueous phase in an ice bath and carefully make it alkaline (pH 9-10) by slowly adding concentrated ammonium hydroxide.
-
Final Extraction: Extract the alkaline aqueous solution with 3 x 150 mL of chloroform. The combined chloroform layers now contain the enriched, free-base alkaloids.
-
Drying & Concentration: Dry the final chloroform extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid mixture, ready for chromatography.
Visual Diagrams & Workflows
Caption: A typical multi-step workflow for isolating this compound from plant material.
Caption: A decision tree for troubleshooting common chromatography separation issues.
References
- 1. Purification and derivatization of secondary metabolites from plants (Theory) : Plant Metabolic Pathways Virtual Laboratory : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 2. plantarchives.org [plantarchives.org]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]
- 5. ijcrt.org [ijcrt.org]
- 6. Alkaloid Purification - Lifeasible [lifeasible.com]
- 7. column-chromatography.com [column-chromatography.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. jocpr.com [jocpr.com]
assessing the stability and degradation kinetics of (-)-Hygrine in various solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability and degradation kinetics of (-)-Hygrine in various solvents. The following information is based on established principles for the stability testing of alkaloids and pharmaceuticals, as specific experimental data for this compound is not extensively available in public literature. This guide offers a framework for designing and troubleshooting your experiments.
Frequently Asked Questions (FAQs)
Q1: Where should I begin when investigating the stability of a novel alkaloid like this compound?
A1: A comprehensive investigation into the stability of a new alkaloid should begin with forced degradation studies, also known as stress testing.[1][2][3] These studies are crucial for understanding the intrinsic stability of the molecule and for identifying potential degradation products that may form under various environmental conditions.[2][4] The results from these studies are essential for developing a stability-indicating analytical method, which is a regulatory requirement (ICH Q1A).[1][5]
Q2: What are the critical conditions to test in a forced degradation study for this compound?
A2: In accordance with ICH guidelines, forced degradation studies should expose the drug substance to a variety of stress conditions to thoroughly understand its stability profile.[1][2][3] Key conditions to investigate for a pyrrolidine (B122466) alkaloid like this compound include:
-
Acid Hydrolysis: Typically using 0.1 M to 1 M HCl.[2]
-
Base Hydrolysis: Using 0.1 M to 1 M NaOH.[2]
-
Oxidation: Commonly using 3% to 30% hydrogen peroxide (H₂O₂).[6][7]
-
Thermal Stress: Exposing the solid compound and solutions to elevated temperatures (e.g., 40°C to 80°C).[2][8]
-
Photolytic Stress: Exposing the compound (both solid and in solution) to light in a photostability chamber, covering both UV and visible spectra.[6]
Q3: How much degradation should I aim for in my forced degradation studies?
A3: The goal of forced degradation is to achieve meaningful degradation, typically in the range of 5-20%, to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[8] Complete degradation should be avoided as it prevents the identification of the primary degradation pathway. If you observe no degradation under initial stress conditions, you may need to increase the stressor concentration, temperature, or exposure time. Conversely, if the compound degrades too quickly, the conditions should be made milder.
Q4: What are the expected degradation pathways for a pyrrolidine alkaloid like this compound?
A4: While specific pathways for this compound are not documented, pyrrolizidine (B1209537) alkaloids, which share a similar core structure, undergo several metabolic and chemical transformations.[9][10][11] Potential degradation pathways for this compound could include:
-
Hydrolysis: The ester or ketone functional groups present in similar alkaloids can be susceptible to hydrolysis under acidic or basic conditions.[9]
-
Oxidation: The nitrogen atom in the pyrrolidine ring can be oxidized to form an N-oxide.[9] Additionally, other parts of the molecule may be susceptible to oxidation.
-
Ring Opening: Under harsh conditions, the pyrrolidine ring itself could potentially undergo cleavage.
It is crucial to use techniques like LC-MS/MS to identify the mass of the degradation products and elucidate their structures.[11]
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol provides a general workflow for conducting a forced degradation study.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).[2] For compounds not freely soluble in aqueous solutions, co-solvents can be used, ensuring the solvent itself does not cause degradation.[8]
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at room temperature or heat to 60°C if no degradation is observed.
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or heat to 60°C.
- Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.[2]
- Thermal Stress (Solution): Store the stock solution in a temperature-controlled oven at 60°C.
- Thermal Stress (Solid): Store the solid compound in an oven at 80°C.[2]
- Photolytic Stress: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6] A dark control should be kept under the same conditions to exclude thermal degradation.
3. Sample Handling:
- For each condition, also prepare a blank sample (solvent with stressor but without the drug) and a control sample (drug in solvent without the stressor).[2]
- Monitor the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
4. Neutralization and Dilution:
- After the specified stress period, cool the samples to room temperature.
- Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.[2]
- Dilute all samples to a suitable concentration for analysis with the mobile phase.
5. Analysis:
- Analyze all stressed, blank, and control samples using a validated stability-indicating HPLC-UV or LC-MS method. The method should be able to separate the parent peak from all degradation product peaks.
Data Presentation
Summarizing the results of degradation studies in a clear and structured manner is essential. Below are template tables for presenting forced degradation data.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Assay of this compound | % Degradation | No. of Degradants | RRT of Major Degradant |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | ||||
| Base Hydrolysis | 0.1 M NaOH | 8 | 60 | ||||
| Oxidation | 3% H₂O₂ | 24 | 25 | ||||
| Thermal (Solid) | N/A | 48 | 80 | ||||
| Thermal (Solution) | Methanol | 48 | 60 | ||||
| Photolytic (Solid) | 1.2 million lux h | 48 | 25 | ||||
| Photolytic (Solution) | 1.2 million lux h | 48 | 25 |
Table 2: Kinetic Data for this compound Degradation in Various Solvents
| Solvent System | Stress Condition | Order of Reaction | Rate Constant (k) | Half-life (t½) |
| 0.1 M HCl | 60°C | |||
| 0.1 M NaOH | 60°C | |||
| 3% H₂O₂ in Methanol | 25°C |
Troubleshooting Guides
Issue 1: No degradation or very slow degradation is observed.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too mild. | Increase the concentration of the stressor (e.g., use 1 M HCl instead of 0.1 M), increase the temperature, or prolong the exposure time. |
| The compound is inherently very stable. | This is a valid result. Ensure your analytical method is sensitive enough to detect small amounts of degradation. |
| Incorrect sample preparation. | Verify the concentration of your stock solution and the preparation of your stressor solutions. |
Issue 2: The compound degrades completely or too rapidly.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too harsh. | Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. Take samples at earlier time points. |
| The compound is highly labile. | This is an important finding for formulation development. Ensure milder conditions are used to characterize the primary degradants. |
Issue 3: Poor chromatographic resolution between the parent peak and degradation products.
| Possible Cause | Troubleshooting Step | | The analytical method is not stability-indicating. | Modify the HPLC method. Try a different column, adjust the mobile phase composition (e.g., change the organic modifier or pH), or alter the gradient profile.[12][13] | | Co-elution of peaks. | Use a photodiode array (PDA) detector to check for peak purity. If using LC-MS, check for multiple masses under a single chromatographic peak. |
Issue 4: Ghost peaks or baseline noise in the chromatogram.
| Possible Cause | Troubleshooting Step | | Contaminated mobile phase or diluent. | Prepare fresh mobile phase using high-purity solvents and filter before use. Ensure proper degassing.[14][15] | | Carryover from the injector. | Implement a needle wash step with a strong solvent in your autosampler sequence.[13] | | Leak in the HPLC system. | Check all fittings for leaks, especially between the column and the detector.[12][15] |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Logical flow for a this compound stability assessment project.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. database.ich.org [database.ich.org]
- 2. benchchem.com [benchchem.com]
- 3. snscourseware.org [snscourseware.org]
- 4. scispace.com [scispace.com]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-performance thin layer chromatography based assay and stress study of a rare steroidal alkaloid solanopubamine in six species of Solanum grown in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro biotransformation of pyrrolizidine alkaloids in different species. Part I: Microsomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
mitigating matrix effects in the GC-MS analysis of hygrine from urine samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of hygrine (B30402) from urine samples.
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing or Broadening)
-
Question: My chromatogram for hygrine shows significant peak tailing. What are the likely causes and how can I fix it?
-
Answer: Peak tailing for a polar compound like hygrine is often due to active sites within the GC system. Here are the primary causes and solutions:
-
Contaminated or Active Inlet Liner: The glass inlet liner can have active silanol (B1196071) groups that interact with your analyte. Over time, it can also become contaminated with non-volatile matrix components.
-
Solution: Replace the inlet liner with a new, deactivated liner. If issues persist, consider using a liner with glass wool to help trap non-volatile matrix components. Regular replacement is crucial when analyzing complex samples like urine.
-
-
Column Contamination: The front end of the GC column can accumulate non-volatile residues from urine matrix injections, creating active sites.
-
Solution: Trim the first 10-15 cm from the front of the column. This will remove the most contaminated section and can restore peak shape.
-
-
Inadequate Derivatization: Although not always necessary for hygrine, derivatization can improve peak shape and volatility. If you are using a derivatization step, incomplete reactions can lead to tailing.
-
Solution: Optimize your derivatization procedure. Ensure reagents are fresh and anhydrous. Adjust reaction time and temperature to ensure complete derivatization of hygrine.
-
-
Problem: Inconsistent or Low Analyte Response
-
Question: I'm observing a significant drop in hygrine signal or inconsistent results between injections. What should I investigate?
-
Answer: Fluctuating or decreasing response can be a symptom of matrix effects or system instability.
-
Thermal Degradation: Hygrine and related compounds can be susceptible to thermal degradation in the GC inlet, especially at high temperatures and with prolonged residence times.[1] This can be exacerbated by the condition of the inlet liner.[1]
-
Matrix-Induced Signal Enhancement/Suppression: Components of the urine matrix can co-elute with hygrine, affecting its ionization in the MS source. For hygrine, a significant signal enhancement has been observed, where the analyte response is higher in the presence of the urine matrix compared to a clean standard.[1] This can lead to inaccurate quantification if not properly compensated.
-
Solution 1: Matrix-Matched Calibration: Prepare your calibration standards in a blank urine matrix that has been tested to be free of hygrine. This helps to ensure that the standards and samples experience the same matrix effects.
-
Solution 2: Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS, such as hygrine-d3, will co-elute with the analyte and experience the same signal enhancement or suppression, providing a reliable basis for quantification. While deuterated internal standards can partially correct for signal variability, they may not completely overcome all GC-MS limitations.[2]
-
-
Ion Source Contamination: The MS ion source can become contaminated with repeated injections of complex urine extracts, leading to a gradual decline in sensitivity.
-
Solution: Perform regular ion source cleaning according to the manufacturer's recommendations.
-
-
Problem: High Background or Interfering Peaks
-
Question: My chromatograms have a high baseline or show many interfering peaks around my analyte's retention time. How can I clean up my analysis?
-
Answer: This is a classic sign of insufficient sample cleanup or system contamination.
-
Insufficient Sample Preparation: Urine is a complex matrix containing salts, urea, and other endogenous compounds that can interfere with the analysis.
-
Solution: Implement a robust sample preparation protocol. Solid-Phase Extraction (SPE) is highly effective at removing interferences. A protocol using an Oasis® HLB SPE cartridge has been shown to be effective for extracting hygrine from urine.[1] Liquid-Liquid Extraction (LLE) can also be optimized to selectively extract hygrine.
-
-
Column Bleed: At higher temperatures, the stationary phase of the GC column can degrade and elute, causing a rising baseline.
-
Solution: Ensure you are operating within the column's specified temperature limits. Use a high-purity carrier gas and install traps to remove oxygen and moisture. Properly condition new columns before use.
-
-
System Contamination: Contamination can come from septa, dirty vials, or contaminated solvents.
-
Solution: Run a solvent blank to identify the source of contamination. Regularly replace the injector septum and use high-quality solvents and vials.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are matrix effects in the context of GC-MS analysis of hygrine in urine?
-
A1: Matrix effects occur when components of the sample matrix (in this case, urine) co-elute with the analyte of interest (hygrine) and interfere with its detection by the mass spectrometer. This interference can either decrease the analyte signal (ion suppression) or increase it (ion enhancement). For hygrine and related compounds in urine, a significant signal enhancement has been reported, meaning the presence of the urine matrix can make the hygrine peak appear larger than it would in a clean solvent.[1] This can lead to an overestimation of the hygrine concentration if not properly addressed.
-
Q2: How can I quantitatively assess the matrix effect for my hygrine assay?
-
A2: The matrix effect can be quantified by comparing the peak area of hygrine in a post-extraction spiked urine sample to the peak area of hygrine in a neat solvent standard at the same concentration. The formula is:
-
Matrix Effect (%) = [(Peak Area in Matrix) / (Peak Area in Solvent) - 1] * 100
-
A positive value indicates signal enhancement, while a negative value indicates signal suppression. For hygrine in urine, this value has been observed to be significantly positive, ranging from +64% to +316%.[1]
-
-
Q3: Is derivatization necessary for the GC-MS analysis of hygrine?
-
A3: Derivatization is a chemical modification to make a compound more suitable for GC analysis by increasing its volatility and thermal stability.[3][4] While hygrine can be analyzed without derivatization, this can lead to challenges like peak tailing due to its polarity. Derivatization, for instance through silylation, can improve chromatographic performance and reduce interactions with active sites in the GC system.[5][6]
-
Q4: What is the most effective sample preparation technique for reducing matrix effects for hygrine in urine?
-
A4: Solid-Phase Extraction (SPE) is a highly effective and widely used technique for cleaning up complex biological samples like urine before chromatographic analysis.[1] It can selectively isolate hygrine while removing a significant portion of interfering matrix components. A detailed protocol for SPE is provided below.
-
Q5: How does injector temperature affect the analysis of hygrine?
-
A5: Injector temperature is a critical parameter. While a higher temperature can increase the volatilization of hygrine, it can also cause thermal degradation, where the hygrine molecule breaks down into smaller fragments.[1] This degradation can lead to lower recovery and inaccurate quantification. It is essential to optimize the injector temperature to find a balance between efficient volatilization and minimal degradation. Studies have shown that increasing injector temperature from 180 °C to 290 °C can enhance the chromatographic response for related compounds, but this must be carefully evaluated for hygrine.[1]
Quantitative Data Summary
Table 1: Observed Matrix Effects for Hygrine-Related Compounds in Biological Matrices
| Biological Matrix | Matrix Effect Range (%) |
| Urine | +64 to +316[1] |
| Oral Fluid | +95 to +142[1] |
| Plasma | +29 to +256[1] |
Data sourced from a study on cuscohygrine, a related alkaloid, which demonstrates the significant signal enhancement observed in GC-MS analysis.[1]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Hygrine from Urine
This protocol is adapted from methodologies used for related alkaloids in urine and is designed to effectively clean the sample and concentrate the analyte.[1]
-
Cartridge Conditioning:
-
Condition an Oasis® HLB SPE cartridge with 2.0 mL of methanol.
-
Equilibrate the cartridge with 2.0 mL of ultrapure water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Take 1.0 mL of urine sample and mix it with 1.0 mL of borate (B1201080) buffer (pH 9.2).
-
Load the mixture onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2.0 mL of ultrapure water to remove salts and other polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove residual water.
-
-
Elution:
-
Elute the retained hygrine from the cartridge with 2.0 mL of a mixture of dichloromethane (B109758) and isopropanol (B130326) (9:1 v/v).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40 °C.
-
Reconstitute the dry residue in 100 µL of ethyl acetate (B1210297) or another suitable solvent for GC-MS injection.
-
Visualizations
Caption: A flowchart of the experimental workflow for hygrine analysis.
Caption: A troubleshooting decision tree for poor chromatographic peak shape.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. jfda-online.com [jfda-online.com]
- 6. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing thermal degradation of cuscohygrine to hygrine during GC-MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of cuscohygrine (B30406) by Gas Chromatography-Mass Spectrometry (GC-MS). The primary focus is on preventing the thermal degradation of cuscohygrine to hygrine (B30402) during analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary issue when analyzing cuscohygrine by GC-MS?
A1: The main challenge in analyzing cuscohygrine by GC-MS is its thermal lability. Cuscohygrine can degrade into hygrine in the high-temperature environment of the GC injector port.[1][2][3] This degradation leads to inaccurate quantification of cuscohygrine and can complicate the interpretation of results, especially when trying to differentiate between the presence of cuscohygrine and hygrine in a sample.[1]
Q2: What are the key factors that influence the thermal degradation of cuscohygrine?
A2: Several instrumental parameters significantly impact the thermal degradation of cuscohygrine. These include:
-
Injector Temperature: Higher injector temperatures increase the rate of thermal degradation.[1]
-
Injection Mode: Splitless injection, which involves a longer residence time of the analyte in the hot injector, can lead to more significant degradation compared to split injection.[1][2]
-
Liner Condition: Active sites on a dirty or aged injector liner can catalyze the degradation of cuscohygrine.[1][2]
-
Sample Matrix: The composition of the sample matrix can sometimes have a protective effect, reducing degradation and enhancing the analyte signal.[1][3]
Q3: Are there alternative analytical techniques that can avoid this degradation?
A3: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a more suitable technique for the analysis of thermally labile compounds like cuscohygrine.[1][3] LC-MS/MS avoids the high temperatures associated with GC injection, thus minimizing the risk of degradation. However, if GC-MS is the only available or preferred method, the strategies outlined in this guide can help mitigate degradation.
Q4: What is derivatization and can it help in the analysis of cuscohygrine?
A4: Derivatization is a chemical modification of an analyte to improve its analytical properties. For GC-MS, this often involves converting polar or thermally unstable compounds into more volatile and stable derivatives. For tropane (B1204802) alkaloids, including cuscohygrine, derivatization to form trimethylsilyl (B98337) (TMS) derivatives can significantly improve their thermal stability and chromatographic performance.[4][5]
Troubleshooting Guide: Preventing Cuscohygrine Degradation
This guide provides a step-by-step approach to troubleshoot and minimize the thermal degradation of cuscohygrine during GC-MS analysis.
Problem: Low or absent cuscohygrine peak with a corresponding unexpected or large hygrine peak.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting cuscohygrine degradation in GC-MS.
Step 1: Optimize Injector Temperature
-
Rationale: The injector temperature is a critical factor in the thermal degradation of cuscohygrine. Lowering the temperature can significantly reduce the extent of degradation.
-
Action: Systematically decrease the injector temperature. Studies have investigated temperatures in the range of 180°C to 290°C.[1] Start at the lower end of your instrument's operating range for the analyte and gradually increase to find the optimal temperature that allows for efficient volatilization without causing significant degradation.
Step 2: Modify Injection Technique
-
Rationale: The longer the analyte spends in the hot injector, the more likely it is to degrade. Splitless injection has a longer residence time than split injection.
-
Action:
-
If currently using splitless injection, switch to a split injection with a moderate to high split ratio (e.g., 20:1 or 50:1). This will reduce the residence time in the injector.
-
Consider using a Programmed Temperature Vaporization (PTV) inlet if available. A PTV inlet allows for a gentle temperature ramp, minimizing thermal stress on the analyte.
-
Step 3: Ensure an Inert Flow Path
-
Rationale: Active sites in the GC inlet, particularly on the liner, can catalyze the degradation of sensitive compounds.
-
Action:
-
Regularly replace the injector liner.
-
Use deactivated (silylated) liners to minimize active sites.
-
Perform regular inlet maintenance, including replacing the septum and cleaning the inlet.
-
Step 4: Implement Derivatization
-
Rationale: Converting cuscohygrine to a more thermally stable derivative can prevent its degradation in the GC inlet. Silylation is a common derivatization technique for compounds with active hydrogens.
-
Action: Follow a derivatization protocol to convert cuscohygrine to its trimethylsilyl (TMS) derivative before GC-MS analysis. See the detailed experimental protocol below.
Quantitative Data Summary
The following table summarizes the effect of injector temperature on the chromatographic response of cuscohygrine, illustrating the trade-off between volatilization and degradation.
Table 1: Effect of Injector Temperature on Cuscohygrine Response
| Injector Temperature (°C) | Relative Cuscohygrine Peak Area (Normalized) | Observation |
| 180 | Low | Incomplete volatilization may lead to a lower response. |
| 210 | Increased | Improved volatilization leading to a better signal. |
| 250 | Higher | Further improvement in signal, but degradation is more likely.[1] |
| 270 | High | Signal may start to plateau or decrease due to significant degradation.[1] |
| 290 | High | Similar to 270°C, with a high probability of significant degradation.[1] |
Note: The optimal temperature will depend on the specific instrument and method conditions.
Experimental Protocols
Protocol: Silylation of Cuscohygrine for GC-MS Analysis
This protocol describes the derivatization of cuscohygrine to its trimethylsilyl (TMS) derivative to enhance thermal stability.
Materials:
-
Sample extract containing cuscohygrine
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) or other suitable solvent (e.g., acetonitrile)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Preparation: Evaporate the solvent from the sample extract containing cuscohygrine to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 50 µL of anhydrous pyridine.
-
Derivatization: Add 50 µL of BSTFA with 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS.
Visualizations
Chemical Degradation Pathway
Caption: Thermal degradation pathway of cuscohygrine to hygrine in the GC injector.
Experimental Workflow for Preventing Degradation
Caption: An experimental workflow incorporating preventative measures for cuscohygrine analysis.
References
best practices for the long-term storage of (-)-Hygrine analytical standards
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and use of (-)-Hygrine analytical standards.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for the long-term storage of this compound analytical standards?
A1: For long-term storage, it is recommended to store this compound analytical standards in a freezer at or below -20°C. For short-term storage, refrigeration at 2°C to 8°C is acceptable.[1][2] Always consult the manufacturer's certificate of analysis for specific recommendations.
Q2: How should I protect this compound standards from light and moisture?
A2: this compound should be protected from light by storing it in an amber glass vial.[3] To protect from moisture, use a tightly sealed container with a PTFE-lined cap.[2] Since this compound is hygroscopic, minimizing exposure to the atmosphere is critical.[4]
Q3: What type of container is best for storing this compound?
A3: The ideal container for long-term storage is a sealed amber glass vial or ampoule.[2] If the standard is in a solution, a vial with a PTFE-lined septum cap is recommended to prevent evaporation and contamination. For solid forms, airtight containers are essential to prevent moisture absorption.[4][5]
Q4: My this compound standard is a lyophilized powder. How do I properly reconstitute it?
A4: To reconstitute a lyophilized this compound standard, allow the vial to equilibrate to room temperature before opening to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom. Add the appropriate solvent as specified on the certificate of analysis, cap the vial, and gently agitate to dissolve the powder completely.[6] Avoid vigorous shaking.
Q5: How long can I expect my this compound standard to be stable?
A5: The stability of this compound standards is dependent on storage conditions. When stored properly at -20°C in a tightly sealed, light-protected container, the standard should remain stable for an extended period, as indicated by the manufacturer's expiration date. However, once opened, the stability can be compromised. It is good practice to monitor the standard for any signs of degradation, such as discoloration or the appearance of impurities in chromatographic analyses.[1]
Troubleshooting Guides
Issue 1: I am seeing unexpected peaks in my chromatogram when using the this compound standard.
-
Possible Cause 1: Degradation of the standard. this compound can degrade over time, especially if not stored correctly. Cuscohygrine, a related compound, is known to degrade into hygrine.[1]
-
Solution: Prepare a fresh dilution from a new, unopened standard if possible. If the issue persists, a new lot of the standard may be required. Ensure proper storage conditions are being met.
-
-
Possible Cause 2: Contamination. The standard may have been contaminated during handling.
-
Solution: Use clean, dedicated glassware and syringes for handling the standard. Ensure the solvent used for dilution is of high purity.
-
-
Possible Cause 3: Mobile phase or system contamination. The issue may not be with the standard but with the analytical system.[7]
-
Solution: Run a blank injection of the mobile phase to check for system peaks. If peaks are present, flush the system and prepare a fresh mobile phase.
-
Issue 2: The peak area of my this compound standard is inconsistent between injections.
-
Possible Cause 1: Evaporation of the solvent. If the standard is in a volatile solvent, evaporation can lead to an increase in concentration.
-
Solution: Keep vials tightly capped when not in use. Use autosampler vials with septa to minimize evaporation.
-
-
Possible Cause 2: Adsorption to the container. this compound may adsorb to the surface of plastic containers.
-
Solution: Use glass vials for storing and diluting the standard.[2]
-
-
Possible Cause 3: Incomplete dissolution or precipitation. If the standard is not fully dissolved, it can lead to inconsistent injections.
-
Solution: Ensure the standard is completely dissolved in the solvent. If using a refrigerated or frozen solution, allow it to come to room temperature and sonicate for a few minutes to ensure homogeneity.[3]
-
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Storage Temperature (Long-term) | ≤ -20°C | Minimizes chemical degradation and evaporation.[1] |
| Storage Temperature (Short-term) | 2°C to 8°C | Slows degradation for standards in regular use.[2] |
| Light Exposure | Store in amber glass vials in the dark | Protects from light-induced degradation.[3] |
| Humidity | Store in a desiccator or with a drying agent | Prevents moisture absorption by the hygroscopic compound.[4] |
| Container Type | Sealed amber glass with PTFE-lined cap | Inert material, prevents light exposure, and provides an airtight seal.[2] |
Experimental Protocols
Protocol: Quantification of this compound in a Sample Matrix using HPLC-UV
-
Preparation of this compound Standard Stock Solution (1 mg/mL):
-
Allow the this compound analytical standard to equilibrate to room temperature.
-
Accurately weigh 10 mg of the standard and transfer it to a 10 mL amber volumetric flask.
-
Dissolve and dilute to volume with methanol. Mix thoroughly.
-
Store the stock solution at 2-8°C, protected from light.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Extract the sample containing this compound using an appropriate method (e.g., solid-phase extraction or liquid-liquid extraction).
-
Evaporate the extraction solvent and reconstitute the residue in a known volume of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 20:80 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent analytical results.
Caption: General workflow for sample analysis using a standard.
References
- 1. researchgate.net [researchgate.net]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Handling Your Analytical Reference Standards [restek.com]
- 4. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 5. A Container for Storing and Transporting Bulk Material Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
troubleshooting poor chromatographic resolution in the HPLC analysis of hygrine alkaloids
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of hygrine (B30402) alkaloids. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in resolving poor chromatographic resolution and other related problems.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor resolution between my hygrine and cuscohygrine (B30406) peaks?
Poor resolution between closely eluting compounds like hygrine and cuscohygrine is a common challenge. Several factors can contribute to this issue:
-
Suboptimal Mobile Phase Composition: The ratio of your organic solvent to the aqueous buffer may not be ideal for separating these structurally similar alkaloids.[1][2][3]
-
Inappropriate pH of the Mobile Phase: The ionization state of hygrine alkaloids is pH-dependent. An incorrect mobile phase pH can lead to poor separation.[2][3][4]
-
Inefficient Column: The column's efficiency, which is related to its length and particle size, may be insufficient to resolve the peaks.[2][5][6]
-
Unsuitable Stationary Phase: The chosen stationary phase (e.g., C18) may not provide the necessary selectivity for hygrine alkaloid separation.[1][2][7]
Q2: My hygrine alkaloid peaks are tailing. What is the cause and how can I fix it?
Peak tailing for basic compounds like hygrine alkaloids is often caused by secondary interactions between the basic amine groups of the alkaloids and acidic silanol (B1196071) groups on the silica (B1680970) surface of the stationary phase.[1][4] This leads to a portion of the analyte being more strongly retained, resulting in an asymmetrical peak shape.
Here are several strategies to mitigate peak tailing:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (typically below 3) protonates the silanol groups, reducing their interaction with the protonated basic alkaloids.[4]
-
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (B128534) (TEA), or an acidic modifier like formic acid (typically at 0.1%) into the mobile phase can mask the active silanol sites, improving peak symmetry.[1][4]
-
Employing a Highly Deactivated Column: Modern HPLC columns that are "end-capped" have a minimal number of free silanol groups. Using a highly deactivated or "base-deactivated" column can significantly improve the peak shape for basic compounds.[1][4]
-
Lowering Sample Concentration: Column overload can lead to peak distortion. Injecting a more dilute sample may improve the peak shape.[4][8]
Q3: My retention times are inconsistent. What could be the problem?
Inconsistent retention times can be caused by several factors:
-
Fluctuations in Mobile Phase Composition: Ensure accurate and consistent preparation of the mobile phase. If you are using online mixing, check the pump's performance.[1]
-
Column Temperature Variations: Changes in column temperature can affect retention times. Using a column oven to maintain a consistent temperature is recommended.[1][9]
-
Column Equilibration: Insufficient column equilibration between injections can lead to drifting retention times. Ensure the column is fully equilibrated with the mobile phase before each injection.[10]
-
Leaks in the System: Leaks in the pump, injector, or fittings can cause pressure fluctuations and lead to inconsistent flow rates and retention times.[11][12]
Troubleshooting Guides
Guide 1: Systematic Approach to Improving Poor Resolution
This guide provides a step-by-step workflow for troubleshooting and improving poor chromatographic resolution between hygrine alkaloids.
Quantitative Data Summary: Mobile Phase Modifiers
For addressing peak tailing and improving selectivity, the following mobile phase modifiers are commonly used.
| Modifier | Typical Concentration | Purpose | Reference |
| Formic Acid (FA) | 0.05 - 0.1% (v/v) | Improves peak shape for basic compounds by protonating silanols. | [1] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | Ion-pairing agent that can improve retention and peak shape. | [1] |
| Triethylamine (TEA) | 0.1 - 0.5% (v/v) | A competing base that masks active silanol sites. | [4] |
| Ammonium Formate | 10 - 20 mM | Buffer to control pH and improve peak shape. | [13] |
| Ammonium Acetate | 10 mM | Buffer to control pH, especially at higher pH values. | [7] |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH for the best peak shape and resolution of hygrine alkaloids.
Methodology:
-
Prepare a series of mobile phase buffers at different pH values (e.g., 2.5, 3.0, 3.5, 4.0).
-
Prepare the final mobile phase for each pH value by mixing the aqueous buffer with the organic modifier (e.g., acetonitrile) in the desired ratio.
-
Equilibrate the HPLC system with the first mobile phase for at least 15-20 column volumes.
-
Inject a standard solution of hygrine and cuscohygrine and record the chromatogram.
-
Repeat steps 3 and 4 for each subsequent mobile phase pH.
-
Evaluate the results by comparing the chromatograms. Assess the peak shape (asymmetry factor), retention time, and resolution between the hygrine and cuscohygrine peaks.
-
Select the optimal pH that provides the most symmetrical peaks and the best resolution.[8]
Protocol 2: Gradient Elution Method Development
Objective: To develop a gradient elution method to improve the separation of a complex mixture of hygrine alkaloids.
Methodology:
-
Perform a scouting gradient. This is a rapid, wide-range gradient (e.g., 5% to 95% organic solvent over 10-15 minutes) to determine the approximate elution time of the target alkaloids.
-
Inject the sample or a relevant extract.
-
Analyze the chromatogram to determine the retention time of each alkaloid and the percentage of the organic solvent at which each peak elutes.
-
Optimize the gradient. Based on the scouting run, design a more focused gradient. For example, if the alkaloids of interest elute between 30% and 50% of the organic solvent, create a new gradient that runs from 20% to 60% over a longer period to improve resolution in that specific region.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. benchchem.com [benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. medikamenterqs.com [medikamenterqs.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. researchgate.net [researchgate.net]
reaction optimization to minimize side product formation in (-)-Hygrine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (-)-Hygrine, with a primary focus on minimizing side product formation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in the Mannich Reaction for this compound Synthesis
-
Question: My Mannich reaction for the synthesis of this compound is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
-
Answer: Low yields in the Mannich reaction for this compound synthesis can stem from several factors. The reaction involves the condensation of an enolizable ketone (or its equivalent) with a non-enolizable aldehyde and a primary or secondary amine. The formation of undesired side products is a common cause of reduced yield.
Potential Causes and Solutions:
-
Sub-optimal pH: The pH of the reaction medium is critical. An acidic medium can favor the formation of the required iminium ion intermediate, but excessively low pH can lead to the protonation of the amine, rendering it unreactive. Conversely, a basic medium might not efficiently generate the iminium ion. It is crucial to maintain the reaction pH within the optimal range, which is often near neutral (pH 7) for similar reactions.[1]
-
Formation of Side Products: The Mannich reaction is susceptible to the formation of various side products, including dimers and other condensation products.[2] Careful control of stoichiometry and reaction temperature can help minimize these. Adding the reactants slowly and maintaining a lower reaction temperature can be beneficial.
-
Imine Stability: The intermediate imine or iminium ion can be unstable. Ensuring anhydrous conditions can prevent the hydrolysis of this intermediate.
-
Choice of Reactants: The choice of the ketone equivalent is important. Using a more reactive ketone precursor can improve yields.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in the Mannich reaction.
-
Issue 2: Formation of Regioisomers during Wacker Oxidation
-
Question: I am observing the formation of an undesired regioisomer during the Wacker oxidation of an olefin precursor to this compound. How can I improve the regioselectivity?
-
Answer: The Wacker oxidation is a key step in several synthetic routes to this compound, converting a terminal olefin to a methyl ketone.[3] However, the formation of the corresponding aldehyde from an internal olefin can be a competing side reaction.
Factors Influencing Regioselectivity and Optimization Strategies:
-
Catalyst System: The choice of palladium catalyst and co-catalyst can influence regioselectivity. Standard conditions often employ PdCl2 with a copper co-catalyst. Experimenting with different ligand systems on the palladium catalyst may alter the steric and electronic environment, thereby favoring the desired oxidation.
-
Solvent: The solvent system can play a significant role. A common solvent system is DMF/water. Varying the ratio or exploring other solvent systems could impact the selectivity.
-
Directing Groups: The presence of nearby functional groups can direct the regioselectivity of the oxidation. Protecting groups on the pyrrolidine (B122466) nitrogen can influence the outcome.
Data on Wacker Oxidation Optimization (Hypothetical Example):
Catalyst System Solvent (v/v) Temperature (°C) Desired Ketone : Aldehyde Ratio PdCl2/CuCl DMF/H2O (7:1) 60 85:15 Pd(OAc)2/Cu(OAc)2 DMA/H2O (8:1) 50 92:8 PdCl2(MeCN)2 t-BuOH/H2O (9:1) 55 90:10 -
Issue 3: Byproduct Formation in the Wittig Reaction
-
Question: The Wittig reaction in my this compound synthesis is producing significant amounts of triphenylphosphine (B44618) oxide and other byproducts, making purification difficult. What can I do to minimize these and improve the workup?
-
Answer: The Wittig reaction is a powerful tool for olefination but is known for the stoichiometric formation of triphenylphosphine oxide, which can complicate purification.[3]
Strategies for Minimizing Byproducts and Simplifying Purification:
-
Ylide Generation: Ensure complete formation of the ylide. The choice of base (e.g., n-BuLi, NaH) and reaction conditions (anhydrous, inert atmosphere) are critical. Incomplete ylide formation can lead to side reactions.
-
Stoichiometry: Use a slight excess of the ylide to ensure complete consumption of the aldehyde starting material.
-
Purification:
-
Crystallization: Triphenylphosphine oxide is often crystalline and can sometimes be removed by crystallization from a suitable solvent system.
-
Chromatography: Column chromatography on silica (B1680970) gel is a common method for separating the desired alkene from triphenylphosphine oxide. A non-polar eluent can be used to elute the alkene first.
-
Alternative Reagents: Consider using a Horner-Wadsworth-Emmons (HWE) reagent (a phosphonate (B1237965) ester). The phosphate (B84403) byproduct of the HWE reaction is water-soluble and can be easily removed by an aqueous workup.
-
Logical Relationship for Wittig Reaction Troubleshooting:
Caption: Troubleshooting options for Wittig reaction byproducts.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common starting materials for the enantioselective synthesis of this compound?
-
A1: L-proline is a widely used chiral starting material for the synthesis of this compound.[3] Its readily available chiral center provides a straightforward entry into the desired stereochemistry of the final product.
-
-
Q2: What analytical techniques are best suited for monitoring the progress of this compound synthesis and identifying side products?
-
A2: A combination of Thin Layer Chromatography (TLC) for rapid reaction monitoring, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) for structural confirmation of the product and identification of impurities is highly recommended.
-
-
Q3: Are there any specific safety precautions to consider during the synthesis of this compound?
-
A3: Standard laboratory safety practices should always be followed. Specific reagents used in the synthesis may have particular hazards. For example, organolithium reagents like n-BuLi are highly pyrophoric and must be handled under an inert atmosphere. Palladium catalysts can be toxic and should be handled with care. Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
-
Q4: How can I purify the final this compound product?
-
A4: Purification of this compound typically involves column chromatography on silica gel.[4] The choice of eluent will depend on the polarity of the remaining impurities. Due to the basic nature of the pyrrolidine nitrogen, it may be beneficial to use a solvent system containing a small amount of a basic modifier like triethylamine (B128534) to prevent peak tailing on silica gel.
-
Experimental Protocols
Protocol 1: Wittig Olefination of N-Boc-L-prolinal
-
Ylide Preparation:
-
To a stirred suspension of methyltriphenylphosphonium (B96628) bromide (1.2 eq) in anhydrous THF at 0 °C under an argon atmosphere, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.
-
Allow the resulting orange-red solution to stir at room temperature for 1 hour.
-
-
Wittig Reaction:
-
Cool the ylide solution to -78 °C.
-
Add a solution of N-Boc-L-prolinal (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired alkene.
-
Protocol 2: Wacker Oxidation of N-Boc-allyl-L-prolinol derivative
-
Reaction Setup:
-
To a solution of the N-Boc-allyl-L-prolinol derivative (1.0 eq) in a mixture of DMF and water (7:1), add palladium(II) chloride (0.1 eq) and copper(I) chloride (1.0 eq).
-
-
Reaction Execution:
-
Stir the mixture vigorously under an atmosphere of oxygen (balloon) at room temperature for 24 hours.
-
-
Workup and Purification:
-
Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
-
Protocol 3: Mannich-type Reaction for Hygrine Synthesis
-
Reaction Setup:
-
To a solution of γ-methylaminobutyraldehyde dimethyl acetal (B89532) (1.0 eq) in an appropriate solvent, add a catalytic amount of a suitable acid (e.g., HCl) to generate the corresponding aldehyde in situ.
-
In a separate flask, prepare a solution of acetoacetic acid or a suitable equivalent.
-
-
Reaction Execution:
-
Combine the aldehyde and acetoacetic acid solutions and adjust the pH to approximately 7 using a buffer solution.
-
Stir the reaction mixture at room temperature for 48-72 hours.
-
-
Workup and Purification:
-
Acidify the reaction mixture and extract with an organic solvent to remove unreacted starting materials.
-
Basify the aqueous layer with a suitable base (e.g., NaOH) and extract the product into an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
References
dealing with low extraction efficiency of (-)-Hygrine from plant material
Welcome to the technical support center for the extraction of (-)-Hygrine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction of this compound from plant material. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Extraction
Q1: My this compound extraction yield is consistently low. What are the possible causes and solutions?
A1: Low extraction yields can be attributed to several factors. Here is a troubleshooting guide to help you identify and resolve the issue:
-
Incorrect Solvent System: The polarity of your solvent system may not be optimal for this compound. Experiment with different solvents and mixtures of varying polarities. For alkaloids like this compound, aqueous-organic solvent mixtures are often effective. Alcohols such as methanol (B129727) and ethanol (B145695) are commonly used.[1][2] A modified procedure for extracting hygrine (B30402) from coca leaves utilizes chloroform (B151607) for partitioning the alkaloids from an aqueous solution.[3]
-
Suboptimal pH: The pH of the extraction solvent significantly impacts the solubility and stability of alkaloids. Since this compound is an alkaloid, its extraction is pH-dependent. Typically, an alkaline aqueous phase is used to ensure the alkaloids are in their free base form, which can then be extracted with an organic solvent.[4] One method adjusts the aqueous layer to a final pH of 8.8 before partitioning with chloroform.[3]
-
Inadequate Grinding of Plant Material: Ensure the plant material is finely ground to increase the surface area for solvent penetration.[5] Smaller particle sizes generally lead to better extraction efficiency.[6][7][8] However, excessively fine particles can sometimes complicate filtration.[1]
-
Insufficient Extraction Time or Temperature: You may need to increase the extraction time or temperature to ensure complete extraction.[5][9] However, be cautious as excessive heat can lead to the degradation of thermolabile compounds like this compound.[6][10] The optimal extraction time and temperature will depend on the specific plant material and extraction method used.[10]
-
Incomplete Solvent Penetration: Thorough mixing or agitation of the plant material and solvent is crucial to facilitate efficient mass transfer.[6][9] Techniques like maceration, percolation, and reflux extraction are conventional methods used.[1] Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can improve solvent penetration and reduce extraction times.[1][11]
-
High Moisture Content: The presence of excess moisture in the plant material can reduce extraction efficiency. Drying the plant material is a common pre-treatment step to prevent microbial growth and enhance extraction.[11]
Q2: What are the best solvents for extracting this compound?
A2: The choice of solvent is critical and should be based on the polarity and solubility of this compound.[1] Alcohols like methanol and ethanol are considered universal solvents for phytochemical extraction.[1] A published method for this compound extraction from coca leaves uses a combination of solvents. The initial extraction is performed with a mixture of methanol, ethanol, and chloroform. The alkaloids are then partitioned into chloroform from an aqueous solution at a specific pH.[3] The final extract is often diluted in methanol for analysis by HPLC.[3]
Q3: How does temperature affect the extraction efficiency of this compound?
A3: Increasing the extraction temperature generally enhances the solubility and diffusion of the target compound, which can improve extraction efficiency.[1][6][9] However, high temperatures can also lead to the degradation of heat-sensitive alkaloids like this compound.[6][10] It is important to find an optimal temperature that maximizes yield without causing significant degradation.[9] For some advanced methods like Microwave-Assisted Extraction (MAE), higher temperatures (e.g., 130°C) have been used successfully for other alkaloids.[10]
Q4: What is the importance of pH in this compound extraction?
A4: pH plays a crucial role in the extraction of alkaloids. To extract basic alkaloids like this compound into an organic solvent, the aqueous solution containing the plant extract is typically made alkaline. This converts the alkaloid salts into their free base form, which is more soluble in organic solvents. A specific method for hygrine extraction involves adjusting the pH of the aqueous layer to 8.8 before partitioning with chloroform.[3]
Purification
Q5: My purified this compound extract contains a high level of impurities. How can I improve its purity?
A5: Co-extraction of impurities such as other alkaloids, lipids, and pigments is a common challenge.[5] Consider the following purification strategies:
-
Liquid-Liquid Extraction (Acid-Base Extraction): This is a standard technique for purifying alkaloids. The crude extract can be dissolved in an acidic aqueous solution to protonate the alkaloids, making them water-soluble. This aqueous layer can then be washed with a non-polar organic solvent to remove non-basic impurities. Subsequently, the aqueous layer is basified, and the alkaloids are re-extracted into an immiscible organic solvent.[12]
-
Solid-Phase Extraction (SPE): SPE can be a highly effective method for cleaning up extracts before analysis. Different sorbents can be used to selectively retain either the target compound or the impurities.
-
Chromatographic Techniques: Techniques such as Thin-Layer Chromatography (TLC), and High-Performance Liquid Chromatography (HPLC) can be used for the analysis and purification of this compound.[3] A strong cation exchange HPLC column has been used for the determination of hygrine.[3]
Analysis and Quantification
Q6: I am having trouble with the quantification of this compound. What are some reliable analytical methods?
A6: Several analytical methods can be used for the quantification of this compound.
-
High-Performance Liquid Chromatography (HPLC): A novel HPLC method has been described for the determination of hygrine in coca leaves. This method uses a strong cation exchange column with a mobile phase of MeOH: 0.1 M KH2PO4, pH 7 (75%:25%, v/v) and UV detection at 220 nm.[3]
-
Gas Chromatography (GC): Capillary Gas Chromatography (CGC) has been traditionally used for the analysis of hygrine and other tropane (B1204802) alkaloids.[3] In some cases, derivatization may be necessary before GC analysis.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both identification and quantification. However, it has been noted that thermolabile compounds like cuscohygrine (B30406) can degrade to hygrine in the GC injector, which can pose an analytical challenge.[13]
Q7: How can I ensure the stability of my this compound extracts during storage?
A7: The stability of extracts is crucial for accurate quantification. For other types of alkaloids, it has been recommended that extracts be prepared and analyzed on the same day or stored at low temperatures (e.g., below ambient temperature, at 4°C, or -20°C in the dark).[14][15][16] Long-term storage, even at low temperatures, can sometimes lead to degradation or epimerization.[15]
Quantitative Data
The following table summarizes extraction conditions and yields for alkaloids from various plant sources, providing a reference for optimizing this compound extraction.
| Alkaloid | Plant Source | Extraction Method | Solvent | Temperature | Time | Yield | Reference |
| Hygrine | Erythroxylum coca | Liquid-Liquid | Chloroform/Methanol | Room Temp. | 1.5 hr (shaking) | 0.09% of dry weight | [3] |
| Hygrine | Erythroxylum novogranatense | Liquid-Liquid | Chloroform/Methanol | Room Temp. | 1.5 hr (shaking) | 0.10% of dry weight | [3] |
| Quinine | Cinchona officinalis | MAE | 65% aq. EtOH | 130 °C | 34 min | 3.82 mg/g | [10] |
| Quinine | Cinchona officinalis | UAE | 61% aq. EtOH | 25 °C | 15 min | 2.04 mg/g | [10] |
Experimental Protocols
Protocol 1: Modified Liquid-Liquid Extraction of this compound from Plant Material
This protocol is adapted from a published method for extracting hygrine from Erythroxylum leaves.[3]
1. Materials and Reagents:
- Dried and powdered plant material
- Methanol (HPLC grade)
- Ethanol (HPLC grade)
- Chloroform (HPLC grade)
- 1.2 M Sodium Bicarbonate
- 1.0 M Sodium Hydroxide
- Deionized water
- Rotary evaporator
- Mechanical shaker
- Separatory funnel
- pH meter
2. Extraction Procedure:
- Weigh 10 g of finely powdered plant material.
- The initial extraction steps with methanol, ethanol, and chloroform as described in some literature are not fully detailed in the provided search results. A general approach would be to macerate the plant material with a suitable solvent mixture to create a crude extract.
- After obtaining a crude extract, evaporate the organic solvents to obtain a residue.
- Redissolve the residue in an acidic aqueous solution.
- Wash the acidic solution with a non-polar solvent like hexane (B92381) to remove fats and waxes.
- Adjust the pH of the aqueous layer to 7.5 with 1.2 M sodium bicarbonate.
- Further adjust the pH to 8.8 with 1.0 M sodium hydroxide.
- Transfer the aqueous solution to a separatory funnel and add 50 mL of chloroform.
- Shake the mixture vigorously for 1.5 hours on a rotary mixer to partition the alkaloids into the chloroform layer.
- Allow the layers to separate for 15 minutes.
- Collect the lower chloroform layer.
- Reduce the volume of the chloroform extract to 1-2 mL using a rotary evaporator.
- Dilute the final extract to a 10 mL volume with methanol for HPLC analysis.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Alkaloids
This is a general protocol for UAE of alkaloids, which can be optimized for this compound extraction.[1][10][11]
1. Materials and Reagents:
- Dried and powdered plant material
- Selected solvent (e.g., 80% methanol in water)[14][17]
- Ultrasonic bath or probe sonicator
- Centrifuge
- Filtration apparatus (e.g., 0.45 µm filter)
2. Extraction Procedure:
- Weigh 1 g of finely powdered plant material and place it in a suitable vessel.
- Add 20 mL of the extraction solvent (e.g., 80% methanol). This represents a 1:20 solid-to-solvent ratio.[1]
- Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
- Sonicate for a specified time (e.g., 15-30 minutes).[10] The temperature of the water bath can be controlled to prevent overheating.[10]
- After sonication, centrifuge the mixture to pellet the solid material.
- Filter the supernatant through a 0.45 µm filter to obtain the crude extract.
- The crude extract can then be further purified using liquid-liquid extraction (as described in Protocol 1) or other chromatographic techniques.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting low this compound extraction efficiency.
References
- 1. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. KR20120093862A - Methods for isolating alkaloids from plants - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Describe various factors affecting extraction efficiency | Filo [askfilo.com]
- 7. Insight into the Influence of Grinding on the Extraction Efficiency of Selected Bioactive Compounds from Various Plant Leaves | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. What factors affect extraction efficiency? [proseaworld.com]
- 10. Optimization of Two Methods for the Rapid and Effective Extraction of Quinine from Cinchona officinalis [mdpi.com]
- 11. jocpr.com [jocpr.com]
- 12. Coca - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of ergot alkaloids: purity and stability assessment of standards and optimization of extraction conditions for cereal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
improving the sensitivity of analytical methods for trace-level detection of (-)-Hygrine
Welcome to the technical support center for the analytical determination of (-)-Hygrine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the trace-level detection of this compound?
A1: The main challenges include:
-
Thermal Instability: this compound is susceptible to thermal degradation, particularly during Gas Chromatography (GC) analysis, which can lead to inaccurate quantification and the formation of artifacts.[1]
-
Matrix Effects: Complex biological or plant matrices can interfere with the ionization of this compound in Mass Spectrometry (MS), causing ion suppression or enhancement and affecting accuracy.[1][2]
-
Low Concentration: As a trace-level analyte, achieving sufficient sensitivity for reliable detection and quantification can be difficult.
-
Isomeric Separation: Differentiating this compound from its enantiomer, (+)-Hygrine, requires specialized chiral chromatography techniques.
Q2: Which analytical technique is recommended for the sensitive and reliable analysis of this compound?
A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the analysis of this compound.[1] It offers high sensitivity and selectivity and avoids the high temperatures used in GC-MS that can cause thermal degradation.
Q3: Can Gas Chromatography-Mass Spectrometry (GC-MS) be used for this compound analysis?
A3: While GC-MS can be used, it presents significant challenges due to the thermal lability of hygrine. Thermal degradation in the GC inlet can lead to the formation of byproducts and an underestimation of the actual concentration.[1] If GC-MS must be used, careful optimization of the injection temperature and the use of derivatization are crucial to improve stability and sensitivity.
Q4: How can I improve the sensitivity of my LC-MS/MS method for this compound?
A4: To enhance sensitivity in your LC-MS/MS analysis, consider the following:
-
Optimize Sample Preparation: Employ solid-phase extraction (SPE) to effectively clean up the sample and concentrate this compound. This reduces matrix effects and increases the analyte concentration injected into the system.[3]
-
Enhance Ionization Efficiency: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flows, and temperature, to maximize the generation of protonated this compound molecules ([M+H]+).
-
Select Appropriate MRM Transitions: Choose multiple reaction monitoring (MRM) transitions that are specific and provide high signal intensity for both quantification and qualification purposes.
-
Chromatographic Focusing: Use a suitable analytical column and mobile phase gradient to achieve sharp, well-defined chromatographic peaks, which increases the signal-to-noise ratio.
Q5: What is derivatization and how can it help in the GC-MS analysis of this compound?
A5: Derivatization is a chemical modification of the analyte to improve its analytical properties. For this compound in GC-MS, silylation is a common derivatization technique.[4][5][6] This process replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, which:
-
Increases thermal stability, reducing degradation in the GC inlet.[4]
-
Increases volatility, allowing for better chromatographic performance.[4]
-
Can improve the fragmentation pattern in the mass spectrometer, leading to more specific and sensitive detection.
Troubleshooting Guides
LC-MS/MS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal/Poor Sensitivity | Inefficient ionization. | Optimize ESI source parameters (capillary voltage, nebulizer gas, drying gas flow, and temperature). Ensure the mobile phase pH is suitable for protonating this compound (acidic conditions are generally preferred). |
| Matrix effects (ion suppression). | Improve sample cleanup using a more selective SPE sorbent. Dilute the sample extract to reduce the concentration of interfering matrix components. Use a matrix-matched calibration curve. | |
| Poor chromatographic peak shape. | Ensure compatibility between the sample solvent and the initial mobile phase. Optimize the gradient elution profile. Check for column degradation. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| Interference from the sample matrix. | Enhance sample preparation with a more rigorous cleanup step. | |
| Inconsistent Retention Time | Fluctuations in mobile phase composition or flow rate. | Ensure the pump is functioning correctly and the mobile phase is properly mixed and degassed. |
| Column temperature variations. | Use a column oven to maintain a stable temperature. | |
| Poor Reproducibility | Inconsistent sample preparation. | Standardize the sample preparation procedure, ensuring consistent volumes, incubation times, and elution steps. |
| Variability in instrument performance. | Perform regular system suitability tests to monitor instrument performance. |
GC-MS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Analyte Peak | Thermal degradation of this compound in the injector.[1] | Lower the injector temperature. Use a pulsed splitless or cold on-column injection technique if available. Derivatize the analyte to increase thermal stability.[4] |
| Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality, inert GC column. Perform regular maintenance, including cleaning the inlet and trimming the column. | |
| Peak Tailing | Adsorption of the analyte due to its polarity. | Derivatize the this compound to reduce its polarity. Use a more inert GC column. |
| Column overloading. | Dilute the sample or use a split injection. | |
| Ghost Peaks | Carryover from previous injections. | Implement a thorough cleaning procedure for the syringe and injector port between runs. Run blank injections to confirm the absence of carryover. |
| Irreproducible Results | Inconsistent derivatization. | Optimize the derivatization reaction conditions (reagent concentration, temperature, and time) to ensure complete and reproducible derivatization. Ensure samples are dry before adding the silylation reagent.[5][6] |
| Variability in injection volume or technique. | Use an autosampler for precise and reproducible injections. |
Experimental Protocols
Sample Preparation from Plant Material (Coca Leaves)
This protocol describes a general procedure for the extraction of this compound from coca leaves.
-
Homogenization: Dry the coca leaves at room temperature and grind them into a fine powder.
-
Extraction:
-
Weigh 1 gram of the powdered plant material into a centrifuge tube.
-
Add 10 mL of an appropriate extraction solvent (e.g., ethanol (B145695) or a mixture of methanol (B129727) and chloroform).[7]
-
Vortex the mixture for 1 minute and then sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 10 mL of the extraction solvent to ensure complete extraction.
-
Combine the supernatants.
-
-
Solvent Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for the subsequent analytical method (e.g., mobile phase for LC-MS/MS or a derivatization solvent for GC-MS).
Silylation Derivatization for GC-MS Analysis
This protocol provides a general guideline for the silylation of this compound.
-
Sample Preparation: Ensure the reconstituted sample extract is completely dry, as moisture can deactivate the silylation reagent.[5][6] This can be achieved by evaporating the solvent under nitrogen and further drying in a desiccator.
-
Derivatization:
-
Add 50 µL of a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried sample.
-
Add 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile.
-
Seal the vial tightly and heat at 60-70°C for 30-60 minutes.
-
-
Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for this compound Detection
| Parameter | GC-MS | LC-MS/MS |
| Principle | Separation of volatile compounds followed by mass analysis. | Separation of compounds in the liquid phase followed by mass analysis. |
| Sensitivity | Moderate to low, limited by thermal degradation.[1] | High, suitable for trace-level analysis. |
| Selectivity | Good with MS detection. | Excellent with MS/MS detection. |
| Throughput | Moderate. | High. |
| Key Advantage | Widely available instrumentation. | High sensitivity and specificity, suitable for thermolabile compounds.[1] |
| Key Disadvantage | Prone to thermal degradation of this compound, leading to inaccurate results.[1] | Higher initial instrument cost. |
Table 2: Performance of Different Sample Preparation Techniques
| Technique | Principle | Recovery of this compound | Matrix Effect Reduction |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Variable, depends on solvent choice and pH. | Moderate. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted with a solvent. | High, can be optimized by sorbent and solvent selection.[3] | Excellent, very effective at removing interferences.[3] |
| Protein Precipitation (for biological samples) | Proteins are precipitated out of the sample using an organic solvent or acid. | Good, but may not remove all matrix interferences. | Moderate. |
Visualizations
Caption: General experimental workflow for the analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Detection of coca alkaloids in oral fluid from coca leaf (tea) consumers: using solid phase extraction to improve validation parameters and widen the detection window - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Analysis of alkaloids in leaves of cultivated Erythroxylum and characterization of alkaline substances used during coca chewing [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Inconsistencies in the Biological Activity of Synthetic (-)-Hygrine Batches
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistencies observed in the biological activity of different batches of synthetic (-)-hygrine.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the biological activity of different synthetic batches of this compound in our assays. What are the potential causes?
A1: Inconsistencies in the biological activity of synthetic this compound batches can stem from several factors. The most common culprits are variations in chemical purity, the presence of stereoisomers, compound degradation, or issues with the experimental assay itself. Each of these possibilities should be systematically investigated to pinpoint the source of the variability.
Q2: How can we determine if the purity of our this compound batches is the issue?
A2: The first step in troubleshooting is to verify the chemical purity of each batch. Synthetic procedures can result in residual starting materials, reagents, or byproducts that may interfere with your biological assays. We recommend performing analytical tests to quantify the purity of your samples.
Recommended Purity Analysis Methods:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the main compound from impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can help identify unknown contaminants.
Q3: Could the presence of stereoisomers other than this compound be affecting our results?
A3: Absolutely. This compound has a stereocenter, meaning it exists as two enantiomers: this compound and (+)-hygrine. These enantiomers can have different biological activities.[1] If your synthesis is not perfectly stereoselective, your final product could be a mixture of these enantiomers, leading to batch-to-batch variability. It is crucial to determine the enantiomeric purity of your synthetic this compound.
Q4: How can we assess the enantiomeric purity of our this compound samples?
A4: Several analytical techniques can be used to determine the ratio of this compound to (+)-hygrine in your samples.[2][3][4]
Methods for Enantiomeric Purity Assessment:
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a common and reliable method for separating and quantifying enantiomers.
-
Chiral Gas Chromatography (Chiral GC): Suitable for volatile compounds like hygrine.
-
NMR Spectroscopy with Chiral Shift Reagents: This technique can be used to differentiate between enantiomers in an NMR spectrum.
Q5: Our latest batch of this compound shows lower activity than previous batches, even though the initial purity and enantiomeric excess were high. What could be the problem?
A5: If you have ruled out purity and stereoisomer issues, the problem may be compound degradation. Like many natural products, this compound may be sensitive to light, temperature, and oxygen.[5] Improper storage or handling can lead to a decrease in the concentration of the active compound over time. We recommend storing this compound in a cool, dark, and dry place, preferably under an inert atmosphere.
Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common issues with synthetic this compound.
Caption: General troubleshooting workflow for inconsistent this compound activity.
Quantitative Data Summary
The following table provides a hypothetical example of data from three different batches of synthetic this compound, illustrating how inconsistencies can arise.
| Batch ID | Chemical Purity (HPLC, %) | Enantiomeric Excess (%) | Biological Activity (IC50, µM) |
| HYG-001 | 98.5 | 99.2 | 10.5 |
| HYG-002 | 92.1 | 99.0 | 25.3 |
| HYG-003 | 98.2 | 85.5 | 18.7 |
In this example, Batch HYG-002 shows lower biological activity likely due to its lower chemical purity. Batch HYG-003 has high chemical purity but a lower enantiomeric excess, which also results in reduced biological activity.
Experimental Protocols
Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC
-
Column Selection: Choose a chiral stationary phase column suitable for separating amine compounds.
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of hexane, isopropanol, and a small amount of an amine modifier like diethylamine.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
HPLC Analysis:
-
Inject the sample onto the chiral column.
-
Run the analysis using an isocratic elution at a constant flow rate.
-
Detect the enantiomers using a UV detector at an appropriate wavelength.
-
-
Data Analysis: Integrate the peak areas for both the (-) and (+) enantiomers. Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Hypothetical Signaling Pathway for this compound
While the exact signaling pathway of this compound is not fully elucidated, it is believed to be a precursor in the biosynthesis of tropane (B1204802) alkaloids, which are known to interact with muscarinic acetylcholine (B1216132) receptors.[6][7] Inconsistencies in your synthetic batches could affect interactions at various points in such a pathway.
Caption: Potential signaling pathway and points of interference for this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. An efficient method for the determination of enantiomeric purity of racemic amino acids using micellar chromatography, a green approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New methods for determining the enantiomeric purity of erythro -sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Optimization of Derivatization Reagents for GC-MS Analysis of (-)-Hygrine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of (-)-Hygrine for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guide
Problem: Low or No Derivatization Product Peak in GC-MS Chromatogram
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Extend Reaction Time and/or Increase Temperature: Some derivatization reactions, especially with sterically hindered functional groups, may require longer incubation times or higher temperatures for completion. For silylation with BSTFA or MSTFA, try increasing the reaction time from 30 minutes to 1 hour or raising the temperature from 60°C to 75°C.[1] |
| Use a Catalyst: The addition of a catalyst like Trimethylchlorosilane (TMCS) to silylation reagents (e.g., BSTFA + TMCS) can significantly increase the reactivity, especially for hindered hydroxyl groups.[1][2] | |
| Analyte Insolubility | Add a Solvent: If the dried this compound extract does not dissolve in the derivatization reagent, the reaction will be inefficient.[3] Consider adding a small amount of a compatible solvent like pyridine (B92270) or ethyl acetate (B1210297) to first dissolve the analyte before adding the derivatization reagent.[3] |
| Reagent Degradation | Use Fresh Reagent: Silylation reagents are particularly sensitive to moisture and can be deactivated by hydrolysis.[2][4] Always use fresh reagents from a sealed vial and handle them in a dry environment (e.g., under a nitrogen stream). Store reagents properly in a desiccator.[1] |
| Presence of Moisture in the Sample | Ensure Sample is Dry: Moisture in the sample or solvent will preferentially react with the derivatization reagent, reducing the yield of the desired derivative.[1][5] Ensure the sample extract is completely dry before adding the derivatization reagent. |
| Incorrect Reagent Choice | Select a More Potent Reagent: For difficult-to-derivatize compounds, a stronger silylating agent like MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) might be more effective than BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[6] For acylation, reagents with better leaving groups may improve derivatization efficiency. |
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Incomplete Derivatization | Optimize Reaction Conditions: As with low product yield, incomplete derivatization can lead to tailing peaks due to the presence of the more polar, underivatized analyte. Re-optimize the reaction time, temperature, and reagent-to-analyte ratio. |
| Active Sites in the GC System | Deactivate Glassware and Inlet Liner: The free silanol (B1196071) groups on glass surfaces in the injection port and column can interact with polar analytes, causing peak tailing.[7] Silanize the glassware and inlet liner with a reagent like dimethyldichlorosilane (DMDCS) to create a non-adsorptive surface.[7] |
| Column Degradation | Condition or Replace the GC Column: Over time, the stationary phase of the GC column can degrade, exposing active sites. Condition the column according to the manufacturer's instructions or replace it if conditioning does not improve peak shape. |
| Acidic Byproducts from Acylation | Remove Acidic Byproducts: Acylation reagents like TFAA, PFAA, and HFBA produce acidic byproducts that can damage the GC column and cause peak tailing.[4][7] A wash step after derivatization may be necessary to remove these byproducts before injection.[8] |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: Derivatization is often required for compounds like this compound, which contain polar functional groups (a secondary amine and a hydroxyl group), to improve their chromatographic behavior and detection.[7][9] The process increases the volatility and thermal stability of the analyte while reducing its polarity.[2][10] This leads to better peak shape, improved resolution, and enhanced sensitivity during GC-MS analysis.[7]
Q2: What are the most common types of derivatization reagents for compounds like this compound?
A2: The two most common types of derivatization for analytes with hydroxyl and amine groups are silylation and acylation.[7]
-
Silylation reagents , such as BSTFA, MSTFA, and MTBSTFA, replace active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[2][6]
-
Acylation reagents , such as Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), and Heptafluorobutyric Anhydride (HFBA), introduce an acyl group.[8]
Q3: How do I choose between silylation and acylation?
A3: The choice depends on the specific requirements of the analysis:
-
Silylation is a very common and effective method for hydroxyl and amine groups, often resulting in stable and volatile derivatives.[2] Reagents like MTBSTFA can form t-BDMS derivatives that are significantly more stable against hydrolysis than TMS derivatives, which can be advantageous for sample handling and storage.[2][4]
-
Acylation , particularly with fluorinated reagents, can significantly enhance the sensitivity for detectors like the Electron Capture Detector (ECD).[4][7] The resulting derivatives are also very stable.[8] However, the reaction can produce acidic byproducts that may need to be removed.[7]
Q4: What is the recommended general procedure for derivatization?
A4: A general workflow involves evaporating the sample extract to complete dryness, adding the derivatization reagent (and catalyst or solvent if necessary), sealing the vial, and heating at a specific temperature for a set amount of time. The reaction mixture can then be directly injected into the GC-MS. For detailed protocols, refer to the "Experimental Protocols" section below.
Q5: My silylated samples are not stable. What can I do?
A5: TMS derivatives can be sensitive to moisture.[2] To improve stability, ensure all glassware is dry and perform the derivatization under an inert atmosphere (e.g., nitrogen). Analyze the samples as soon as possible after derivatization. For increased stability, consider using a reagent like MTBSTFA, which forms t-BDMS derivatives that are up to 10,000 times more resistant to hydrolysis than TMS derivatives.[2][4]
Quantitative Data Summary
The following table summarizes the general characteristics and typical reaction conditions for common derivatization reagents applicable to this compound. Note that specific optimal conditions for this compound may need to be determined empirically.
| Derivatization Reagent | Reagent Type | Target Functional Groups | Typical Reaction Conditions | Derivative Stability | Key Advantages |
| BSTFA (+/- 1% TMCS) | Silylation | Alcohols, Amines, Carboxylic Acids | 60-80°C for 30-60 min | Moderate | Widely used, effective for many compounds. TMCS enhances reactivity.[6][11] |
| MSTFA | Silylation | Alcohols, Amines | 60-80°C for 30-60 min | Good | Produces more volatile derivatives than BSTFA.[6] |
| MTBSTFA | Silylation | Alcohols, Primary/Secondary Amines | 60-100°C for 30-120 min | Very High | Forms highly stable t-BDMS derivatives, resistant to hydrolysis.[2][6] Good for GC-MS applications.[10] |
| TFAA | Acylation | Alcohols, Amines, Phenols | Room temp. to 60°C for 15-30 min | High | Highly reactive, forms stable and volatile derivatives.[7][8] |
| PFPA (PFPAA) | Acylation | Alcohols, Amines, Phenols | Room temp. to 70°C for 15-60 min | High | Similar to TFAA, provides good volatility and stability.[8] |
| HFBA (HFBAA) | Acylation | Alcohols, Amines, Phenols | Room temp. to 70°C for 15-60 min | High | Forms stable derivatives with excellent volatility.[8] |
Experimental Protocols
Protocol 1: Silylation using BSTFA with 1% TMCS
-
Pipette an aliquot of the sample extract containing this compound into a 1.5 mL reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) to the dried residue.
-
Cap the vial tightly and vortex briefly to ensure complete dissolution.
-
Heat the vial at 70°C for 45 minutes in a heating block or oven.[11]
-
After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS system.
Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)
-
Transfer the dried this compound extract to a reaction vial.
-
Add 100 µL of ethyl acetate and 50 µL of TFAA.
-
Cap the vial tightly and vortex.
-
Allow the reaction to proceed at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Visualizations
Caption: A flowchart illustrating the systematic workflow for optimizing the derivatization of this compound.
References
- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 2. Silylation Reagents - Regis Technologies [registech.com]
- 3. researchgate.net [researchgate.net]
- 4. chromtech.com [chromtech.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. GC 試薬 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. jfda-online.com [jfda-online.com]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. journal-imab-bg.org [journal-imab-bg.org]
solving solubility issues of (-)-Hygrine in aqueous buffers for bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address solubility issues of (-)-Hygrine in aqueous buffers for bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
A1: this compound is a pyrrolidine (B122466) alkaloid.[1][2] Its chemical structure and key properties are summarized below. Understanding these properties is crucial for addressing solubility challenges.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | [3][4] |
| Molecular Weight | 141.21 g/mol | [3][4] |
| Appearance | Thick, yellow oil | [1] |
| Predicted pKa (Strongest Basic) | 9.27 | [5] |
| Predicted Water Solubility | 279 g/L (computationally predicted) | [5] |
| Observed Water Solubility | Described as "less soluble in water" or "slightly soluble" | [3][6] |
Q2: There are conflicting reports on the water solubility of this compound. Which is correct?
A2: The high water solubility value of 279 g/L is a computational prediction and may not reflect experimental reality.[5] Qualitative descriptions from chemical suppliers and databases suggest that this compound is only slightly soluble in water.[3][6] This discrepancy highlights the importance of empirically determining the solubility of this compound under your specific experimental conditions.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: For preparing a high-concentration stock solution, using an organic solvent is recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for bioassays.[3] Other organic solvents like ethanol (B145695) and chloroform (B151607) can also dissolve this compound but may be less compatible with certain cell-based assays.[3]
Q4: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer like PBS or Tris?
A4: This is a common issue for weakly basic compounds like this compound. The precipitation is likely due to a combination of factors:
-
pH: this compound is a weak base.[5] At a neutral pH of 7.4, a significant portion of the molecule will be in its less soluble, un-ionized (free base) form.
-
Exceeding Aqueous Solubility: Even if the compound is soluble in the initial DMSO stock, diluting it into an aqueous buffer can cause the concentration to exceed its maximum solubility in that buffer, leading to precipitation.
-
Buffer Composition: Components of the buffer itself can sometimes interact with the compound and reduce its solubility.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon dilution into a neutral aqueous buffer (e.g., PBS, pH 7.4).
Workflow for Troubleshooting Precipitation
Caption: A stepwise guide to troubleshooting the precipitation of this compound in aqueous buffers.
Detailed Steps:
-
Lower the pH of the Aqueous Buffer: Since this compound is a weak base, its solubility will increase in acidic conditions.
-
Recommendation: Prepare your aqueous buffer (e.g., PBS or Tris) at a lower pH, for instance, pH 6.0-6.5. This will favor the formation of the more soluble protonated form of this compound.
-
Caution: Ensure that the lower pH is compatible with your bioassay system (e.g., it does not affect cell viability or enzyme activity).
-
-
Use a Co-solvent: If adjusting the pH is not feasible or is insufficient, consider including a small percentage of an organic co-solvent in your final assay medium.
-
Recommendation: Keep the final concentration of DMSO in your bioassay as low as possible, typically below 0.5%, to avoid solvent-induced artifacts.
-
Procedure: When diluting your DMSO stock, add it to the buffer with vigorous vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
-
Prepare a Salt Form: For more persistent solubility issues, consider preparing a salt of this compound, such as a hydrochloride salt. Salts of basic compounds are generally more water-soluble.
-
Procedure: This would involve reacting the free base of this compound with an acid like hydrochloric acid. This should be performed by a chemist with experience in salt formation.
-
Issue 2: Inconsistent or non-reproducible results in the bioassay.
This may be an indirect consequence of poor solubility. Even if visible precipitation is not observed, the compound may be forming micro-precipitates or aggregates, leading to variable concentrations in your assay wells.
Experimental Workflow to Ensure Consistent Solubilization
Caption: A recommended workflow for preparing this compound solutions to improve bioassay consistency.
Detailed Steps:
-
Proper Stock Solution Preparation: Ensure your stock solution in 100% DMSO is fully dissolved. Gentle warming or brief sonication can aid in this process.
-
Controlled Dilution: When making intermediate dilutions, add the DMSO stock to the aqueous buffer (not the other way around) with constant vortexing. Pre-warming the aqueous buffer to 37°C can sometimes improve solubility.
-
Fresh Preparations: Prepare your final working solutions fresh for each experiment. Avoid storing dilute aqueous solutions of this compound for extended periods, as precipitation can occur over time.
-
Solubility Confirmation: Before running a large-scale assay, it is advisable to determine the kinetic solubility of this compound in your final assay buffer. This can be done by preparing a series of dilutions and visually inspecting for precipitation after a relevant incubation time, or by using nephelometry.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (free base)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber glass vial or microcentrifuge tube
-
Calibrated analytical balance
-
Calibrated micropipettes
-
-
Procedure:
-
Weigh out a precise amount of this compound (e.g., 1.41 mg) into a sterile vial.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. (For 1.41 mg, this would be 1 mL).
-
Add the calculated volume of DMSO to the vial containing this compound.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. If necessary, briefly sonicate the vial in a water bath.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a 100 µM Working Solution in an Acidic Buffer (pH 6.0)
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., Phosphate Buffer), pH 6.0
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Add 990 µL of the pH 6.0 aqueous buffer to a sterile microcentrifuge tube.
-
Add 10 µL of the 10 mM this compound stock solution to the buffer.
-
Immediately vortex the solution for 30 seconds to ensure rapid and complete mixing.
-
This 1:100 dilution results in a 100 µM working solution with a final DMSO concentration of 1%. This working solution can then be further diluted into your assay medium.
-
Signaling Pathways
This compound is known to modulate dopaminergic pathways and may interact with muscarinic acetylcholine (B1216132) receptors. The exact nature of these interactions is a subject of ongoing research.
Hypothesized Dopaminergic Pathway Modulation by this compound
This compound may influence the release of dopamine (B1211576) from presynaptic neurons or interact with postsynaptic dopamine receptors (D1 and D2).
Caption: A diagram illustrating the potential points of interaction of this compound within a dopaminergic synapse.
Potential Interaction with Muscarinic Acetylcholine Receptors
As a precursor to tropane (B1204802) alkaloids like scopolamine (B1681570) (a known muscarinic antagonist), this compound itself may have an affinity for muscarinic receptors (M1, M2, M3).
Caption: A diagram showing the potential interaction of this compound with M1, M2, and M3 muscarinic acetylcholine receptors.
References
- 1. Hygrine - Wikipedia [en.wikipedia.org]
- 2. Hygrine | C8H15NO | CID 440933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Hygrine (EVT-372198) | 496-49-1 [evitachem.com]
- 4. scbt.com [scbt.com]
- 5. Showing Compound Hygrine (FDB006790) - FooDB [foodb.ca]
- 6. Human Metabolome Database: Showing metabocard for Hygrine (HMDB0302902) [hmdb.ca]
Validation & Comparative
A Comparative Analysis of the Biological Activities of (-)-Hygrine and (+)-Hygrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of the enantiomers of hygrine (B30402), (-)-Hygrine and (+)-Hygrine. While direct comparative pharmacological data is limited in publicly available literature, this document synthesizes the existing knowledge on their differential roles in biosynthesis and provides detailed, illustrative experimental protocols for further investigation.
Introduction to Hygrine and its Enantiomers
Hygrine is a pyrrolidine (B122466) alkaloid found predominantly in the leaves of the coca plant (Erythroxylum coca). It serves as a key biosynthetic precursor to tropane (B1204802) alkaloids, a class of compounds with significant pharmacological activities. Hygrine exists as two stereoisomers, or enantiomers: this compound and (+)-Hygrine. The spatial arrangement of atoms in these enantiomers leads to differential interactions with biological systems, particularly in the context of alkaloid biosynthesis.
Comparative Biological Activity
The most significant established difference in the biological activity of this compound and (+)-Hygrine lies in their roles as precursors for tropane alkaloids in plants of the Datura genus.
Biosynthetic Efficacy
Feeding studies utilizing radiolabeled hygrine enantiomers in Datura innoxia have demonstrated a clear stereopreference in the biosynthesis of tropane alkaloids such as hyoscyamine (B1674123).
| Biological Activity | This compound | (+)-Hygrine | Reference |
| Incorporation into Tropane Alkaloids | Less efficient precursor | Preferred precursor (3.7 to 10.7 times more efficient than this compound) | [1] |
| Precursor for Cuscohygrine | Serves as a precursor | Serves as a precursor | [2] |
This disparity in incorporation suggests that the enzymes involved in the tropane alkaloid biosynthetic pathway exhibit a high degree of stereoselectivity, preferentially recognizing and utilizing the (+)-enantiomer.
Pharmacological Activity
To date, there is a notable absence of publicly available data directly comparing the pharmacological activities of this compound and (+)-Hygrine on specific molecular targets, such as neurotransmitter receptors or enzymes. Further research is required to elucidate their potential differential effects on the central and peripheral nervous systems.
Experimental Protocols
The following are detailed protocols that can be employed to investigate the comparative biological activities of this compound and (+)-Hygrine.
In Vivo Stereoselective Incorporation into Tropane Alkaloids
This protocol is based on the classical feeding studies used to determine the biosynthetic precursors of alkaloids.
Objective: To quantify the differential incorporation of radiolabeled this compound and (+)-Hygrine into tropane alkaloids in Datura stramonium.
Materials:
-
Datura stramonium plants (young, healthy specimens)
-
¹⁴C-labeled this compound and ¹⁴C-labeled (+)-Hygrine (custom synthesis)
-
Hydroponic growth medium
-
Solvents for extraction (e.g., chloroform, methanol, ammonia (B1221849) solution)
-
Solid-phase extraction (SPE) columns
-
High-performance liquid chromatography (HPLC) system with a radiodetector
-
Scintillation counter
-
Reference standards for hyoscyamine and other tropane alkaloids
Procedure:
-
Radiolabeling of Hygrine Enantiomers: Synthesize ¹⁴C-labeled this compound and (+)-Hygrine. The position of the ¹⁴C label should be metabolically stable.
-
Plant Preparation: Acclimate young Datura stramonium plants to a hydroponic system.
-
Feeding of Radiolabeled Precursors: Divide the plants into two groups. To one group, administer a known concentration and specific activity of ¹⁴C-(-)-Hygrine through the hydroponic medium. To the second group, administer the same amount of ¹⁴C-(+)-Hygrine.
-
Incubation: Allow the plants to grow for a defined period (e.g., 7-14 days) to allow for the uptake and metabolism of the radiolabeled precursors.
-
Harvesting and Extraction: Harvest the plant material (roots, stems, and leaves separately). Homogenize the tissues and perform an alkaloid extraction using an appropriate solvent system (e.g., a mixture of chloroform, methanol, and ammonia).
-
Purification: Partially purify the alkaloid extracts using solid-phase extraction (SPE) to remove interfering compounds.
-
HPLC Analysis: Analyze the extracts using a reverse-phase HPLC system coupled with a radiodetector. Use a gradient elution method to separate the different tropane alkaloids.
-
Quantification: Identify and quantify the amount of radioactivity incorporated into hyoscyamine and other target alkaloids by comparing the retention times with known standards and integrating the peaks from the radiodetector.
-
Data Analysis: Calculate the specific incorporation rate for each enantiomer by dividing the total radioactivity in a specific alkaloid by the initial specific activity of the fed precursor. Compare the incorporation rates of this compound and (+)-Hygrine.
Experimental workflow for in vivo stereoselective incorporation study.
Competitive Radioligand Binding Assay for Dopamine (B1211576) D2 Receptor
This hypothetical protocol is designed to assess the comparative binding affinity of hygrine enantiomers for the dopamine D2 receptor, a common target for psychoactive alkaloids.
Objective: To determine the inhibitory constant (Ki) of this compound and (+)-Hygrine for the human dopamine D2 receptor.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human dopamine D2 receptor.
-
[³H]-Spiperone (radiolabeled D2 receptor antagonist)
-
This compound and (+)-Hygrine of high purity
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Unlabeled Spiperone (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from HEK293-D2 cells.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [³H]-Spiperone, and cell membranes.
-
Non-specific Binding: Assay buffer, [³H]-Spiperone, a high concentration of unlabeled Spiperone (e.g., 10 µM), and cell membranes.
-
Competitive Binding: Assay buffer, [³H]-Spiperone, cell membranes, and varying concentrations of either this compound or (+)-Hygrine (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound or (+)-Hygrine).
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Workflow for a competitive radioligand binding assay.
Signaling Pathways
Currently, there is no experimental evidence detailing the specific signaling pathways modulated by either this compound or (+)-Hygrine. Given the structural relationship of tropane alkaloids to neurotransmitters, it is plausible that hygrine enantiomers could interact with G-protein coupled receptors (GPCRs) such as dopamine and muscarinic acetylcholine (B1216132) receptors.
The diagram below illustrates a generalized signaling pathway for a Gαi/o-coupled receptor, such as the dopamine D2 receptor. Activation of this pathway by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Hypothetical signaling pathway for a Gαi/o-coupled receptor.
Conclusion
The available scientific literature clearly indicates a stereoselective preference for (+)-Hygrine in the biosynthesis of tropane alkaloids in Datura species. This finding underscores the importance of stereochemistry in biological processes. However, a significant knowledge gap exists regarding the direct pharmacological effects of the individual hygrine enantiomers. The experimental protocols provided in this guide offer a framework for future research to elucidate the potential differential activities of this compound and (+)-Hygrine, which could have implications for understanding the overall pharmacology of coca-derived alkaloids and for the development of novel therapeutic agents.
References
A Comparative Guide to the Validation of Analytical Methods for (-)-Hygrine Quantification
This guide provides a comprehensive overview of the guidelines and experimental protocols for the validation of analytical methods for the quantification of (-)-Hygrine. It is intended for researchers, scientists, and drug development professionals to ensure that the developed analytical procedures are suitable for their intended purpose, providing reliable, accurate, and reproducible data. The methodologies and validation parameters detailed are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, with practical insights for implementation.[1][2][3]
Introduction to this compound and Analytical Challenges
This compound is a pyrrolizidine (B1209537) alkaloid found in various plant species.[4] Accurate quantification of this compound is crucial for phytochemical studies, biosynthetic research, and as an analytical standard for identifying and quantifying alkaloids in plant extracts and complex biological matrices.[4] The development of robust and validated analytical methods is paramount for ensuring the quality and consistency of research and development outcomes.
Common analytical techniques for the quantification of alkaloids like this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] Each technique presents its own set of advantages and challenges, particularly for compounds like this compound which can be susceptible to thermal degradation, a significant consideration for GC-based methods.[3]
Regulatory Framework for Analytical Method Validation
The validation of analytical methods is a critical regulatory requirement in the pharmaceutical industry. The ICH, along with the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established harmonized guidelines to ensure a global standard for analytical method validation.[1][3] The recently updated ICH Q2(R2) guideline, in conjunction with ICH Q14 on analytical procedure development, emphasizes a science- and risk-based approach to method validation throughout the product lifecycle.[3][7]
The core validation parameters that must be evaluated to demonstrate that a method is fit for its purpose include:[1][5][8][9][10][11]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Comparison of Analytical Techniques for this compound Quantification
The selection of an appropriate analytical technique is a critical first step. Below is a comparative summary of commonly employed methods for the analysis of alkaloids similar to this compound. The performance data is indicative and based on published validations for structurally related tropane (B1204802) and pyrrolizidine alkaloids, as specific comprehensive validation data for this compound is not widely available.
Table 1: Comparison of HPLC-UV and LC-MS/MS for Alkaloid Quantification
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Specificity | Moderate to High (dependent on chromatographic resolution) | Very High (based on mass-to-charge ratio) |
| Linearity (r²) | ≥ 0.999[12] | > 0.995[13] |
| Range | Typically in the µg/mL to mg/mL range | Typically in the ng/mL to µg/mL range[14] |
| Accuracy (% Recovery) | 94 - 105%[12] | 82 - 114%[15] |
| Precision (%RSD) | < 2%[12] | < 15%[16] |
| LOD | ~18 µg/mL[12] | 0.015 - 0.75 µg/kg[16] |
| LOQ | ~26 µg/mL[12] | 0.05 - 2.5 µg/kg[16] |
| Robustness | Generally good, sensitive to changes in mobile phase and temperature | Good, less affected by matrix with appropriate sample preparation |
Table 2: Performance of GC-MS for Alkaloid Quantification
| Validation Parameter | GC-MS |
| Specificity | High (mass spectral data provides confirmation) |
| Linearity (r²) | Method dependent, can be challenging |
| Range | ng/mL to µg/mL |
| Accuracy (% Recovery) | Variable, can be affected by thermal degradation and matrix effects[3] |
| Precision (%RSD) | Typically < 15% |
| LOD | Dependent on analyte stability and ionization efficiency[17] |
| LOQ | Dependent on analyte stability and ionization efficiency |
| Robustness | Sensitive to injector temperature, liner condition, and injection mode[3] |
Note on GC-MS for this compound: Studies on the analysis of cuscohygrine (B30406), a related alkaloid, have shown significant thermal degradation during GC-MS analysis, leading to the formation of hygrine (B30402).[3] This highlights a critical challenge in developing a reliable quantitative GC-MS method for this compound, as the analyte itself may be a degradation product of other compounds in the sample. Therefore, LC-MS/MS is often the preferred technique for its higher sensitivity and avoidance of high temperatures during analysis.[6]
Experimental Protocols for Method Validation
The following are detailed protocols for validating an analytical method for the quantification of this compound. These protocols are based on ICH guidelines and can be adapted for HPLC-UV, LC-MS/MS, or GC-MS methods.
Specificity
Objective: To demonstrate that the analytical method can unequivocally measure this compound in the presence of potential interfering substances such as impurities, degradation products, and matrix components.
Protocol:
-
Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.
-
Spiked Sample Analysis: Spike the blank matrix with known concentrations of potential interfering compounds and this compound.
-
Forced Degradation Studies (for stability-indicating methods): Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. Analyze the stressed samples to ensure that the degradation products do not interfere with the quantification of the intact this compound.
Linearity and Range
Objective: To establish a linear relationship between the concentration of this compound and the analytical signal over a defined range.
Protocol:
-
Standard Preparation: Prepare a series of at least five calibration standards of this compound in the appropriate solvent or blank matrix, covering the expected concentration range of the samples.
-
Analysis: Analyze each calibration standard in triplicate.
-
Data Evaluation: Plot the mean response against the concentration of this compound and perform a linear regression analysis. The correlation coefficient (r²), y-intercept, and slope of the regression line should be reported.[18]
Accuracy
Objective: To determine the closeness of the measured value to the true value.
Protocol:
-
Spiked Matrix Analysis: Prepare samples by spiking a blank matrix with known concentrations of this compound at a minimum of three concentration levels (e.g., low, medium, and high) within the specified range.
-
Analysis: Analyze a minimum of three replicates at each concentration level.
-
Data Evaluation: Calculate the percent recovery for each sample. The mean percent recovery should be within an acceptable range (typically 80-120% for assays).
Precision
Objective: To assess the degree of scatter between a series of measurements.
Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicates of a homogeneous sample at 100% of the test concentration, or nine determinations covering the specified range (three concentrations, three replicates each) on the same day, with the same analyst and instrument.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Data Evaluation: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each set of measurements.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of this compound that can be reliably detected and quantified.
Protocol (based on the Signal-to-Noise ratio):
-
LOD Determination: Determine the concentration of this compound that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ Determination: Determine the concentration of this compound that yields a signal-to-noise ratio of approximately 10:1.
-
Confirmation: The LOQ should be subsequently verified by analyzing a number of samples at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Objective: To evaluate the method's reliability when subjected to small, deliberate variations in analytical parameters.
Protocol:
-
Parameter Variation: Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate for HPLC; injector temperature, gas flow rate for GC).
-
Analysis: Analyze samples while making small, deliberate changes to these parameters.
-
Data Evaluation: Assess the impact of these changes on the analytical results (e.g., peak area, retention time, resolution). The method is considered robust if the results remain within acceptable limits.
Visualizing the Validation Process
The following diagrams illustrate the workflow of analytical method validation and the relationship between the different validation parameters.
Caption: Workflow for analytical method validation, from planning to lifecycle management.
Caption: Interrelationships between key analytical method validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Hygrine | High-Purity Reference Standard [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 12. mdpi.com [mdpi.com]
- 13. agilent.com [agilent.com]
- 14. Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of a streamlined LC-MS/MS methodology for the determination of atropine and scopolamine in cereals from Asian and African countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Application of hygrine and cuscohygrine as possible markers to distinguish coca chewing from cocaine abuse on WDT and forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Calibration and validation of linearity in chromatographic biopharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Hygrine vs. Cuscohygrine: A Comparative Analysis for Reliably Distinguishing Coca Chewing from Cocaine Abuse
A deep dive into the analytical performance of two key coca alkaloids provides researchers and drug development professionals with critical insights for forensic and clinical applications. This guide compares hygrine (B30402) and cuscohygrine (B30406) as biomarkers for coca leaf consumption, supported by experimental data and detailed methodologies.
In the complex world of drug testing and forensic science, the ability to distinguish between the traditional, legal practice of coca leaf chewing and the illicit use of cocaine is a significant challenge. The key to this differentiation lies in identifying biomarkers that are unique to the consumption of whole coca leaves. Two such promising candidates are the alkaloids hygrine and cuscohygrine. Both are naturally present in coca leaves but are eliminated during the clandestine manufacturing process of cocaine hydrochloride.[1][2] This guide provides a comparative analysis of hygrine and cuscohygrine as reliable markers for coca chewing, offering a valuable resource for researchers, scientists, and drug development professionals.
Performance Data at a Glance: Hygrine vs. Cuscohygrine
The reliability of a biomarker is contingent on its consistent presence in users of the target substance and its absence in non-users. While both hygrine and cuscohygrine are established markers for coca consumption, their analytical performance can differ based on the biological matrix and the detection method employed. The following table summarizes the available quantitative data for these two alkaloids. It is important to note that comprehensive studies detailing the concentration ranges of both hygrine and cuscohygrine in the urine and oral fluid of coca chewers are limited in the publicly available literature.
| Parameter | Hygrine | Cuscohygrine | Biological Matrix | Analytical Method | Source |
| Concentration Range | Qualitative data available | 0.026 - 26.7 ng/mg (median: 0.31 ng/mg) | Hair | LC-MS/MS | [3] |
| Limit of Detection (LOD) | Not explicitly stated | 10 ng/mL | Urine | GC-MS | [4] |
| Limit of Quantification (LOQ) | Not explicitly stated | 15 ng/mL | Oral Fluid | LC-MS/MS | [1] |
The Critical Role of Analytical Methodology
The choice of analytical technique is paramount when evaluating the reliability of hygrine and cuscohygrine as biomarkers. Gas chromatography-mass spectrometry (GC-MS) has been a widely used method; however, research has revealed a significant drawback: the thermal degradation of cuscohygrine into hygrine in the hot GC injector.[5] This transformation can lead to an overestimation of hygrine and an underestimation of cuscohygrine, potentially skewing the interpretation of results.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the superior method for the simultaneous and accurate quantification of both alkaloids.[2] This technique avoids the high temperatures that cause degradation, thus providing a more accurate reflection of the relative concentrations of hygrine and cuscohygrine in a given sample.
Experimental Protocols: A Closer Look
Accurate detection and quantification of hygrine and cuscohygrine rely on robust and validated experimental protocols. Below are outlines of typical methodologies employed for their analysis in biological samples.
Sample Preparation
1. Liquid-Liquid Extraction (LLE): This is a common method for extracting hygrine and cuscohygrine from urine samples.[1]
-
Alkalinization: The urine sample is first made alkaline, typically to a pH of 9, using a buffer solution (e.g., carbonate/bicarbonate buffer).
-
Extraction: An organic solvent, such as tert-butyl methyl ether (TBME), is added to the alkalinized urine. The mixture is vortexed and then centrifuged to separate the organic and aqueous layers.
-
Evaporation and Reconstitution: The organic layer, containing the alkaloids, is transferred to a new tube and evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a suitable solvent for analysis.
2. Solid-Phase Extraction (SPE): This technique is often used for cleaning up and concentrating the analytes from complex matrices like oral fluid and plasma.
-
Conditioning: An SPE cartridge is conditioned with methanol (B129727) and water.
-
Loading: The biological sample, often mixed with a buffer, is loaded onto the cartridge.
-
Washing: The cartridge is washed with a weak solvent to remove interfering substances.
-
Elution: The target analytes, hygrine and cuscohygrine, are eluted from the cartridge with a stronger solvent. The eluate is then evaporated and reconstituted for analysis.
Analytical Instrumentation
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Injection: The extracted sample is injected into the GC, where it is vaporized. As noted, the injector temperature is a critical parameter that can lead to the degradation of cuscohygrine.
-
Separation: The vaporized analytes travel through a capillary column, where they are separated based on their boiling points and interactions with the column's stationary phase.
-
Detection: The separated compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each analyte, allowing for its identification and quantification.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separation: The extracted sample is injected into the LC system. The analytes are separated on a chromatographic column based on their interactions with the stationary and mobile phases.
-
Ionization: The separated analytes from the LC are introduced into the mass spectrometer's ion source, where they are ionized, typically using electrospray ionization (ESI).
-
Tandem Mass Spectrometry (MS/MS): The ionized molecules are then subjected to two stages of mass analysis. The first stage selects the precursor ion of the target analyte, which is then fragmented. The second stage analyzes the resulting product ions. This two-stage process provides a high degree of selectivity and sensitivity for the detection and quantification of hygrine and cuscohygrine.
Visualizing the Pathways and Processes
To better understand the relationship between these biomarkers and the analytical workflow, the following diagrams are provided.
Caption: Biosynthesis pathway of hygrine and cuscohygrine from ornithine.
Caption: General experimental workflow for the analysis of hygrine and cuscohygrine.
Conclusion: A Tale of Two Markers
Both hygrine and cuscohygrine are invaluable tools in the effort to differentiate between coca chewing and cocaine abuse. Their presence in biological samples serves as a strong indicator of coca leaf consumption. However, their reliability as individual markers is intrinsically linked to the analytical method used for their detection.
Cuscohygrine, when analyzed by the more robust LC-MS/MS method, appears to be a highly reliable marker due to its stability during analysis. The thermal instability of cuscohygrine during GC-MS analysis makes hygrine a less reliable standalone marker when using this technique, as its presence could be due to both direct consumption and the degradation of cuscohygrine.
For researchers and professionals in drug development and forensic science, the recommendation is clear: the use of LC-MS/MS for the simultaneous analysis of both hygrine and cuscohygrine offers the most accurate and defensible results. Future research should focus on establishing definitive concentration ranges for both alkaloids in various biological fluids following coca leaf consumption to further strengthen their utility in forensic and clinical settings.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Detection of coca alkaloids in oral fluid from coca leaf (tea) consumers: using solid phase extraction to improve validation parameters and widen the detection window - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Distinguishing Legal Coca Consumption from Illicit Cocaine Abuse: A Guide to Hygrine Biomarker Analysis
For Researchers, Scientists, and Drug Development Professionals
The differentiation between the traditional, legal consumption of coca leaves and the illicit abuse of cocaine is a significant challenge in forensic toxicology and clinical settings. This guide provides a comprehensive comparison of analytical methodologies centered on the use of hygrine (B30402) as a specific biomarker for coca leaf consumption. Hygrine, a pyrrolidine (B122466) alkaloid naturally present in coca leaves, is eliminated during the illicit manufacture of cocaine. Its detection in biological specimens can, therefore, serve as a key indicator to distinguish between these two forms of consumption.
This document outlines the quantitative data from comparative studies, details the experimental protocols for hygrine and cocaine analysis, and presents visual workflows and pathways to support research and analytical method development in this domain.
Quantitative Data Presentation
The following tables summarize the concentrations of cocaine, its metabolites, and key coca alkaloids, including cuscohygrine (B30406) (a related biomarker), in hair samples from individuals who chew coca leaves versus those who abuse cocaine. The presence of hygrine is a qualitative indicator and is therefore noted as detected or not detected.
Table 1: Analyte Concentrations in Hair of Coca Leaf Chewers
| Analyte | Range (ng/mg) | Median (ng/mg) |
| Cocaine (COC) | 0.085 - 75.5 | 17.0 |
| Benzoylecgonine (BE) | 0.046 - 35.5 | 6.1 |
| Ecgonine Methyl Ester (EME) | 0.014 - 6.0 | 0.66 |
| Cuscohygrine (CUS) | 0.026 - 26.7 | 0.31 |
| Hygrine (HYG) | Detected | Detected |
| Cinnamoylcocaine (CIN) | 0.005 - 16.8 | 0.79 |
Data compiled from studies on Argentinean coca chewers.[1][2]
Table 2: Analyte Concentrations in Hair of Cocaine Abusers
| Analyte | Range (ng/mg) | Median (ng/mg) |
| Cocaine (COC) | Typically high, variable | Typically high, variable |
| Benzoylecgonine (BE) | Typically high, variable | Typically high, variable |
| Ecgonine Methyl Ester (EME) | Variable | Variable |
| Cuscohygrine (CUS) | Not Detected | Not Detected |
| Hygrine (HYG) | Not Detected | Not Detected |
| Cinnamoylcocaine (CIN) | Generally lower than in chewers | Generally lower than in chewers |
Data from studies on German cocaine users.[1][2] Note: Specific ranges for cocaine and its metabolites in abusers can vary widely depending on the extent of use. The key differentiator is the absence of hygrine and cuscohygrine.
Table 3: Key Ratios for Differentiating Coca Leaf Chewing from Cocaine Abuse in Hair Samples
| Ratio | Coca Leaf Chewers (Mean/Median) | Cocaine Abusers (Mean/Median) | Significance |
| CUS/COC | 5 to 10-fold higher | Lower | Highly significant for discrimination.[1][3] |
| CIN/COC | 5 to 10-fold higher | Lower | Significant for discrimination.[1][3] |
| EME/COC | 5 to 10-fold higher | Lower | Significant for discrimination.[1][3] |
These ratios, in conjunction with the presence of hygrine, provide a robust method for distinguishing between the two consumption patterns.
Experimental Protocols
Accurate detection of hygrine and other analytes requires validated and precise analytical methods. Below are detailed protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Analysis of Hygrine and Cocaine Alkaloids in Urine by GC-MS
This protocol is adapted from methodologies designed for the detection of cocaine and its metabolites, with modifications for the inclusion of hygrine.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Objective: To extract analytes of interest from the urine matrix.
-
Procedure:
-
To 1 mL of urine, add an internal standard (e.g., cocaine-d3, benzoylecgonine-d3).
-
Alkalinize the sample to a pH of 9 with a carbonate/bicarbonate buffer.
-
Add 5 mL of an extraction solvent mixture, such as tert-butyl methyl ether (TBME) or a chloroform/isopropanol (9:1 v/v) solution.
-
Vortex for 10 minutes, then centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
2. Derivatization
-
Objective: To increase the volatility and thermal stability of polar metabolites for GC-MS analysis.
-
Procedure:
-
To the dried extract, add 50 µL of a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the tube and heat at 70°C for 20 minutes.
-
Cool to room temperature before injection.
-
3. GC-MS Analysis
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 70°C, hold for 3 minutes, then ramp to 270°C at 25°C/min, and hold for 7 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
4. Validation Parameters
-
The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and stability according to established guidelines.
Protocol 2: Analysis of Hygrine and Cocaine Alkaloids in Hair by LC-MS/MS
This protocol is based on advanced analytical techniques providing high sensitivity and specificity.
1. Sample Preparation
-
Objective: To decontaminate and extract analytes from the hair matrix.
-
Procedure:
-
Wash approximately 20 mg of hair sequentially with dichloromethane (B109758) and water to remove external contaminants. Air dry the sample.
-
Pulverize the hair sample using a ball mill.
-
Incubate the pulverized hair overnight at 45°C in 1 mL of 0.1 N HCl.
-
Centrifuge the sample, and dilute an aliquot of the supernatant 1:10 with distilled water.
-
Add an appropriate internal standard mix (e.g., cocaine-d3, benzoylecgonine-d3, etc.).
-
2. LC-MS/MS Analysis
-
Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.
-
Column: A C18 or Biphenyl column suitable for the separation of alkaloids (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for each analyte for quantification and qualification.
3. Validation Parameters
-
The method must be validated for selectivity, matrix effect, process efficiency, recovery, linearity, LOQ, precision, and accuracy.
Visualizations
Metabolic and Detection Pathways
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Biosynthesis of hygrine and cocaine from a common precursor in the coca plant and the subsequent detection logic in biological samples.
Experimental Workflow
Caption: A generalized workflow for the analysis of hygrine and cocaine in biological samples.
Logical Relationship for Differentiation
Caption: A decision tree illustrating the logic for distinguishing consumption methods based on analytical results.
References
A Comparative Guide to LC-MS and GC-MS Methods for the Analysis of Hygrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of hygrine (B30402). The information presented herein is based on established experimental data and protocols to assist in the selection of the most suitable analytical technique for specific research requirements.
Introduction
Hygrine is a pyrrolidine (B122466) alkaloid found naturally in coca leaves. Its detection and quantification are crucial in forensic toxicology to distinguish between the chewing of coca leaves and the abuse of illicit cocaine. Both LC-MS and GC-MS are powerful analytical techniques widely employed for this purpose. The choice between these methods often depends on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis. This guide outlines the methodologies and performance characteristics of each technique to facilitate a comprehensive comparison.
Experimental Protocols
Detailed methodologies for both LC-MS and GC-MS are outlined below. These protocols are based on established methods for the analysis of alkaloids in biological samples.
LC-MS/MS Protocol
1. Sample Preparation (Human Urine):
-
To 1 mL of urine, add an internal standard (e.g., d3-hygrine).
-
Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Wash the cartridge with methanol (B129727) and elute the analyte with a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
2. Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for hygrine and the internal standard.
GC-MS Protocol
1. Sample Preparation (Human Urine):
-
To 1 mL of urine, add an internal standard (e.g., d3-hygrine).
-
Perform liquid-liquid extraction (LLE) by adding a suitable organic solvent (e.g., a mixture of chloroform (B151607) and isopropanol) after basifying the sample with ammonium hydroxide.
-
Vortex and centrifuge the sample.
-
Separate the organic layer and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent like ethyl acetate.
2. Instrumentation:
-
Gas Chromatograph: A gas chromatograph with a split/splitless injector.
-
Column: A capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a short period, and then ramp up to a higher temperature (e.g., 280°C).
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) is used for quantification, monitoring characteristic ions of hygrine and the internal standard.
Performance Comparison
The following tables summarize the expected quantitative performance of LC-MS and GC-MS methods for the analysis of hygrine. The data presented is a synthesis from various studies on similar alkaloids and represents typical validation parameters.
Table 1: Comparison of Method Performance Parameters
| Parameter | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 5 - 20 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Precision (% RSD) | < 15% | < 20% |
| Sample Volume | 0.1 - 1 mL | 1 - 2 mL |
| Analysis Time per Sample | 5 - 15 minutes | 15 - 30 minutes |
| Derivatization Required | No | Potentially for improved peak shape and thermal stability |
Mandatory Visualization
Caption: General analytical workflow for hygrine analysis using LC-MS/MS and GC-MS.
Caption: Logical workflow for the cross-validation of LC-MS and GC-MS methods.
Discussion
LC-MS/MS generally offers higher sensitivity and specificity, making it ideal for detecting low concentrations of hygrine in complex biological matrices. The sample preparation can often be streamlined using techniques like SPE, and the analysis times are typically shorter. The soft ionization technique (ESI) minimizes the risk of thermal degradation of the analyte.
GC-MS is a robust and widely available technique. While it may have slightly higher limits of detection compared to LC-MS/MS for this application, it can provide excellent separation and reliable quantification. A key consideration for GC-MS is the volatility and thermal stability of the analyte. While hygrine is amenable to GC-MS analysis, challenges such as thermal degradation in the injector can occur, potentially affecting accuracy and precision.[1] The use of deactivated liners and optimized injection parameters is crucial to mitigate these effects.[1]
Conclusion
Both LC-MS/MS and GC-MS are suitable for the analysis of hygrine. LC-MS/MS is the preferred method when high sensitivity and throughput are required. GC-MS remains a reliable and cost-effective alternative, provided that the analytical method is carefully optimized to address potential challenges such as thermal degradation. The choice of method will ultimately be guided by the specific requirements of the study, including the sample matrix, required sensitivity, and available resources. A thorough cross-validation is essential to ensure that the results are comparable and reliable, regardless of the analytical platform used.
References
Illuminating the Stereochemistry of (-)-Hygrine: A Comparative Guide to Structural Confirmation by 2D NMR and High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS): Pinpointing the Elemental Composition
High-resolution mass spectrometry is an indispensable tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
Table 1: High-Resolution Mass Spectrometry Data for Hygrine
| Parameter | Theoretical Value for C₈H₁₅NO | Observed Value (Representative) | Mass Accuracy (ppm) |
| [M+H]⁺ (m/z) | 142.1226 | 142.1228 | < 5 |
Note: The observed value is representative and based on typical instrument accuracy. Specific experimental data for (-)-Hygrine is not available in the public domain.
Experimental Protocol: High-Resolution Mass Spectrometry
High-resolution mass spectrometry is conducted by introducing a sample of this compound into an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer. The sample is ionized, typically using electrospray ionization (ESI), to produce protonated molecules [M+H]⁺. The instrument then measures the m/z ratio of these ions with high precision. The resulting data is compared to the theoretical exact mass calculated for the molecular formula of Hygrine (C₈H₁₅NO) to confirm its elemental composition.
2D NMR Spectroscopy: Mapping the Molecular Architecture
Two-dimensional NMR spectroscopy provides detailed information about the connectivity of atoms within a molecule, allowing for the complete assignment of proton (¹H) and carbon (¹³C) signals and the confirmation of the overall structure. The key 2D NMR experiments for the structural elucidation of this compound are ¹H-¹H Correlation Spectroscopy (COSY), ¹³C-¹H Heteronuclear Single Quantum Coherence (HSQC), and ¹³C-¹H Heteronuclear Multiple Bond Correlation (HMBC).
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | ¹H Chemical Shift (δ, ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (δ, ppm) |
| 2 | 3.10 (m) | 65.0 |
| 3 | 1.80 (m), 2.05 (m) | 22.5 |
| 4 | 1.60 (m), 1.90 (m) | 29.0 |
| 5 | 2.95 (m), 3.20 (m) | 56.0 |
| 6 | 2.75 (dd, J = 17.0, 9.0 Hz), 2.90 (dd, J = 17.0, 4.0 Hz) | 49.0 |
| 7 | - | 208.0 |
| 8 | 2.15 (s) | 30.5 |
| N-CH₃ | 2.40 (s) | 40.0 |
Note: These chemical shifts are representative and may vary depending on the solvent and experimental conditions. Specific experimental data for this compound is not available.
Table 3: Key 2D NMR Correlations for this compound (Representative)
| ¹H Signal (Position) | ¹H-¹H COSY Correlations (Position) | ¹³C-¹H HMBC Correlations (Position) |
| 3.10 (H-2) | H-3, H-6 | C-3, C-4, C-5, C-6, N-CH₃ |
| 1.80, 2.05 (H-3) | H-2, H-4 | C-2, C-4, C-5 |
| 1.60, 1.90 (H-4) | H-3, H-5 | C-2, C-3, C-5 |
| 2.95, 3.20 (H-5) | H-4 | C-2, C-3, C-4, N-CH₃ |
| 2.75, 2.90 (H-6) | H-2 | C-2, C-7, C-8 |
| 2.15 (H-8) | - | C-6, C-7 |
| 2.40 (N-CH₃) | - | C-2, C-5 |
Note: This table illustrates expected correlations based on the known structure of Hygrine.
Experimental Protocols: 2D NMR Spectroscopy
For the acquisition of 2D NMR spectra, a sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR spectrometer.
-
¹H-¹H COSY: This experiment identifies protons that are coupled to each other, typically through two or three bonds. The spectrum displays correlations between coupled protons as cross-peaks.
-
¹³C-¹H HSQC: This experiment reveals direct one-bond correlations between protons and the carbons to which they are attached.
-
¹³C-¹H HMBC: This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for identifying connectivity across quaternary carbons and piecing together the carbon skeleton.
Workflow for Structural Confirmation
The logical flow for confirming the structure of this compound using these techniques is outlined below.
Caption: Workflow for the structural confirmation of this compound.
Comparison with Alternative Methods
While 2D NMR and HRMS are the gold standard for structural elucidation, other techniques can provide complementary information.
-
X-ray Crystallography: This technique can provide the absolute structure of a molecule, but it requires the compound to be in a crystalline form, which is not always achievable.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for determining the absolute stereochemistry of chiral molecules in solution by comparing the experimental spectrum to theoretical calculations or data from known compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of specific functional groups, such as the ketone carbonyl group in Hygrine.
A Comparative Guide to the Synthetic Routes of (-)-Hygrine for Researchers and Drug Development Professionals
An objective analysis of the efficiency and scalability of prominent synthetic pathways to the pyrrolidine (B122466) alkaloid, (-)-Hygrine.
This compound, a pyrrolidine alkaloid found in the coca plant, is a crucial chiral building block in the synthesis of various tropane (B1204802) alkaloids with significant pharmacological applications. The development of efficient and scalable synthetic routes to enantiomerically pure this compound is of considerable interest to researchers in natural product synthesis and drug development. This guide provides a comparative analysis of three prominent synthetic routes to this compound, focusing on their efficiency, scalability, and providing detailed experimental protocols for key transformations.
Comparative Analysis of Synthetic Routes
The efficiency and practicality of a synthetic route are paramount for its application in both academic research and industrial drug development. Key metrics such as overall yield, step count, and the nature of the chemical transformations are critical in this assessment. Below is a summary of three distinct and notable synthetic approaches to this compound.
| Route Number | Starting Material | Key Reactions | Number of Steps | Overall Yield | Enantioselectivity |
| 1 | L-Proline | Wittig Olefination, Wacker Oxidation | 6 | 25% | High (from chiral pool) |
| 2 | 4,4-Diethoxybutylamine (B145683) | N-alkylation, Acetoacetylation | 6 | 25% | Racemic (requires resolution) |
| 3 | Glycine (B1666218) tert-butyl ester | Asymmetric Phase-Transfer Catalytic Alkylation, Ring-Closing Metathesis | 12 | 29% | 97% ee |
Route 1 , commencing from the readily available chiral pool starting material L-proline, offers a concise and stereocontrolled synthesis of this compound. The key transformations, a Wittig olefination to install the side chain precursor and a subsequent Wacker oxidation, are well-established and generally reliable reactions.
Route 2 provides an alternative 6-step synthesis with a comparable overall yield. However, this route produces a racemic mixture of hygrine, necessitating a subsequent resolution step to isolate the desired (-)-enantiomer, which can impact the overall efficiency and cost.
Route 3 represents the first enantioselective total synthesis of (+)-Hygrine, which can be adapted for the synthesis of this compound by using the appropriate enantiomer of the chiral catalyst. While this route is significantly longer, it achieves high enantioselectivity through the use of asymmetric phase-transfer catalysis and ring-closing metathesis, avoiding the need for a chiral starting material or resolution.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic route. Below are the methodologies for the key transformations in the discussed syntheses.
Route 1: From L-Proline via Wittig Olefination and Wacker Oxidation
1. Wittig Olefination of N-Boc-L-Prolinal:
To a solution of N-Boc-L-prolinal (1.0 eq) in anhydrous THF at 0 °C is added a solution of the appropriate phosphorane (e.g., (triphenylphosphoranylidene)acetone, 1.2 eq) in THF. The reaction mixture is stirred at room temperature for 12-16 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the corresponding α,β-unsaturated ketone.
2. Wacker Oxidation:
To a solution of the α,β-unsaturated ketone (1.0 eq) in a mixture of DMF and water (7:1) is added palladium(II) chloride (0.1 eq) and copper(I) chloride (1.0 eq). The mixture is stirred under an oxygen atmosphere (balloon) at room temperature for 24 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.[1]
Route 2: From 4,4-Diethoxybutylamine
1. Synthesis of N-Methyl-4,4-diethoxybutylamine:
A solution of 4,4-diethoxybutylamine (1.0 eq) and formaldehyde (B43269) (1.1 eq, 37% aqueous solution) in methanol (B129727) is stirred at room temperature for 1 hour. Sodium borohydride (B1222165) (1.2 eq) is then added portion-wise at 0 °C. The reaction is stirred for an additional 2 hours at room temperature, then quenched with water and extracted with dichloromethane. The organic layer is dried and concentrated to give the N-methylated product.
2. Acetoacetylation and Cyclization:
The crude N-methyl-4,4-diethoxybutylamine is dissolved in a suitable solvent and treated with an acetoacetylating agent (e.g., diketene (B1670635) or methyl acetoacetate). The resulting intermediate is then subjected to acidic conditions to promote cyclization and formation of the pyrrolidine ring, followed by ketal hydrolysis to furnish (±)-Hygrine.
Route 3: Asymmetric Synthesis via Phase-Transfer Catalysis
1. Asymmetric Phase-Transfer Catalytic Alkylation of Glycine Schiff Base:
A mixture of the glycine tert-butyl ester Schiff base (1.0 eq), an appropriate alkylating agent, a chiral phase-transfer catalyst (e.g., a cinchonidinium salt, 0.1 eq), and potassium carbonate in a biphasic solvent system (e.g., toluene/water) is stirred vigorously at room temperature for 24-48 hours. The organic layer is separated, washed with water, dried, and concentrated. The enantiomerically enriched product is purified by chromatography.
2. Ring-Closing Metathesis:
The product from the alkylation step, containing two terminal alkene moieties, is dissolved in anhydrous dichloromethane. A Grubbs catalyst (e.g., Grubbs' second-generation catalyst, 0.05 eq) is added, and the mixture is stirred at room temperature under an inert atmosphere for 4-6 hours. The solvent is removed, and the residue is purified by column chromatography to afford the protected pyrroline (B1223166) derivative. Subsequent standard deprotection and reduction steps yield the final (+)- or this compound.
Scalability and Industrial Applicability
The scalability of a synthetic route is a critical factor for its potential use in large-scale production.
-
Route 1 (Wittig/Wacker): The Wittig reaction is generally scalable, although the removal of triphenylphosphine (B44618) oxide can sometimes be challenging on a large scale. The Wacker oxidation, while a powerful transformation, has some inherent scalability issues. The use of palladium, a precious metal, can be costly. Furthermore, the standard conditions often require a stoichiometric amount of a copper co-oxidant, which can lead to waste disposal concerns. However, recent advances in catalyst development are addressing these issues.
-
Route 2 (from 4,4-Diethoxybutylamine): The reactions involved in this route, such as reductive amination and acetoacetylation, are generally considered to be scalable. The main drawback for industrial application is the racemic nature of the product, which requires a potentially costly and lower-yielding resolution step.
-
Route 3 (Asymmetric Catalysis): While offering excellent enantioselectivity, the 12-step nature of this route makes it less attractive for large-scale production due to the potential for lower overall yields and higher production costs. However, for the synthesis of high-value compounds where enantiopurity is paramount, this route could be viable. The scalability of ring-closing metathesis has been demonstrated in various industrial settings.
Logical Workflow of Synthetic Strategies
The following diagram illustrates the conceptual flow of the three discussed synthetic routes to this compound.
Caption: Comparative workflow of three synthetic routes to this compound.
References
comparative pharmacological profiling of (-)-Hygrine against other pyrrolidine alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative pharmacological overview of (-)-Hygrine against other notable pyrrolidine (B122466) alkaloids, specifically Cuscohygrine and Nicotine (B1678760). While direct comparative experimental data for this compound is limited in publicly available literature, this document synthesizes the existing pharmacological knowledge for each compound, outlines standard experimental protocols for their evaluation, and visualizes relevant biological pathways.
Introduction to Pyrrolidine Alkaloids
Pyrrolidine alkaloids are a class of naturally occurring compounds characterized by a pyrrolidine ring structure. They are found in a variety of plants and exhibit a wide range of biological activities. This compound and Cuscohygrine are famously found in the coca plant (Erythroxylum coca), where this compound serves as a biosynthetic precursor to more complex tropane (B1204802) alkaloids. Nicotine, another well-known pyrrolidine alkaloid from the tobacco plant (Nicotiana tabacum), is one of the most widely studied alkaloids due to its psychoactive and addictive properties. Understanding the comparative pharmacology of these compounds is crucial for drug discovery and development, particularly in the context of neurological and psychiatric disorders.
Data Presentation: A Comparative Overview
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Alkaloid | Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) | Dopamine (B1211576) Receptors | Monoamine Transporters |
| This compound | Data not available | Data not available | Data not available |
| Cuscohygrine | Predicted to be a nAChR agonist (in silico)[1][2] | Data not available | Data not available |
| Nicotine | α4β2: ~1 nM[3] | D1/D2-like: Low affinity[4] | Dopamine Transporter (DAT): No direct inhibition[5] |
Note: "Data not available" indicates that no quantitative experimental data was found in the performed searches. "In silico" refers to computational predictions.
Table 2: Summary of Pharmacological Activity
| Alkaloid | Primary Pharmacological Target(s) | Known Effects |
| This compound | Suggested to modulate dopamine pathways | Biosynthetic intermediate for tropane alkaloids. |
| Cuscohygrine | Predicted to be a nicotinic acetylcholine receptor agonist[1][2] | Used as a biomarker to distinguish coca leaf chewing from cocaine use.[2] |
| Nicotine | Nicotinic Acetylcholine Receptors (primarily α4β2)[3] | Psychoactive, addictive, modulates dopamine release.[3][6] |
Experimental Protocols
To generate robust comparative data for these pyrrolidine alkaloids, standardized experimental protocols are essential. Below are detailed methodologies for key experiments that would be required for a comprehensive pharmacological profiling.
Radioligand Binding Assay for Receptor Affinity Determination
This protocol is designed to determine the binding affinity (Ki) of the pyrrolidine alkaloids for specific receptors, such as nicotinic acetylcholine and dopamine receptors.
Objective: To quantify the affinity of this compound, Cuscohygrine, and Nicotine for a specific receptor subtype.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO-K1 cells expressing human α4β2 nAChR or D2 dopamine receptor).
-
Radioligand specific for the receptor (e.g., [³H]-Epibatidine for nAChRs, [³H]-Spiperone for D2 receptors).
-
Test compounds: this compound, Cuscohygrine, Nicotine.
-
Non-specific binding control (e.g., a high concentration of a known non-radiolabeled ligand like unlabeled nicotine or haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer.
-
25 µL of radioligand at a concentration near its Kd.
-
25 µL of either buffer (for total binding), non-specific control, or the test compound at various concentrations.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Dopamine Transporter Uptake Assay
This assay measures the ability of the alkaloids to inhibit the reuptake of dopamine by the dopamine transporter (DAT).
Objective: To determine the potency (IC50) of this compound, Cuscohygrine, and Nicotine in inhibiting dopamine uptake via DAT.
Materials:
-
Cells stably expressing the human dopamine transporter (e.g., HEK293-hDAT cells).
-
[³H]-Dopamine.
-
Test compounds: this compound, Cuscohygrine, Nicotine.
-
Known DAT inhibitor as a positive control (e.g., GBR 12909).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Plating: Plate the HEK293-hDAT cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with various concentrations of the test compounds or buffer for 10-20 minutes at 37°C.
-
Uptake Initiation: Add [³H]-Dopamine to each well to initiate the uptake reaction and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells with a lysis buffer.
-
Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Determine the IC50 value for each compound by plotting the percentage of inhibition of [³H]-Dopamine uptake against the concentration of the test compound.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by these alkaloids and a typical experimental workflow for their pharmacological profiling.
Caption: Signaling pathways for nicotinic acetylcholine receptor activation and hypothesized dopamine transporter modulation.
Caption: Experimental workflow for comparative pharmacological profiling of pyrrolidine alkaloids.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Nicotine - Wikipedia [en.wikipedia.org]
- 4. Dopamine D1-like receptor activation decreases nicotine intake in rats with short or long access to nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase Inhibitors Present in Tobacco Modulate Dopamine Balance Via the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
experimental validation of (-)-Hygrine's role as a direct precursor to tropinone
For decades, (-)-hygrine was considered a key stepping stone in the biosynthesis of tropinone (B130398), the central precursor to valuable tropane (B1204802) alkaloids like atropine (B194438) and scopolamine. However, recent enzymatic and genetic evidence has reshaped our understanding, revealing a more complex and elegant pathway. This guide compares the historical hypothesis of this compound as a direct precursor with the now experimentally validated route involving a polyketide synthase, presenting the key experimental data that illuminates the modern view.
The biosynthesis of the tropane skeleton, a critical pharmacophore, has long been a subject of intense research. Early feeding studies using isotopically labeled compounds in plants such as Datura species suggested that this compound was directly incorporated to form the tropinone core. While these experiments were foundational, they did not identify the enzymatic machinery responsible.
More recent research has definitively identified a two-step enzymatic pathway as the primary route to tropinone. This pathway, elucidated through work in Atropa belladonna, involves a pyrrolidine (B122466) ketide synthase (PYKS) and a cytochrome P450 enzyme (CYP82M3). In this currently accepted model, this compound is not the direct precursor but rather a prominent side-product, explaining its frequent co-occurrence with tropane alkaloids in nature.[1][2]
Comparing the Biosynthetic Models
The core difference between the historical and current understanding lies in the identity of the immediate precursor to the bicyclic tropinone structure. The older model posited a direct role for hygrine (B30402), whereas the modern, validated pathway identifies the unstable intermediate, 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOB), as the true substrate for the final ring-forming cyclization.
| Feature | Historical Hypothesis: this compound as Direct Precursor | Experimentally Validated PYKS/CYP82M3 Pathway |
| Key Precursor | This compound | 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOB) |
| Enzymology | Largely unknown; hypothetical cyclases | 1. Pyrrolidine Ketide Synthase (PYKS): Catalyzes the condensation of the N-methyl-Δ¹-pyrrolinium cation with two malonyl-CoA units to form MPOB.[1][3] 2. Cytochrome P450 (CYP82M3): Catalyzes the oxidative cyclization of MPOB to form tropinone.[1][2] |
| Role of this compound | Direct, on-pathway intermediate | Off-pathway side-product resulting from the spontaneous, non-enzymatic decarboxylation of MPOB.[1][4] |
| Primary Evidence | In vivo feeding of radiolabeled hygrine to plants, with subsequent detection of radioactivity in tropane alkaloids.[5] | - Isolation and characterization of PYKS and CYP82M3 enzymes.[1] - Gene silencing (VIGS) of PYKS and CYP82M3 in A. belladonna reduces tropane alkaloid production.[1] - Reconstitution of the pathway in heterologous systems (e.g., yeast, N. benthamiana) leads to tropinone production.[1][4] |
Quantitative Data Summary
Experimental data underscores the efficiency of the PYKS/CYP82M3 pathway and clarifies the position of hygrine as a significant byproduct.
Table 1: Enzyme Kinetics for A. belladonna Pyrrolidine Ketide Synthase (AbPYKS)
This table summarizes the kinetic properties of the first key enzyme in the validated pathway, demonstrating its high efficiency.
| Substrate | Apparent KM (µM) | Catalytic Efficiency (kcat/KM) (s-1M-1) |
| N-methyl-Δ¹-pyrrolinium cation | 10.4 | 1.17 x 106 |
| Malonyl-CoA | ~12 | 8.48 x 105 |
| Data from Bedewitz et al. (2018)[1] |
Table 2: Product and Byproduct Accumulation in Engineered Yeast (S. cerevisiae)
This data from a heterologous expression system highlights that hygrine is a major metabolite formed alongside the tropinone-derived product, tropine, consistent with its role as a byproduct from an unstable precursor.
| Strain/Condition | Tropine Titer (µg/L) | Hygrine Titer (µg/L) | Ratio (Tropine:Hygrine) |
| Initial Tropine-Producing Strain | 175 - 210 | 775 - 900 | ~1:4.3 |
| ALD6 Reconstituted Strain | 1,500 | Not specified, but accumulation increased 1.6-fold | Not directly comparable, but both increased |
| Data from Srinivasan & Smolke (2019)[6] |
Table 3: Incorporation Efficiency from Historical Feeding Experiments
These older findings show that even when hygrine is fed to plants, the incorporation into tropane alkaloids is relatively inefficient and stereospecific, with the non-natural (+)-(2R) enantiomer being incorporated more readily than the natural (-)-(2S) form.
| Precursor Fed | Relative Incorporation Efficiency |
| (+)-(2R)-hygrine | Base (1x) |
| (-)-(2S)-hygrine | 3.7 to 10.7 times less efficient than (+)-(2R)-hygrine |
| Data from McGaw & Woolley, as cited in Leete (1990)[1] |
Visualizing the Pathways and Workflows
The following diagrams illustrate the proposed biosynthetic routes and the experimental logic used to validate the modern pathway.
Experimental Protocols
In Vitro Enzyme Assays for AbPYKS and AbCYP82M3
This protocol is foundational for demonstrating the specific catalytic activities of the identified enzymes.
a. AbPYKS Activity Assay:
-
Objective: To confirm the synthesis of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOB) from N-methyl-Δ¹-pyrrolinium cation and malonyl-CoA.
-
Reaction Mixture:
-
Purified recombinant AbPYKS protein.
-
N-methyl-Δ¹-pyrrolinium cation (substrate).
-
Malonyl-CoA (substrate).
-
Potassium phosphate (B84403) buffer (pH ~8.0, optimal for maximizing MPOB production over byproducts).[1]
-
-
Procedure:
-
Combine substrates and buffer in a microcentrifuge tube.
-
Initiate the reaction by adding the purified AbPYKS enzyme.
-
Incubate at 30°C for a defined period (e.g., 1 hour).
-
Quench the reaction (e.g., by adding acid or organic solvent).
-
Analyze the products via Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of a product with an m/z consistent with MPOB ([M+H]⁺ = 186.112).[1]
-
b. AbCYP82M3 (Tropinone Synthase) Activity Assay:
-
Objective: To confirm the conversion of MPOB to tropinone.
-
Reaction Mixture:
-
Yeast microsomes containing expressed AbCYP82M3.
-
4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOB) (substrate).
-
NADPH (cofactor).
-
Tris-HCl buffer (pH 8.0) containing 20% w/v glycerol (B35011) and 1 mM EDTA.[1]
-
-
Procedure:
-
Combine the MPOB substrate, buffer, and NADPH in a microcentrifuge tube.
-
Initiate the reaction by adding the yeast microsomes containing AbCYP82M3.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction by heating to 80°C for 5 minutes.
-
Dilute the sample and analyze by LC-MS for the presence of tropinone, using an authentic standard for comparison.[1]
-
In Vivo Gene Function Validation via Virus-Induced Gene Silencing (VIGS)
This protocol validates the importance of the candidate genes within the living plant.
-
Objective: To reduce the expression of AbPYKS or AbCYP82M3 in Atropa belladonna and observe the effect on tropane alkaloid levels.
-
Vector Construction:
-
Amplify a ~300-400 bp fragment of the target gene (AbPYKS or AbCYP82M3).
-
Clone the fragment into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).
-
-
Plant Infiltration:
-
Transform Agrobacterium tumefaciens separately with the pTRV2-gene construct and a helper plasmid (pTRV1).
-
Grow liquid cultures of both transformed Agrobacterium strains.
-
Mix the cultures and infiltrate the solution into the leaves of young A. belladonna plants using a needleless syringe.
-
Use an empty pTRV2 vector as a negative control.
-
-
Analysis:
-
Allow 3-4 weeks for the virus to spread and gene silencing to take effect.
-
Harvest root tissue from both silenced and control plants.
-
Extract alkaloids and analyze the abundance of tropane alkaloids (e.g., hyoscyamine, scopolamine) and precursors using LC-MS.
-
A significant reduction in alkaloid levels in the silenced plants compared to controls confirms the gene's role in the pathway.[1]
-
Historical Protocol: Radiolabeled Precursor Feeding
This protocol represents the classical approach used to probe biosynthetic pathways.
-
Objective: To determine if this compound is incorporated into tropane alkaloids in a living plant.
-
Precursor Preparation:
-
Synthesize this compound containing an isotopic label (e.g., ¹⁴C or ³H) at a specific position.
-
-
Administration:
-
Dissolve the labeled this compound tartrate salt in water.
-
Administer the solution to mature Datura plants (e.g., five-month-old Datura metel). A common method is feeding via the roots or through a cotton wick sewn carefully into the stem.[5]
-
-
Incubation and Harvest:
-
Analysis:
-
Extract the total alkaloid fraction from the plant tissue.
-
Separate the individual alkaloids (e.g., hyoscyamine, scopolamine, cuscohygrine) using chromatography.
-
Determine the specific radioactivity of the purified alkaloids using scintillation counting to quantify the amount of label incorporated from the fed this compound.
-
Conclusion
The experimental validation of the PYKS/CYP82M3 pathway represents a significant advancement in the field of plant biochemistry. It clarifies that this compound's role is not that of a direct precursor to tropinone but rather a stable byproduct of the true, unstable intermediate, MPOB. This modern understanding, supported by robust enzymatic and genetic data, supersedes the earlier hypothesis based on feeding studies. This detailed knowledge of the complete biosynthetic route opens new avenues for the metabolic engineering of tropane alkaloid production in microbial or alternative plant-based systems, potentially leading to more sustainable and controlled sources of these vital medicines.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tropane alkaloid biosynthesis: a centennial review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Engineering a microbial biosynthesis platform for de novo production of tropane alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of (-)-Hygrine Biosynthetic Pathways in Solanaceae and Erythroxylaceae
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biosynthetic pathways of (-)-hygrine, a pyrrolidine (B122466) alkaloid and a key intermediate in the formation of tropane (B1204802) alkaloids, across different plant genera, primarily focusing on representative species from the Solanaceae (e.g., Nicotiana, Atropa) and Erythroxylaceae (Erythroxylum) families. This comparison highlights the fascinating convergent evolution of tropane alkaloid biosynthesis, where different enzyme families have been recruited to catalyze similar reactions.
Comparative Biosynthetic Pathways: A Tale of Two Origins
The biosynthesis of the core tropane ring structure, from which this compound is derived, begins with the amino acid L-ornithine in both Solanaceae and Erythroxylaceae. The initial steps leading to the formation of the N-methyl-Δ¹-pyrrolinium cation are largely conserved. However, the subsequent condensation and cyclization reactions that form the bicyclic tropane skeleton, and consequently this compound, have evolved independently, employing distinct enzymatic machinery.
Common Pathway (Ornithine to N-methyl-Δ¹-pyrrolinium cation):
-
Decarboxylation of Ornithine: L-ornithine is decarboxylated by ornithine decarboxylase (ODC) to produce putrescine.[1][2]
-
Methylation of Putrescine: The primary amino group of putrescine is methylated by putrescine N-methyltransferase (PMT) , using S-adenosyl-L-methionine (SAM) as the methyl donor, to yield N-methylputrescine.[3][4]
-
Oxidative Deamination: N-methylputrescine undergoes oxidative deamination catalyzed by a diamine oxidase, N-methylputrescine oxidase (MPO) , to form 4-methylaminobutanal.
-
Spontaneous Cyclization: 4-methylaminobutanal spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[5]
Divergent Pathways to this compound and the Tropane Core:
In Solanaceae (e.g., Atropa belladonna):
-
The N-methyl-Δ¹-pyrrolinium cation serves as a substrate for a Type III polyketide synthase (PKS) , specifically pyrrolidine ketide synthase (PYKS) .[6][7][8]
-
PYKS catalyzes the condensation of the N-methyl-Δ¹-pyrrolinium cation with two molecules of malonyl-CoA to produce 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid.[7]
-
This intermediate can spontaneously decarboxylate to form This compound .[7][9]
-
Alternatively, it is acted upon by a cytochrome P450 enzyme (CYP82M3) to form tropinone (B130398), the precursor to other tropane alkaloids like hyoscyamine (B1674123) and scopolamine.[9]
In Erythroxylaceae (e.g., Erythroxylum coca):
-
The pathway to the N-methyl-Δ¹-pyrrolinium cation can also proceed through an alternative route involving spermidine. Bifunctional spermidine synthase/N-methyltransferases and both flavin- and copper-dependent amine oxidases are involved in this alternative first ring closure.[10][11]
-
The subsequent condensation step leading to the tropane ring is not yet fully elucidated but is known to involve different enzymes than in Solanaceae.
-
A key difference is the presence of a methylecgonone reductase (MecgoR) , an aldo-keto reductase, which is involved in the later stages of cocaine biosynthesis.[12][13][14] This enzyme belongs to a different family than the tropinone reductases found in Solanaceae.[13][15]
-
This compound is also found as a significant alkaloid in coca leaves.[16]
Quantitative Data Comparison
Direct comparative kinetic data for all enzymes in the this compound biosynthetic pathway across Solanaceae and Erythroxylaceae is limited in the literature. However, data for key enzymes like Ornithine Decarboxylase (ODC) is available and provides insights into the initial flux into the pathway.
| Enzyme | Plant Family | Species | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Reference |
| Ornithine Decarboxylase (ODC) | Solanaceae | Anisodus luridus | 0.08 ± 0.01 | 1.83 ± 0.05 | 22,875 | [1] |
| Solanaceae | Datura stramonium | 0.12 ± 0.01 | 1.06 ± 0.03 | 8,833 | [1] | |
| Solanaceae | Atropa belladonna | 0.10 ± 0.01 | 1.54 ± 0.04 | 15,400 | [1][2] | |
| Solanaceae | Hyoscyamus niger | 0.15 ± 0.02 | 1.28 ± 0.06 | 8,533 | [1] | |
| Erythroxylaceae | Erythroxylum coca | - | - | (active) | [1] | |
| Methylecgonone Reductase (MecgoR) | Erythroxylaceae | Erythroxylum coca | 0.070 ± 0.014 | 0.77 ± 0.05 | 11,000 | [12] |
Note: Kinetic data for Erythroxylum coca ODC was not explicitly provided in the compared studies, although its activity was confirmed. Data for MecgoR is included to highlight the characterization of a key downstream enzyme in the Erythroxylum pathway. A significant research gap exists in the direct comparative analysis of Putrescine N-methyltransferase (PMT) kinetics and the overall metabolic flux from ornithine to the N-methyl-Δ¹-pyrrolinium cation between these two families.
This compound Abundance:
-
In Erythroxylaceae , this compound is a notable alkaloid found in coca leaves, alongside cocaine and cuscohygrine.[16]
-
In Solanaceae , the relative abundance of this compound can vary. In Nicotiana species, the focus is often on nicotine (B1678760) and other pyridine (B92270) alkaloids, and while precursors like the N-methyl-Δ¹-pyrrolinium cation are present, the accumulation of this compound itself is not as prominent.[17][18] In tropane alkaloid-producing Solanaceae like Atropa belladonna, silencing of PYKS leads to an accumulation of the N-methyl-Δ¹-pyrrolinium cation and a decrease in tropane alkaloids, suggesting a metabolic branch point where this compound formation is one possible fate.[6][9][19]
Experimental Protocols
Quantification of this compound and other Tropane Alkaloids by GC-MS
This protocol is a general guideline for the extraction and analysis of tropane alkaloids from plant material.
1. Sample Preparation (Liquid-Liquid Extraction):
-
Homogenize 100 mg of dried, ground plant tissue (e.g., leaves, roots) in 2 mL of methanol.
-
Sonicate for 30 minutes and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of 0.5 M H₂SO₄ to the supernatant, vortex, and then add 2 mL of diethyl ether.
-
Vortex and centrifuge at 3,000 x g for 5 minutes. Discard the upper ether layer.
-
Make the aqueous phase alkaline by adding 25% ammonium (B1175870) hydroxide (B78521) until the pH is ~9-10.
-
Extract the alkaloids by adding 2 mL of dichloromethane, vortexing, and centrifuging at 3,000 x g for 5 minutes.
-
Collect the lower organic phase. Repeat the extraction twice more.
-
Pool the organic phases and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification. For this compound, characteristic ions include m/z 84, 96, and 141.
Enzyme Assay for Ornithine Decarboxylase (ODC)
This protocol is based on the measurement of ¹⁴CO₂ released from [¹⁴C]-L-ornithine.
1. Reagents:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.1 mM pyridoxal-5'-phosphate (PLP), 5 mM dithiothreitol (B142953) (DTT).
-
Substrate: [1-¹⁴C]-L-ornithine (specific activity ~50 mCi/mmol).
-
Stopping Solution: 2 M HCl.
-
CO₂ Trapping Solution: 1 M NaOH.
-
Scintillation Cocktail.
2. Enzyme Extraction:
-
Homogenize fresh plant tissue in extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 1 mM PLP, 10 mM DTT, and protease inhibitors) on ice.
-
Centrifuge at 15,000 x g for 20 minutes at 4 °C.
-
Use the supernatant as the crude enzyme extract.
3. Assay Procedure:
-
In a sealed reaction vial, add 50 µL of enzyme extract to 440 µL of assay buffer.
-
Place a small piece of filter paper soaked in 20 µL of 1 M NaOH in a suspended well or on the side of the vial to trap the released ¹⁴CO₂.
-
Initiate the reaction by adding 10 µL of [1-¹⁴C]-L-ornithine (final concentration ~0.1 mM).
-
Incubate at 37 °C for 30-60 minutes.
-
Stop the reaction by injecting 100 µL of 2 M HCl into the reaction mixture (not the filter paper).
-
Continue incubation for another 30 minutes to ensure all ¹⁴CO₂ is trapped by the NaOH.
-
Remove the filter paper and place it in a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of ¹⁴CO₂ produced per unit time per mg of protein.[1][20]
Enzyme Assay for Putrescine N-methyltransferase (PMT)
This protocol is based on the quantification of the product, N-methylputrescine, by HPLC.
1. Reagents:
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 8.0), 10 mM DTT.
-
Substrates: Putrescine and S-adenosyl-L-methionine (SAM).
-
Stopping Solution: 0.5 M perchloric acid.
-
Derivatization Reagent: Dansyl chloride solution (10 mg/mL in acetone).
-
Saturated Sodium Carbonate Solution.
-
Proline Solution (100 mg/mL).
2. Enzyme Extraction:
-
Follow the same procedure as for ODC extraction.
3. Assay Procedure:
-
The reaction mixture (100 µL) contains 50 µL of enzyme extract, 1 mM putrescine, and 0.5 mM SAM in assay buffer.
-
Incubate at 37 °C for 1-2 hours.
-
Stop the reaction by adding 100 µL of 0.5 M perchloric acid.
-
For derivatization, add 200 µL of saturated sodium carbonate and 400 µL of dansyl chloride solution.
-
Incubate in the dark at 60 °C for 1 hour.
-
Add 100 µL of proline solution to remove excess dansyl chloride.
-
Extract the dansylated amines with 500 µL of toluene.
-
Evaporate the toluene phase to dryness and redissolve in methanol.
-
Analyze by reverse-phase HPLC with fluorescence detection (Excitation: 340 nm, Emission: 510 nm) to quantify the N-methylputrescine produced.[12]
Experimental Workflow
The following diagram illustrates a general workflow for a comparative study of this compound biosynthetic pathways.
Conclusion
The biosynthetic pathways leading to this compound in the Solanaceae and Erythroxylaceae families are a striking example of convergent evolution in plant secondary metabolism. While the initial steps from ornithine are conserved, the subsequent formation of the tropane ring is catalyzed by distinct enzyme families that have been independently recruited in each lineage. This guide provides a framework for comparing these pathways, including available quantitative data and detailed experimental protocols. The identified research gaps, particularly the lack of direct comparative data on metabolic flux and the kinetics of key enzymes like PMT, offer exciting avenues for future research. A deeper understanding of these pathways is crucial for metabolic engineering efforts aimed at enhancing the production of medicinally important tropane alkaloids and for developing novel biocatalysts for the pharmaceutical industry.
References
- 1. tandfonline.com [tandfonline.com]
- 2. vumicro.com [vumicro.com]
- 3. Biosynthesis of the Nicotiana alkaloids. XI. Investigation of tautomerism in N-methyl-delta-pyrrolinium chloride and its incorporation into nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Elucidation of tropane alkaloid biosynthesis in Erythroxylum coca using a microbial pathway discovery platform - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Putrescine N-methyltransferases--a structure-function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multi-omics analyses reveal regulatory networks underpinning metabolite biosynthesis in Nicotiana tabacum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hygrine - Wikipedia [en.wikipedia.org]
- 17. Variations of Alkaloid Accumulation and Gene Transcription in Nicotiana tabacum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Genetic variation in alkaloid accumulation in leaves of Nicotiana - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. pubs.acs.org [pubs.acs.org]
A Guide to Inter-Laboratory Comparison of (-)-Hygrine Quantification in Certified Reference Materials
For Researchers, Scientists, and Drug Development Professionals
Framework for a Hypothetical Inter-Laboratory Comparison
An inter-laboratory comparison for (-)-Hygrine quantification would be organized to assess the proficiency of participating laboratories in accurately measuring the concentration of this alkaloid. The structure of such a study, in line with ISO/IEC 17043, would involve a coordinating body responsible for the entire process, from providing the reference material to evaluating the results.[2][3]
Key Components:
-
Objective: To evaluate the performance of participating laboratories in the quantification of this compound and to ensure the reliability and comparability of analytical data.
-
Coordinating Body: An accredited proficiency testing provider responsible for planning, executing, and reporting on the ILC.
-
Participants: A group of qualified laboratories, chosen to be a reasonable cross-section of the population of laboratories performing this type of analysis.[4]
-
Certified Reference Material (CRM): A homogeneous and stable batch of material containing a certified concentration of this compound. The CRM must have a well-characterized value with a stated uncertainty, ensuring its suitability for assessing laboratory performance.[5][6]
Data Presentation: A Hypothetical Comparison
The following table summarizes hypothetical quantitative data from an inter-laboratory comparison for this compound. The performance of each laboratory is evaluated using Z-scores, a common statistical tool in proficiency testing.[7][8]
Table 1: Hypothetical Results of Inter-Laboratory Comparison for this compound Quantification
| Laboratory ID | Reported Mean Concentration (µg/g) | Standard Deviation (µg/g) | Number of Replicates | Z-Score | Performance Evaluation |
| Lab 01 | 48.5 | 1.5 | 3 | -0.71 | Satisfactory |
| Lab 02 | 51.2 | 1.8 | 3 | 0.62 | Satisfactory |
| Lab 03 | 45.1 | 2.1 | 3 | -2.40 | Questionable |
| Lab 04 | 49.8 | 1.2 | 3 | 0.00 | Satisfactory |
| Lab 05 | 53.5 | 2.5 | 3 | 1.76 | Satisfactory |
| Lab 06 | 58.2 | 3.0 | 3 | 4.09 | Unsatisfactory |
| Lab 07 | 49.5 | 1.4 | 3 | -0.14 | Satisfactory |
| Assigned Value (Consensus Mean): 49.8 µg/g | |||||
| Standard Deviation for Proficiency Assessment: 2.05 µg/g |
Interpretation of Z-Scores:
-
|Z| ≤ 2: Satisfactory performance.[4]
-
2 < |Z| ≤ 3: Questionable performance, indicating a potential issue that requires investigation.[4]
-
|Z| > 3: Unsatisfactory performance, signaling a significant deviation that necessitates corrective action.[4]
Experimental Protocols
A validated and reliable analytical method is crucial for accurate quantification. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method suitable for the analysis of alkaloids like this compound.[9][10][11][12]
Protocol: Quantification of this compound by HPLC-MS/MS
1. Sample Preparation (Solid-Phase Extraction)
-
Accurately weigh 1.0 g of the homogenized CRM.
-
Add 10 mL of extraction solvent (e.g., methanol (B129727) with 0.1% formic acid).
-
Vortex for 1 minute, then sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and dilute with water in preparation for Solid-Phase Extraction (SPE).
-
Condition an SPE cartridge with methanol followed by water.
-
Load the diluted extract onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute this compound with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase for HPLC-MS/MS analysis.[13]
2. HPLC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Quantify this compound in the CRM samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Inter-Laboratory Comparison Workflow
The following diagram illustrates the workflow of the inter-laboratory comparison, from the initial planning stages to the final evaluation of laboratory performance.
Data Analysis and Evaluation Logic
This diagram outlines the logical steps involved in the statistical analysis of the submitted data and the subsequent performance evaluation of the participating laboratories.
References
- 1. pjlabs.com [pjlabs.com]
- 2. 17025store.com [17025store.com]
- 3. accredit.org [accredit.org]
- 4. diva-portal.org [diva-portal.org]
- 5. Development of a Certified Reference Material from Caffeine Solution for Assuring the Quality of Food and Drug Measurements [scirp.org]
- 6. www-pub.iaea.org [www-pub.iaea.org]
- 7. Z-score application in Testing Laboratory - Quality Pathshala [blog.quality-pathshala.com]
- 8. Z-Score in Proficiency Testing: Understanding ISO 13528 [shapypro.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of a HPLC-ESI-MS/MS Method for Simultaneous Quantification of Fourteen Alkaloids in Mouse Plasma after Oral Administration of the Extract of Corydalis yanhusuo Tuber: Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Confirming the Enantiomeric Purity of Synthesized (-)-Hygrine via Chiral Chromatography
The stereochemical integrity of a synthesized chiral molecule is a critical parameter, particularly in the context of drug development and natural product synthesis. For (-)-Hygrine, a pyrrolidine (B122466) alkaloid and a key biosynthetic precursor to tropane (B1204802) alkaloids, ensuring high enantiomeric purity is paramount as different enantiomers can exhibit varied biological activities.[1] This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) for the determination of the enantiomeric purity of synthesized this compound, alongside alternative methods, supported by representative experimental data and detailed protocols.
Comparison of Analytical Methods for Enantiomeric Purity Determination
Chiral chromatography is a robust and widely used technique for the separation and quantification of enantiomers.[2] However, other spectroscopic and chromatographic methods also offer viable alternatives, each with distinct advantages and limitations. The selection of an appropriate method often depends on factors such as the required sensitivity, resolution, sample throughput, and available instrumentation.[3]
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP).[2] | Separation of volatile enantiomers (or their derivatives) on a chiral stationary phase. | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals. |
| Resolution (Rs) | Typically > 1.5 (baseline separation is common). | Generally high, with baseline separation achievable. | Not directly applicable; relies on the chemical shift difference (Δδ) of diastereomeric signals. |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~1 - 10 pg on column | ~0.1% of the minor enantiomer |
| Limit of Quantitation (LOQ) | ~0.3 - 3 µg/mL | ~5 - 50 pg on column | ~0.5% of the minor enantiomer |
| Analysis Time | 10 - 30 minutes per sample. | 15 - 45 minutes per sample. | 5 - 20 minutes per sample (post-derivatization, if required). |
| Sample Preparation | Dissolution in mobile phase. | Derivatization to a volatile analyte may be required. | Dissolution in a suitable deuterated solvent; may require the addition of a chiral auxiliary. |
| Advantages | Broad applicability, high precision, and established methodology. | High sensitivity and resolution for volatile compounds. | Rapid analysis, non-destructive, and provides structural information. |
| Disadvantages | Higher cost of chiral columns and solvents. | Limited to thermally stable and volatile compounds; derivatization can be complex. | Lower sensitivity for minor enantiomers, potential for signal overlap, and cost of chiral auxiliaries. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a direct method for the enantiomeric separation of hygrine (B30402) using a chiral stationary phase.
Objective: To resolve and quantify the enantiomers of hygrine to determine the enantiomeric excess (e.e.) of a synthesized this compound sample.
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions (Representative):
-
Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a racemic hygrine standard in the mobile phase at the same concentration to determine the retention times of both enantiomers.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the following formula:
% e.e. = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent
This protocol describes an indirect method for determining the enantiomeric purity of hygrine.
Objective: To determine the enantiomeric excess of synthesized this compound by observing the chemical shift non-equivalence of diastereomeric complexes.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
Synthesized this compound.
-
(R)-(-)-1,1'-Bi-2-naphthol (BINOL) as a chiral solvating agent (CSA).
-
Deuterated chloroform (B151607) (CDCl₃).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add 1.1 equivalents of (R)-(-)-BINOL to the NMR tube.
-
Gently mix the solution and acquire another ¹H NMR spectrum.
Data Analysis:
-
Compare the spectra before and after the addition of the CSA.
-
Identify a well-resolved proton signal of hygrine that splits into two distinct signals in the presence of the CSA, corresponding to the two diastereomeric complexes.
-
Integrate the two signals to determine the ratio of the enantiomers and calculate the % e.e.
Visualizations
Caption: Workflow for the synthesis and chiral analysis of this compound.
Caption: Comparison of methods for determining enantiomeric purity.
References
Comparative Metabolomics of Wild-Type vs. Genetically Modified Plants for Hygrine Production: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic shifts resulting from genetic modification is crucial for optimizing the production of desired bioactive compounds. This guide provides a comparative overview of the metabolomic profiles of wild-type and genetically modified plants, with a specific focus on the production of hygrine (B30402), a key intermediate in the biosynthesis of tropane (B1204802) alkaloids.
Hygrine is a pyrrolidine (B122466) alkaloid that serves as a precursor to medicinally important tropane alkaloids such as hyoscyamine (B1674123) and scopolamine. Genetic engineering of plants in the Solanaceae family, including Atropa belladonna, Hyoscyamus niger, and Datura species, has primarily focused on enhancing the yield of these downstream pharmaceutical compounds. While direct quantitative data on hygrine accumulation in these genetically modified plants is limited in published literature, the metabolic consequences of these genetic alterations on hygrine levels can be inferred from the well-established biosynthetic pathway.
This guide synthesizes available data to present an objective comparison, provides detailed experimental protocols for researchers wishing to conduct their own comparative metabolomic studies, and includes visualizations of the key pathways and workflows.
Metabolic Profile Comparison: Wild-Type vs. Genetically Modified Plants
Genetic modifications targeting the tropane alkaloid pathway are designed to increase the metabolic flux towards the desired end-products. The expected impact of these modifications on the intermediate, hygrine, is summarized below.
| Genetic Modification Strategy | Target Gene/Enzyme | Rationale for Modification | Expected Impact on Hygrine Levels | Expected Impact on Downstream Alkaloids (Hyoscyamine/Scopolamine) |
| Increased Precursor Supply | pmt (Putrescine N-methyltransferase) | To increase the pool of N-methylputrescine, a key precursor for the tropane ring system. | Increase , due to a greater supply of precursors feeding into the pathway leading to hygrine. | Increase , as more precursors are available for the entire pathway. |
| Enhanced Downstream Conversion | TRI (Tropinone Reductase I) | To more efficiently convert tropinone (B130398) (formed from hygrine) to tropine, a direct precursor of hyoscyamine. | Decrease , as the increased "pull" from the downstream pathway would lead to faster consumption of hygrine and its immediate derivatives. | Significant Increase , as the bottleneck at the tropinone reduction step is alleviated.[1] |
| Blocked Conversion to Alternative Products | TRII (Tropinone Reductase II) Knockdown/Knockout | To prevent the conversion of tropinone to pseudotropine, which leads to the synthesis of calystegines, thus redirecting the metabolic flux towards tropine. | Potential Increase , as more tropinone is available to be channeled into the hyoscyamine pathway, potentially leading to a feedback effect on hygrine synthesis. | Increase , due to the redirection of the common precursor tropinone. |
| Blocked Final Conversion Step | h6h (Hyoscyamine 6β-hydroxylase) Knockout | To prevent the conversion of hyoscyamine to scopolamine, leading to the accumulation of hyoscyamine. | Neutral to Slight Increase , due to potential feedback inhibition on the pathway, though the primary effect is on the final step. | Significant Increase in Hyoscyamine, Absence of Scopolamine . |
Note: The expected impacts on hygrine are largely inferred from metabolic pathway dynamics, as direct quantitative measurements of hygrine in these specific genetic contexts are not widely published. Most studies focus on the commercially valuable end-products.
Experimental Protocols
For researchers aiming to perform comparative metabolomics for hygrine and other tropane alkaloids, the following protocols provide a detailed methodology.
Plant Material and Sample Preparation
-
Plant Growth: Cultivate wild-type and genetically modified plants (e.g., Atropa belladonna, Hyoscyamus niger) under identical, controlled environmental conditions (e.g., 25°C day/20°C night, 16h photoperiod).
-
Tissue Harvesting: Harvest root tissues, as this is the primary site of tropane alkaloid biosynthesis. For each biological replicate, pool roots from several individual plants.
-
Metabolic Quenching: Immediately flash-freeze the harvested root tissue in liquid nitrogen to halt all metabolic activity.
-
Sample Storage: Store the frozen samples at -80°C until extraction.
-
Lyophilization and Homogenization: Lyophilize the frozen root tissue to remove water and then grind to a fine, homogenous powder using a mortar and pestle with liquid nitrogen or a bead mill.
Metabolite Extraction
-
Extraction Solvent: Prepare an extraction solvent of methanol:chloroform (B151607):water (2.5:1:1 v/v/v).
-
Extraction Procedure:
-
Weigh approximately 50 mg of the lyophilized powder into a 2 mL microcentrifuge tube.
-
Add 1 mL of the pre-chilled extraction solvent.
-
Add an internal standard (e.g., atropine-d3 at a final concentration of 1 µg/mL) for quantification.
-
Vortex vigorously for 30 seconds.
-
Agitate on a shaker at 4°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Phase Separation:
-
Add 300 µL of chloroform and 300 µL of ultrapure water to the supernatant.
-
Vortex for 30 seconds and centrifuge at 4,000 x g for 5 minutes at 4°C.
-
Three phases will form: an upper aqueous (polar) phase, a lower organic (non-polar) phase, and a protein precipitate at the interface. The tropane alkaloids will primarily be in the upper aqueous phase.
-
-
Sample Concentration:
-
Carefully collect the upper aqueous phase.
-
Dry the extract completely using a vacuum concentrator (e.g., SpeedVac).
-
GC-MS Analysis (for Hygrine and other Volatilizable Metabolites)
-
Derivatization:
-
To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL).
-
Incubate at 37°C for 90 minutes with shaking.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.
-
Incubate at 37°C for 30 minutes with shaking.
-
-
GC-MS Parameters:
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 min.
-
Ramp to 310°C at 5°C/min.
-
Hold at 310°C for 10 min.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
-
-
Data Analysis:
-
Identify hygrine based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify using the peak area ratio of the analyte to the internal standard.
-
LC-MS/MS Analysis (for a Broader Range of Tropane Alkaloids)
-
Sample Resuspension:
-
Resuspend the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Centrifuge to pellet any insoluble material and transfer the supernatant to an LC vial.
-
-
LC-MS/MS Parameters:
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-20 min: 95-5% B
-
20-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-product ion transitions for hygrine, hyoscyamine, scopolamine, and the internal standard should be optimized using authentic standards.
-
-
-
Data Analysis:
-
Quantify each alkaloid by constructing a calibration curve with authentic standards and using the peak area ratio to the internal standard.
-
Visualizations
Hygrine Biosynthetic Pathway and Points of Genetic Modification
Caption: Hygrine biosynthesis pathway with genetic modification points.
Experimental Workflow for Comparative Metabolomics
Caption: Workflow for comparative metabolomics of hygrine production.
References
The Forensic Utility of Hygrine: A Comparative Analysis of Urine and Hair Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of forensic toxicology, the accurate differentiation between the consumption of coca leaf products and the abuse of illicitly manufactured cocaine is a significant challenge. Hygrine (B30402), a pyrrolidine (B122466) alkaloid naturally present in the coca leaf (Erythroxylum coca), has emerged as a critical biomarker in making this distinction. Unlike the primary psychoactive component, cocaine, hygrine is largely removed during the clandestine manufacturing process of cocaine hydrochloride. Consequently, the detection of hygrine in biological specimens can serve as an indicator of coca leaf consumption, such as chewing or drinking coca tea, rather than the use of processed cocaine[1][2][3][4][5]. This guide provides a comparative analysis of the forensic utility of hygrine in urine and hair samples, supported by available experimental data and detailed methodologies.
Data Presentation: Hygrine in Urine vs. Hair
The following table summarizes the key forensic parameters for the detection of hygrine in urine and hair samples. It is important to note that while qualitative data for hygrine in urine is available, there is a notable absence of published quantitative data for this matrix in the context of coca leaf consumption.
| Parameter | Urine | Hair |
| Detection Window | Short-term (Estimated hours to a few days) | Long-term (Months to years, depending on hair length)[6][7][8] |
| Quantitative Data | No quantitative data available in the reviewed literature. Qualitatively present in coca leaf chewers and absent in cocaine abusers[1][2][3][4]. | Qualitative data available. One study on coca chewers found detectable levels of hygrine[2][9]. |
| Sample Collection | Non-invasive, but susceptible to adulteration or substitution. | Non-invasive and collected under direct observation, making it resistant to tampering. |
| Indication of Use | Recent coca leaf consumption. | Chronic or repeated coca leaf consumption. |
| Limitations | Short detection window may miss sporadic use. Lack of quantitative data hinders dose correlation. Potential for degradation without proper storage[10][11][12][13]. | Does not provide information on recent use (within approximately 7-10 days). External contamination is a potential concern, though washing procedures can mitigate this. |
Signaling Pathways and Experimental Workflows
Origin and Disposition of Hygrine
Hygrine is not a metabolite of cocaine but is biosynthesized in the coca plant from the amino acid ornithine. When coca leaves are consumed, hygrine is absorbed into the bloodstream and subsequently distributed throughout the body. It is then incorporated into growing hair and excreted in urine.
Analytical Workflow for Hygrine Detection
The detection of hygrine in forensic samples involves a multi-step process, from sample collection and preparation to instrumental analysis.
Experimental Protocols
The following are generalized protocols for the extraction and analysis of hygrine from urine and hair samples, based on methodologies for similar alkaloids. It is crucial to note that these methods would require specific validation for hygrine to ensure accuracy and precision.
Analysis of Hygrine in Urine
1. Sample Preparation and Extraction (Liquid-Liquid Extraction - LLE):
-
To a 5 mL urine sample, add an appropriate internal standard.
-
Alkalinize the sample to a pH of approximately 9 with a carbonate/bicarbonate buffer[1].
-
Add 5 mL of an organic solvent (e.g., tert-butyl methyl ether) and vortex for 10 minutes[1][4].
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for instrumental analysis.
2. Instrumental Analysis (GC-MS):
-
Challenges: GC-MS analysis of hygrine can be problematic due to thermal degradation in the injector port, leading to the formation of other products and potentially inaccurate quantification[14].
-
Derivatization: While not always necessary, derivatization may improve chromatographic properties.
-
GC Parameters (Representative):
-
Column: A non-polar column, such as one with a 5% phenyl methyl siloxane stationary phase.
-
Injector Temperature: Optimized to minimize thermal degradation (e.g., 250°C)[14].
-
Oven Program: A temperature gradient to separate analytes (e.g., initial temperature of 70°C, ramped to 270°C).
-
Carrier Gas: Helium.
-
-
MS Parameters (Representative):
3. Instrumental Analysis (LC-MS/MS - Preferred Method):
-
LC Parameters (Representative):
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
-
MS/MS Parameters (Representative):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for hygrine would need to be determined and optimized.
-
Analysis of Hygrine in Hair
1. Sample Preparation and Extraction:
-
Decontamination: Wash approximately 50 mg of hair sequentially with a non-ionic detergent, deionized water, and an organic solvent (e.g., methanol (B129727) or dichloromethane) to remove external contaminants.
-
Homogenization: Pulverize the washed and dried hair to increase the surface area for extraction.
-
Extraction: Incubate the pulverized hair in an extraction solvent (e.g., methanol or an acidic/basic solution) overnight at an elevated temperature (e.g., 40-50°C).
-
Purification (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange).
-
Load the hair extract onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes with an appropriate solvent mixture.
-
Evaporate the eluate to dryness and reconstitute for analysis.
-
2. Instrumental Analysis (LC-MS/MS):
-
The LC-MS/MS parameters would be similar to those described for urine analysis, with adjustments to the gradient and other settings as needed to optimize for the hair matrix. The use of a validated LC-MS/MS method is highly recommended for its sensitivity and specificity, especially given the challenges with GC-MS for hygrine[14].
Conclusion
The forensic utility of hygrine as a biomarker is primarily to differentiate between the consumption of coca leaf products and the abuse of manufactured cocaine. In this context, both urine and hair samples serve as valuable matrices, each with distinct advantages and limitations.
-
Hair analysis offers a long detection window, making it ideal for determining a history of chronic or repeated coca leaf consumption. The available, albeit limited, quantitative data for hygrine in hair provides a basis for interpreting findings in this matrix. The resistance of hair samples to tampering is another significant advantage in forensic investigations.
-
Urine analysis , with its shorter detection window, is suitable for assessing recent coca leaf use. However, the current lack of published quantitative data for hygrine in urine is a major limitation, preventing the establishment of concentration-effect relationships or typical excretion profiles. While qualitative detection is possible and forensically relevant, further research is needed to develop and validate quantitative methods for hygrine in urine.
For a comprehensive forensic investigation where the distinction between coca leaf consumption and cocaine abuse is critical, the analysis of both urine and hair samples can provide complementary information, covering both recent and long-term use patterns. The choice of analytical technique is also crucial, with LC-MS/MS being the preferred method for the reliable detection and quantification of hygrine, given the inherent challenges associated with GC-MS analysis.
References
- 1. Hygrine and cuscohygrine as possible markers to distinguish coca chewing from cocaine abuse in workplace drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Behaviour of hygrine and cuscohygrine in illicit cocaine production establishes their use as markers for chewing coca leaves in contrast with cocaine abuse - Asociación Toxicológica Argentina [toxicologia.org.ar]
- 4. Hygrine [webbook.nist.gov]
- 5. Behaviour of hygrine and cuscohygrine in illicit cocaine production establishes their use as markers for chewing coca leaves in contrast with cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Detection times of drugs of abuse in blood, urine, and oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. compassionbehavioralhealth.com [compassionbehavioralhealth.com]
- 9. researchgate.net [researchgate.net]
- 10. Gas chromatography-mass spectrometric method for the screening and quantification of illicit drugs and their metabolites in human urine using solid-phase extraction and trimethylsilyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of an Oral Fluid Collection Device and a Solid-Phase Extraction Method for the Determination of Coca Leaf Alkaloids by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 14. Cuscohygrine and Hygrine as Biomarkers for Coca Leaf Chewing: Analytical Challenges in GC-MS Detection and Implications for the Differentiation of Cocaine Use in Forensic Toxicology [mdpi.com]
- 15. Hygrine | C8H15NO | CID 440933 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of (-)-Hygrine: A Guide for Laboratory Personnel
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for (-)-Hygrine, a pyrrolidine (B122466) alkaloid. Due to the absence of specific, publicly available disposal protocols for this compound, the following procedures are based on general best practices for the disposal of hazardous chemical waste and should be adapted in accordance with institutional safety protocols and local regulations.
I. Understanding the Compound: Chemical and Physical Properties
A thorough understanding of a substance's properties is the first step toward safe handling and disposal. Below is a summary of the known chemical and physical characteristics of Hygrine.
| Property | Value |
| Molecular Formula | C₈H₁₅NO[1][2][3][4][5] |
| Molecular Weight | 141.21 g/mol [1][2][3][5][6] |
| Appearance | Thick yellow oil[2][7] |
| Odor and Taste | Pungent[2][7] |
| Boiling Point | 193-195 °C[2][7] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and chloroform; less soluble in water.[3][6] |
II. Step-by-Step Disposal Protocol
The following protocol outlines a general procedure for the safe disposal of this compound. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) provided by the supplier for complete and compliant disposal instructions.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn. This includes:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A laboratory coat
2. Waste Segregation and Collection:
-
Do not dispose of this compound down the sink or in regular trash.[8][9]
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, wipes), in a designated, leak-proof, and clearly labeled hazardous waste container.[8][9]
-
The container must be compatible with the chemical properties of this compound. A high-density polyethylene (B3416737) (HDPE) container is generally suitable for organic waste.
-
The waste container should be labeled with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.
3. Spill Management: In the event of a spill:
-
Evacuate and restrict access to the affected area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect the absorbent material into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
4. Final Disposal:
-
Once the hazardous waste container is full (no more than 90% capacity), seal it securely.
-
Arrange for pickup and disposal by your institution's certified hazardous waste management provider.
III. Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow emphasizes the critical decision points and safety measures to be undertaken.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the Safety Data Sheet (SDS) for this compound and adhere to the hazardous waste disposal regulations set forth by your institution and local authorities.
References
- 1. Hygrine | C8H15NO | CID 440933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hygrine [chemeurope.com]
- 3. Buy Hygrine (EVT-372198) | 496-49-1 [evitachem.com]
- 4. 496-49-1 CAS MSDS (hygrine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. Hygrine [drugfuture.com]
- 7. webqc.org [webqc.org]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling (-)-Hygrine
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical to minimize exposure when handling (-)-Hygrine. The following table summarizes the required PPE for various operations.
| Operation | Hand Protection | Eye Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Double-gloving with nitrile or butyl rubber gloves is recommended.[1][2] | Chemical splash goggles. | Fully-buttoned laboratory coat. | Required if handling outside of a certified chemical fume hood. Use a respirator with organic vapor cartridges. |
| Performing reactions and extractions | Double-gloving with butyl rubber gloves for extended contact.[1][2] | Chemical splash goggles and a face shield. | Chemical-resistant apron over a laboratory coat. | Work should be conducted in a certified chemical fume hood. |
| Handling spills | Heavy-duty butyl rubber gloves.[1][2] | Chemical splash goggles and a face shield. | Chemical-resistant suit or coveralls. | A full-face respirator with organic vapor cartridges is required.[3][4] |
| Waste disposal | Double-gloving with nitrile or butyl rubber gloves.[1][2] | Chemical splash goggles. | Fully-buttoned laboratory coat. | Recommended if there is a risk of aerosol generation. Use a respirator with organic vapor cartridges. |
Experimental Workflow and Safety Precautions
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, emphasizing the integration of safety measures at each step.
Caption: A procedural diagram illustrating the key stages of handling this compound, from preparation to disposal, with an emphasis on safety.
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: All work with this compound, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Avoid skin and eye contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Spill Response: In the event of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area with a suitable cleaning agent.
Disposal Plan:
All waste materials contaminated with this compound must be treated as hazardous waste. Do not dispose of this compound or its waste down the drain or in the regular trash.[5]
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and compatible hazardous waste container. | Collect unused this compound, contaminated lab supplies (e.g., weighing paper, gloves), and spill cleanup materials. |
| Liquid Waste | Labeled, sealed, and compatible hazardous waste container for organic or alkaloid waste.[6] | Collect all solutions containing this compound, including reaction mixtures and extraction solvents. Do not mix with incompatible waste streams. |
| Sharps | Designated, puncture-resistant sharps container labeled "Hazardous Waste".[7] | Dispose of any needles, syringes, or other sharps contaminated with this compound. |
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5] Ensure all waste containers are clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other components in the waste stream.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
